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  • Product: 2-Amino-2,3-dimethylbutanoic acid
  • CAS: 26287-62-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-2,3-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic α-amino acid, is a fascinating molecule with significant potential in diverse scientific fie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic α-amino acid, is a fascinating molecule with significant potential in diverse scientific fields. As a derivative of the essential amino acid valine, it shares some metabolic relationships while possessing unique steric and chemical properties due to the additional methyl group at the α-carbon. This guide provides a comprehensive technical overview of 2-Amino-2,3-dimethylbutanoic acid, covering its chemical properties, stereoselective synthesis, and known biological activities. We will delve into its applications as a chiral building block in synthetic chemistry, its role in the design of peptidomimetics, and its emerging, albeit less direct, connections to pharmacology, particularly through its derivatives. This document is intended to be a valuable resource for researchers and drug development professionals interested in harnessing the potential of this unique amino acid.

Introduction: The Significance of a Methylated Valine Analogue

2-Amino-2,3-dimethylbutanoic acid, also known as α-methyl-valine, represents a structurally intriguing modification of the natural amino acid L-valine. The introduction of a methyl group at the α-carbon has profound implications for its chemical and biological behavior. This modification imparts steric hindrance, which can significantly influence peptide conformation and stability when incorporated into peptide chains. This property makes it a valuable tool in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability against enzymatic degradation.[1][2]

Furthermore, the chirality of 2-Amino-2,3-dimethylbutanoic acid, with its stereocenter at the α-carbon, makes its enantiomerically pure forms sought-after chiral building blocks in asymmetric synthesis.[3] The specific stereoisomer can dramatically affect biological activity, with one enantiomer potentially being a potent modulator of a biological target while the other is inactive.[4]

While direct pharmacological studies on 2-Amino-2,3-dimethylbutanoic acid are limited, its derivatives have shown significant biological effects. Notably, esters of the closely related 2-amino-3,3-dimethylbutanoic acid (tert-leucine) have been incorporated into synthetic cannabinoids, demonstrating potent agonism at cannabinoid receptors CB1 and CB2.[5] This highlights the potential of the 2-Amino-2,3-dimethylbutanoic acid scaffold in medicinal chemistry.

This guide will provide a detailed exploration of the available scientific knowledge on 2-Amino-2,3-dimethylbutanoic acid, with a focus on practical applications and the underlying scientific principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-2,3-dimethylbutanoic acid is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂[6]
Molecular Weight 131.17 g/mol [6]
CAS Number (Racemate) 26287-62-7[7]
CAS Number ((S)-enantiomer) 53940-83-3[8]
IUPAC Name 2-amino-2,3-dimethylbutanoic acid[6]
Synonyms α-Methyl-DL-valine, 2,3-dimethylvaline[6]
Appearance White powder[3]
Solubility Soluble in water (50 mg/mL with sonication)[8]

Stereoselective Synthesis: Accessing Enantiomerically Pure Forms

The biological activity of 2-Amino-2,3-dimethylbutanoic acid is intrinsically linked to its stereochemistry. Therefore, the ability to synthesize specific enantiomers is of paramount importance. Asymmetric synthesis and enzymatic resolution are the two primary strategies employed to achieve this.

Asymmetric Synthesis using Chiral Auxiliaries

A robust method for the enantioselective synthesis of α-alkylated amino acids involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective transformation. A common approach involves the diastereoselective alkylation of a pseudoephedrine amide derivative.[6]

Experimental Protocol: Diastereoselective Alkylation of a Pseudoephedrine Amide

  • Amide Formation: Convert (S)-2-aminobutanoic acid to its corresponding acid chloride using thionyl chloride. React the resulting acid chloride with (1R,2R)-pseudoephedrine in the presence of a base like triethylamine in an aprotic solvent such as dichloromethane to form the pseudoephedrine amide.

  • Enolate Formation and Alkylation: Dissolve the pseudoephedrine amide in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA), to form the enolate. Introduce methyl iodide as the alkylating agent to introduce the α-methyl group. The steric bulk of the pseudoephedrine auxiliary directs the approach of the methyl iodide, leading to a high diastereomeric excess.

  • Auxiliary Cleavage: Hydrolyze the alkylated pseudoephedrine amide using aqueous acid (e.g., sulfuric acid) under reflux to cleave the chiral auxiliary and yield the desired (R)- or (S)-2-amino-2,3-dimethylbutanoic acid, depending on the starting materials and reagents used. The pseudoephedrine auxiliary can often be recovered and reused.[6]

G cluster_synthesis Asymmetric Synthesis Workflow start Starting Amino Acid ((S)-2-aminobutanoic acid) amide Pseudoephedrine Amide Formation start->amide 1. Thionyl Chloride 2. (1R,2R)-Pseudoephedrine enolate Enolate Formation (LDA, -78°C) amide->enolate alkylation Diastereoselective Alkylation (Methyl Iodide) enolate->alkylation cleavage Auxiliary Cleavage (Acid Hydrolysis) alkylation->cleavage product Enantiopure Product ((2S)-2-Amino-2,3-dimethylbutanoic acid) cleavage->product

Caption: Workflow for Asymmetric Synthesis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and environmentally friendly method for separating enantiomers from a racemic mixture. This technique leverages the high stereoselectivity of enzymes, such as lipases or acylases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.[9]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Esterification: Prepare a racemic mixture of an ester of 2-Amino-2,3-dimethylbutanoic acid, for example, the methyl or ethyl ester, through standard acid-catalyzed esterification.

  • Enzymatic Hydrolysis: Suspend the racemic ester in a buffered aqueous solution. Introduce an immobilized lipase, such as Candida antarctica lipase B (CALB). The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.

  • Separation: After approximately 50% conversion, which can be monitored by techniques like chiral HPLC, stop the reaction. The unreacted ester enantiomer can be extracted with an organic solvent, while the hydrolyzed carboxylic acid enantiomer remains in the aqueous phase.

  • Hydrolysis of Unreacted Ester: The enantiomerically enriched ester can then be chemically hydrolyzed to yield the other enantiomer of 2-Amino-2,3-dimethylbutanoic acid.

G cluster_resolution Enzymatic Resolution Workflow racemic_ester Racemic Ester of 2-Amino-2,3-dimethylbutanoic acid enzymatic_hydrolysis Enzymatic Hydrolysis (e.g., Lipase) racemic_ester->enzymatic_hydrolysis separation Separation enzymatic_hydrolysis->separation unreacted_ester Unreacted Ester (e.g., (R)-enantiomer) separation->unreacted_ester Organic Phase hydrolyzed_acid Hydrolyzed Acid (e.g., (S)-enantiomer) separation->hydrolyzed_acid Aqueous Phase final_product Final Product ((R)-2-Amino-2,3-dimethylbutanoic acid) unreacted_ester->final_product Chemical Hydrolysis

Caption: Workflow for Enzymatic Resolution.

Biological Activity and Potential Applications

The biological activities of 2-Amino-2,3-dimethylbutanoic acid and its derivatives are an area of growing interest, with potential applications ranging from nutritional supplements to templates for drug design.

Ergogenic and Metabolic Effects

As a branched-chain amino acid (BCAA) derivative, 2-Amino-2,3-dimethylbutanoic acid is suggested to have ergogenic properties. Amino acid derivatives, in general, are known to influence the secretion of anabolic hormones, serve as fuel during exercise, and potentially enhance mental performance under stress.[8] Specifically, α-Methyl-L-valine has been investigated for its potential benefits in muscle metabolism and recovery, making it a component of some sports nutrition products.[3] It is believed to support muscle protein synthesis and reduce muscle fatigue.[3]

The mechanism by which BCAAs and their derivatives stimulate muscle protein synthesis is primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[10][11]

The mTOR Signaling Pathway

The mTOR complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. Its activity is stimulated by nutrients, particularly amino acids like leucine and valine. The presence of these amino acids is sensed by the cell, leading to the activation of mTORC1, which in turn phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of these targets ultimately leads to an increase in protein synthesis.[12][13] Given that 2-Amino-2,3-dimethylbutanoic acid is a valine derivative, it is plausible that it can also modulate the mTOR pathway.

G cluster_mTOR Amino Acid Sensing and mTORC1 Activation AminoAcids Amino Acids (e.g., Valine, Leucine, 2-Amino-2,3-dimethylbutanoic acid) RagGTPases Rag GTPases AminoAcids->RagGTPases Activates mTORC1 mTORC1 RagGTPases->mTORC1 Recruits to Lysosome and Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates (Inactivates) ProteinSynthesis Increased Muscle Protein Synthesis S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Inhibition Removed

Caption: Simplified mTOR Signaling Pathway.

Role in Peptidomimetic and Drug Design

The unique structural features of 2-Amino-2,3-dimethylbutanoic acid make it an attractive building block for the design of peptidomimetics. The α-methyl group provides steric hindrance that can lock the peptide backbone into a specific conformation, which can be advantageous for receptor binding and can also confer resistance to enzymatic degradation by proteases.[1][2]

While direct pharmacological data for 2-Amino-2,3-dimethylbutanoic acid is scarce, a study on synthetic cannabinoids has shown that derivatives of the closely related 2-amino-3,3-dimethylbutanoic acid (tert-leucinate) act as potent agonists at both CB1 and CB2 receptors.[5] This suggests that the core structure of α-alkylated amino acids can serve as a scaffold for the development of pharmacologically active compounds.

There is also ongoing research into the potential role of 2-Amino-2,3-dimethylbutanoic acid derivatives in the nervous system, with suggestions that they might interact with specific neurotransmitter receptors in the brain.[8] However, more research is needed to elucidate these potential effects.

Pharmacokinetics, Toxicology, and Safety

Currently, there is a notable lack of publicly available, specific pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicological data for 2-Amino-2,3-dimethylbutanoic acid. While general principles of amino acid pharmacokinetics are understood, the specific metabolic fate and safety profile of this modified amino acid have not been extensively studied and reported in the peer-reviewed literature.[14]

For drug development purposes, comprehensive in vitro and in vivo toxicology studies, including acute and chronic dosing regimens, would be necessary to establish a safety profile.[15] Such studies would typically assess hematology, clinical chemistry, urinalysis, and histopathology in various animal models.

Future Directions and Conclusion

2-Amino-2,3-dimethylbutanoic acid is a molecule with considerable untapped potential. Its utility as a chiral building block in asymmetric synthesis is well-established, and its role in the design of conformationally constrained and enzymatically stable peptidomimetics is a promising area of research.

The primary knowledge gap lies in the direct pharmacological and toxicological characterization of this compound. Future research should focus on:

  • In-depth pharmacological profiling: Investigating the interaction of enantiomerically pure forms of 2-Amino-2,3-dimethylbutanoic acid with a wide range of biological targets, including neurotransmitter receptors and enzymes.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which it may exert its ergogenic and metabolic effects, including its influence on the mTOR signaling pathway.

  • Pharmacokinetic and toxicology studies: Conducting comprehensive ADME and safety assessments to pave the way for potential therapeutic applications.

References

  • Banister, S. D., Longworth, M., Kevin, R., Sachdev, S., Santiago, M., Stuart, J., Mack, J. B. C., Glass, M., McGregor, I. S., Connor, M., & Kassiou, M. (2016). Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. ACS Chemical Neuroscience, 7(9), 1241–1254. [Link]

  • BenchChem. (2025). Application Notes and Protocols: (2R)-2,3-Dimethylbutanoic Acid in Asymmetric Synthesis. Retrieved from a URL (Note: A specific, stable URL should be provided if available).
  • BenchChem. (2025). Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide. Retrieved from a URL (Note: A specific, stable URL should be provided if available).
  • PubChem. (n.d.). 2-Amino-2,3-dimethylbutanoic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Jewell, J. L., Russell, R. C., & Guan, K. L. (2013). Amino acid signalling upstream of mTOR. Nature Reviews Molecular Cell Biology, 14(3), 133–139. [Link]

  • Wolfe, R. R. (2017). Branched-chain amino acids and muscle protein synthesis in humans: myth or reality?. Journal of the International Society of Sports Nutrition, 14, 30. [Link]

  • Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American journal of physiology. Endocrinology and metabolism, 302(11), E1329–E1342. [Link]

  • Smolecular. (2023). Buy 2-Amino-2,3-dimethylbutanoic acid | 4378-19-2. Retrieved from a URL (Note: A specific, stable URL should be provided if available).
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from a URL (Note: A specific, stable URL should be provided if available).
  • Drug Design Org. (n.d.). Peptidomimetics. Retrieved January 21, 2026, from a URL (Note: A specific, stable URL should be provided if available).
  • Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. Retrieved from a URL (Note: A specific, stable URL should be provided if available).
  • Kim, J., & Guan, K. L. (2011). Mechanisms of amino acid sensing in mTOR signaling pathway. Molecules and cells, 31(6), 449–456. [Link]

  • Kim, S. G., & Buel, G. R. (2013). Nutrient Regulation of the mTOR Complex 1 Signaling Pathway. Molecular cells, 35(4), 463–473. [Link]

  • Hruby, V. J. (2002). Peptidomimetics, a synthetic tool of drug discovery. Current medicinal chemistry, 9(9), 945–970. [Link]

  • Elango, R., Ball, R. O., & Pencharz, P. B. (2009). Amino acid pharmacokinetics and safety assessment. The Journal of nutrition, 139(11), 2246S–2250S. [Link]

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Exploratory

An In-depth Technical Guide to 2-Amino-2,3-dimethylbutanoic Acid: Structure, Properties, and Applications

Introduction In the landscape of modern drug discovery and peptide science, the exploration of non-proteinogenic amino acids has opened new avenues for the design of novel therapeutics with enhanced properties. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and peptide science, the exploration of non-proteinogenic amino acids has opened new avenues for the design of novel therapeutics with enhanced properties. Among these, 2-Amino-2,3-dimethylbutanoic acid, a sterically hindered α,α-disubstituted amino acid, has garnered significant attention. Its unique structural architecture, characterized by a quaternary α-carbon, imparts remarkable conformational constraints and resistance to enzymatic degradation when incorporated into peptide backbones.[1][2] This guide offers a comprehensive technical overview of 2-Amino-2,3-dimethylbutanoic acid, delving into its molecular structure, physicochemical properties, synthetic methodologies, and its pivotal role in the development of next-generation peptide-based drugs. For researchers, scientists, and drug development professionals, understanding the nuances of this valine derivative is crucial for harnessing its full potential in creating more stable, potent, and selective therapeutic agents.[3][4]

Molecular Structure and Stereochemistry

2-Amino-2,3-dimethylbutanoic acid, also known by its synonym α-Methyl-DL-valine, possesses a unique structure that is fundamental to its chemical behavior and applications.[5] The presence of a methyl group on the α-carbon, in addition to the isopropyl side chain characteristic of valine, creates a highly congested stereocenter.

Core Structural Features
  • IUPAC Name: 2-amino-2,3-dimethylbutanoic acid[5]

  • Molecular Formula: C₆H₁₃NO₂[5]

  • Molecular Weight: 131.17 g/mol [5]

  • CAS Number: 4378-19-2 (for the racemic mixture)[5]

The defining feature of this amino acid is the quaternary α-carbon, which is bonded to an amino group, a carboxyl group, a methyl group, and an isopropyl group. This high degree of substitution is responsible for the significant steric hindrance around the α-carbon.

Stereoisomerism

The α-carbon of 2-Amino-2,3-dimethylbutanoic acid is a chiral center, giving rise to two enantiomers: the (S)- and (R)-forms.[2] These non-superimposable mirror images can exhibit distinct biological activities and metabolic profiles, making stereocontrolled synthesis and characterization essential for pharmaceutical applications.[2]

stereoisomers cluster_S (S)-2-Amino-2,3-dimethylbutanoic acid cluster_R (R)-2-Amino-2,3-dimethylbutanoic acid S_C_alpha S_COOH COOH S_C_alpha->S_COOH S_NH2 H₂N S_C_alpha->S_NH2 S_CH3 CH₃ S_C_alpha->S_CH3 S_iPr CH(CH₃)₂ S_C_alpha->S_iPr mirror Mirror Plane R_C_alpha R_COOH COOH R_C_alpha->R_COOH R_NH2 H₂N R_C_alpha->R_NH2 R_CH3 CH₃ R_C_alpha->R_CH3 R_iPr CH(CH₃)₂ R_C_alpha->R_iPr

Caption: Enantiomers of 2-Amino-2,3-dimethylbutanoic acid.

Physicochemical Properties

The distinctive structure of 2-Amino-2,3-dimethylbutanoic acid directly influences its physical and chemical properties, which in turn dictate its behavior in biological systems and synthetic protocols. Like other amino acids, it exists as a zwitterion at physiological pH.[6]

PropertyValueSource
Molecular Weight 131.17 g/mol [5]
Appearance White to off-white solid[7]
Solubility Soluble in water (50 mg/mL with sonication)[3]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[7]

The steric bulk of the gem-dimethyl and isopropyl groups at the α- and β-positions, respectively, significantly impacts its reactivity. For instance, the formation of peptide bonds involving the amino or carboxyl group of this amino acid is often challenging and requires specialized coupling reagents or reaction conditions to overcome the steric hindrance.[1][8] This reduced reactivity is, however, advantageous in peptide drug design as it contributes to increased stability against proteolytic degradation.

Synthesis of 2-Amino-2,3-dimethylbutanoic Acid

The synthesis of sterically hindered α,α-disubstituted amino acids like 2-Amino-2,3-dimethylbutanoic acid presents a considerable challenge in organic chemistry.[1][9] Conventional methods for amino acid synthesis are often inefficient due to the steric congestion around the reacting centers.

General Synthetic Strategies

Several approaches have been developed to synthesize these challenging molecules:

  • Alkylation of Nitroacetate Derivatives: A common method involves the double C-alkylation of compounds like ethyl nitroacetate.[9] This is followed by the selective reduction of the nitro group to an amine and subsequent hydrolysis to yield the desired amino acid.[9]

  • From N-Carboxyanhydrides (NCAs): A more recent and efficient method involves the addition of organometallic reagents, such as Grignard or organolithium reagents, to N-carboxyanhydrides.[10][11] This approach is tolerant of a wide variety of functional groups and can produce highly hindered N-acylated amino acids in a single step.[10]

  • Asymmetric Synthesis: To obtain enantiomerically pure forms, chiral auxiliaries or asymmetric catalysis can be employed.[12] For instance, diastereoselective alkylation of a pseudoephedrine amide derivative can provide excellent stereocontrol.[12]

Exemplary Synthetic Workflow: From N-Carboxyanhydride

The following protocol outlines a general procedure for synthesizing N-acylated 2-Amino-2,3-dimethylbutanoic acid derivatives, a common precursor for peptide synthesis.

Step 1: Formation of the N-Carboxyanhydride (NCA)

  • The corresponding amino acid (e.g., valine) is reacted with phosgene or a phosgene equivalent to form the valine-NCA.

Step 2: Grignard Reagent Addition

  • The valine-NCA is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled.

  • Two equivalents of a methyl Grignard reagent (CH₃MgBr) are added dropwise. The first equivalent deprotonates the nitrogen, and the second attacks the carbonyl group, leading to a ring-opening. This proceeds through an α-isocyanatocarboxylate intermediate.[11]

Step 3: Work-up and Purification

  • The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride).

  • The product is extracted with an organic solvent.

  • The crude product is purified by column chromatography or recrystallization to yield the N-acylated 2-Amino-2,3-dimethylbutanoic acid.

synthesis_workflow start Starting Amino Acid (e.g., Valine) nca N-Carboxyanhydride (NCA) Formation start->nca Phosgene or equivalent grignard Addition of Organometallic Reagent (e.g., 2 eq. CH₃MgBr) nca->grignard intermediate α-Isocyanatocarboxylate Intermediate grignard->intermediate workup Aqueous Work-up & Extraction intermediate->workup purification Purification (Chromatography/Recrystallization) workup->purification product N-Acylated 2-Amino-2,3-dimethylbutanoic acid purification->product

Caption: General workflow for synthesizing N-acylated derivatives.

Applications in Research and Drug Development

The incorporation of 2-Amino-2,3-dimethylbutanoic acid into peptides is a powerful strategy to enhance their therapeutic potential. Its primary applications stem from the conformational constraints and steric shielding it provides.

Enhancing Peptide Stability

Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. The steric bulk of 2-Amino-2,3-dimethylbutanoic acid prevents the peptide backbone from adopting the necessary conformation to fit into the active site of proteolytic enzymes, thereby significantly increasing the peptide's half-life.[2]

Inducing Specific Secondary Structures

The rigid nature of this amino acid restricts the rotational freedom of the peptide backbone. This property can be exploited to induce and stabilize specific secondary structures, such as β-turns or helical conformations. By locking the peptide into a bioactive conformation, binding affinity and selectivity for a specific biological target can be improved.

Peptidomimetic and Drug Design

As a key component in peptidomimetics, 2-Amino-2,3-dimethylbutanoic acid helps bridge the gap between small molecules and larger biologics. Its use can lead to the development of orally bioavailable peptide drugs with improved pharmacokinetic profiles.[8] For example, analogues of complex natural peptides like cyclosporin A, which contain multiple sterically hindered amino acids, have been synthesized with enhanced efficiency using novel methods, underscoring the importance of this class of amino acids in drug development.[8]

peptide_application cluster_properties Enhanced Properties peptide Native Peptide Chain incorporation Incorporation into Peptide peptide->incorporation amino_acid 2-Amino-2,3-dimethylbutanoic acid amino_acid->incorporation modified_peptide Modified Peptide incorporation->modified_peptide stability Increased Proteolytic Stability modified_peptide->stability Steric Shielding conformation Constrained Conformation (e.g., β-turn, helix) modified_peptide->conformation Restricted Rotation activity Improved Biological Activity & Selectivity conformation->activity

Caption: Impact of incorporating 2-Amino-2,3-dimethylbutanoic acid.

Conclusion

2-Amino-2,3-dimethylbutanoic acid stands out as a powerful building block in the field of medicinal chemistry and peptide science. Its inherent steric hindrance offers a robust solution to the common challenges of peptide instability and conformational flexibility. The continued development of efficient synthetic methods for this and other hindered amino acids will undoubtedly accelerate the discovery of novel peptide-based therapeutics with superior efficacy, stability, and selectivity. As our understanding of structure-activity relationships deepens, the strategic application of unique building blocks like 2-Amino-2,3-dimethylbutanoic acid will remain a cornerstone of innovative drug design.

References

  • Seebach, D., & Sting, A. R. (1996). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters. [Link]

  • Gessier, F., & Seebach, D. (2000). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2,3-dimethylbutanoic acid. PubChem. [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • 001CHEMICAL. (n.d.). (S)-2-Amino-3,3-dimethylbutanoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-2,2-dimethylbutanoic acid. PubChem. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-3-METHYLBUTANOIC ACID. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2,2-dimethylbutanoic acid. PubChem. [Link]

  • MedChemExpress. (n.d.). (S)-2-Amino-2,3-dimethylbutanoic acid. Reactivi. [Link]

  • Pharmaffiliates. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. [Link]

  • YouTube. (2020). Physico-Chemical Properties of Amino acids. [Link]

  • SCIRP. (n.d.). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. [Link]

  • Brainly.in. (2018). write the structure and give IUPAC names to ∝, β-dimethylbutanoic acid. [Link]

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Foundational

An In-depth Technical Guide to the Biological Activity of 2-Amino-2,3-dimethylbutanoic acid

For distribution to: Researchers, scientists, and drug development professionals. Abstract 2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic α-amino acid, represents a structurally intriguing molecule with largely u...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic α-amino acid, represents a structurally intriguing molecule with largely unexplored biological potential. As a derivative of the essential branched-chain amino acid (BCAA) valine, it is positioned at the intersection of metabolic regulation and peptide chemistry. The introduction of a methyl group at the α-carbon introduces a chiral center and steric hindrance that can significantly influence its interaction with biological systems, potentially offering enhanced metabolic stability and novel pharmacological activities compared to its natural counterpart. This guide synthesizes current knowledge on structurally related compounds to postulate the biological activities of 2-Amino-2,3-dimethylbutanoic acid, providing a comprehensive framework for its investigation. We will delve into its chemical properties, hypothesized roles in cellular signaling and metabolism, and present detailed experimental protocols to empower researchers to elucidate its true biological function.

Introduction: Unveiling a Novel Valine Derivative

2-Amino-2,3-dimethylbutanoic acid, also known as α-methyl-DL-valine, is a synthetic amino acid that is not incorporated into proteins during ribosomal translation.[1] Its core structure is that of valine, an essential BCAA, but with the addition of a methyl group on the α-carbon. This seemingly minor modification has profound implications for its chemical and biological properties.

The presence of two chiral centers at the α and β carbons gives rise to four possible stereoisomers. The biological activity of such molecules is often highly dependent on their stereochemistry, as seen in other non-proteinogenic amino acids where only a specific isomer exhibits potent effects.[2][3] Therefore, the stereoselective synthesis and individual testing of each stereoisomer of 2-Amino-2,3-dimethylbutanoic acid are paramount for any meaningful biological investigation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-Amino-2,3-dimethylbutanoic acid is crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂[4]
Molecular Weight 131.17 g/mol [4]
CAS Number (Racemic) 4378-19-2[4]
CAS Number ((S)-isomer) 53940-83-3[5]
Appearance White to off-white solid[5]
Solubility Soluble in water[5]

Postulated Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activity of 2-Amino-2,3-dimethylbutanoic acid is scarce. However, based on its structural similarity to valine and other BCAAs, we can hypothesize several potential areas of biological relevance. BCAAs are not merely building blocks for proteins; they are critical signaling molecules that regulate metabolism, protein synthesis, and neurotransmitter homeostasis.[[“]][7]

Modulation of mTOR Signaling and Protein Synthesis

BCAAs, particularly leucine, are potent activators of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis.[4] It is plausible that 2-Amino-2,3-dimethylbutanoic acid, as a valine analog, could interact with components of the mTOR signaling cascade. The α-methyl group may alter its binding affinity and efficacy compared to natural BCAAs, potentially acting as an agonist, partial agonist, or even an antagonist.

mTOR_Pathway BCAA BCAAs (e.g., 2-Amino-2,3-dimethylbutanoic acid?) mTORC1 mTORC1 BCAA->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Inhibits (when active)

Figure 1: Hypothesized interaction with the mTOR signaling pathway.
Influence on Energy Metabolism

BCAAs serve as a significant energy source, particularly in muscle tissue, by being catabolized to intermediates that enter the tricarboxylic acid (TCA) cycle.[8][9] 2-Amino-2,3-dimethylbutanoic acid could potentially be metabolized through similar pathways, influencing cellular energy levels. The rate and products of its catabolism would likely differ from valine due to the α-methyl group, which could impact its energetic yield and metabolic fate.

Neuromodulatory Potential via GABAergic System Interaction

In the brain, BCAAs contribute to the synthesis of both the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[7] Given its structure as an amino acid analog, 2-Amino-2,3-dimethylbutanoic acid warrants investigation for its potential to modulate neurotransmitter systems. Of particular interest is its potential interaction with GABA receptors, as many GABA analogs exhibit anticonvulsant, sedative, and anxiolytic properties.[10] The structural rigidity and stereochemistry of 2-Amino-2,3-dimethylbutanoic acid could allow for specific binding to GABA receptor subtypes.

GABA_Modulation Compound {2-Amino-2,3-dimethylbutanoic acid} GABA_Receptor GABA Receptor Cl- Channel Compound->GABA_Receptor:f0 Binds to Neuron Postsynaptic Neuron GABA_Receptor:f1->Neuron Opens Hyperpolarization Hyperpolarization (Inhibitory Effect) Neuron->Hyperpolarization Leads to

Figure 2: Postulated mechanism of GABA receptor modulation.

Experimental Protocols for Biological Characterization

To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following protocols provide a framework for the initial characterization of 2-Amino-2,3-dimethylbutanoic acid.

Stereoselective Synthesis of 2-Amino-2,3-dimethylbutanoic acid Isomers

The enantiocontrolled synthesis of α-methyl amino acids is a critical first step. A versatile method involves the regioselective organocuprate opening of a β-lactone intermediate derived from α-methylserine.[5]

Step-by-Step Methodology:

  • Preparation of the β-lactone: Synthesize the Bn₂N-α-methylserine-β-lactone from N,N-dibenzyl-α-methylserine using a suitable activating agent such as HBTU in the presence of triethylamine in dichloromethane.

  • Organocuprate Reaction: React the β-lactone with an appropriate organocuprate reagent to introduce the desired side chain. For 2-Amino-2,3-dimethylbutanoic acid, this would involve a cuprate derived from an isopropyl group.

  • Deprotection: Remove the dibenzyl protecting groups via hydrogenation using a palladium on carbon (Pd/C) catalyst to yield the free amino acid.

  • Purification and Characterization: Purify the final product using techniques such as chromatography and characterize its structure and stereochemistry using NMR spectroscopy and chiral HPLC.

In Vitro Assessment of mTOR Signaling

The effect of 2-Amino-2,3-dimethylbutanoic acid on the mTOR pathway can be assessed in a relevant cell line, such as C2C12 myoblasts or HEK293 cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture the chosen cell line to 70-80% confluency. Serum-starve the cells for 2-4 hours to reduce basal mTOR activity. Treat the cells with varying concentrations of 2-Amino-2,3-dimethylbutanoic acid (and its individual stereoisomers) for a specified time (e.g., 30-60 minutes). Include positive (leucine) and negative (vehicle) controls.

  • Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against key mTOR pathway proteins, including phosphorylated and total forms of mTOR, S6K1, and 4E-BP1.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the effects of the test compound to the controls.

Evaluation of GABA Receptor Modulation

The interaction of 2-Amino-2,3-dimethylbutanoic acid with GABA receptors can be investigated using electrophysiological techniques, such as two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes expressing specific GABA-A receptor subtypes.

Step-by-Step Methodology:

  • Oocyte Preparation and Injection: Prepare Xenopus laevis oocytes and inject them with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • TEVC Recording: After 2-4 days of incubation, place an oocyte in the recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential of -60 to -80 mV.

  • Compound Application: Perfuse the oocyte with a control buffer followed by the application of GABA at its EC₅₀ concentration to elicit a baseline current. Co-apply 2-Amino-2,3-dimethylbutanoic acid with GABA to assess its modulatory effects. Apply the compound alone to test for direct agonism.

  • Data Analysis: Measure the peak current amplitudes in response to GABA and the compound. Calculate the potentiation or inhibition of the GABA-evoked current by the test compound.

Future Directions and Therapeutic Potential

The study of 2-Amino-2,3-dimethylbutanoic acid is in its infancy. The proposed experimental workflows will provide a critical foundation for understanding its biological role. Should this compound demonstrate significant activity in the outlined assays, further investigations into its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy in relevant disease models, would be warranted.

The incorporation of non-proteinogenic amino acids like 2-Amino-2,3-dimethylbutanoic acid into peptides is a promising strategy in drug discovery to enhance stability, permeability, and potency.[11][12] Its unique structure could be leveraged to design novel peptidomimetics with therapeutic potential in metabolic disorders, neurological conditions, or as ergogenic aids with improved properties.

References

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Exploratory

An In-Depth Technical Guide to 2-Amino-2,3-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-2,3-dimethylbutanoic acid, also known as α-methyl-DL-valine, is a non-proteinogenic α,α-disubstituted amino acid. Its structure, featur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2,3-dimethylbutanoic acid, also known as α-methyl-DL-valine, is a non-proteinogenic α,α-disubstituted amino acid. Its structure, featuring a methyl group at the α-carbon of the valine side chain, imparts significant steric hindrance. This unique structural feature is of considerable interest in the field of medicinal chemistry and drug development. The presence of the α-methyl group restricts the conformational flexibility of the peptide backbone when this amino acid is incorporated into a peptide sequence, making it a valuable tool for designing peptidomimetics with enhanced stability and specific secondary structures.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of 2-amino-2,3-dimethylbutanoic acid.

Chemical Identity and Properties

The Chemical Abstracts Service (CAS) has assigned different numbers to the racemic mixture and its individual stereoisomers, which is a critical distinction for researchers.

Compound NameStereochemistryCAS Number
2-Amino-2,3-dimethylbutanoic acidRacemic (DL)4378-19-2, 26287-62-7[2]
(S)-2-Amino-2,3-dimethylbutanoic acid(S)-enantiomer53940-83-3[3]
(R)-2-Amino-2,3-dimethylbutanoic acid(R)-enantiomer53940-82-2

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₃NO₂[2]
Molecular Weight131.17 g/mol [2]
AppearanceWhite to off-white solid[3]
SolubilitySoluble in water[4]

Synthesis of 2-Amino-2,3-dimethylbutanoic Acid

The most common and industrially scalable method for the synthesis of racemic 2-amino-2,3-dimethylbutanoic acid is the Strecker synthesis.[5][6] This method involves a one-pot, three-component reaction between a ketone, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Strecker Synthesis Workflow

Strecker_Synthesis ketone 3-Methyl-2-butanone aminonitrile α-Aminonitrile intermediate ketone->aminonitrile Step 1: Aminonitrile Formation reagents NH₄Cl, NaCN in aqueous solution product 2-Amino-2,3-dimethylbutanoic acid (racemic) aminonitrile->product Step 2: Hydrolysis hydrolysis Acid Hydrolysis (e.g., HCl, heat)

Caption: General workflow for the Strecker synthesis of 2-Amino-2,3-dimethylbutanoic acid.

Detailed Experimental Protocol: Strecker Synthesis

This protocol is a generalized procedure based on established methods for α,α-disubstituted amino acids.[5][7][8]

Step 1: Formation of the α-Aminonitrile

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

  • Charge the flask with a solution of ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) in water. Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 3-methyl-2-butanone to the cooled solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture, containing the α-aminonitrile, is typically carried forward to the hydrolysis step without purification.

Causality Behind Experimental Choices:

  • The use of ammonium chloride and sodium cyanide is a safer alternative to working with ammonia gas and highly toxic hydrogen cyanide.[5]

  • The reaction is performed at a low temperature initially to control the exothermicity of the reaction and to favor the formation of the desired product over side reactions.

Step 2: Hydrolysis of the α-Aminonitrile

  • Transfer the crude α-aminonitrile solution to a flask equipped with a reflux condenser.

  • Carefully add concentrated hydrochloric acid (HCl). The addition is exothermic and should be done with caution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 6-12 hours. This step hydrolyzes the nitrile functionality to a carboxylic acid.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Neutralize the solution to the isoelectric point of the amino acid (pH ~6) using a base, such as sodium hydroxide or ammonium hydroxide. This will cause the amino acid to precipitate out of the solution.

  • Collect the crude 2-amino-2,3-dimethylbutanoic acid by filtration and wash with cold water.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture.

  • Dissolve the crude solid in a minimal amount of hot solvent, then allow it to cool slowly to form crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Self-Validating System: The purity of the final product should be assessed by measuring its melting point and by spectroscopic methods (NMR, IR, and MS) to confirm its identity and purity. High-performance liquid chromatography (HPLC) can be used to confirm the absence of starting materials and intermediates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2-amino-2,3-dimethylbutanoic acid.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl groups and the methine proton of the isopropyl group. The amine and carboxylic acid protons may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each carbon atom in the molecule. The quaternary α-carbon will have a characteristic chemical shift, as will the carbonyl carbon of the carboxylic acid.[9][10]

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxyl)175 - 185
Cα (quaternary)55 - 65
Cβ (methine)30 - 40
Cγ (isopropyl methyls)15 - 25
Cα-methyl20 - 30

Note: Predicted values are based on typical chemical shifts for similar amino acid structures.[9][11]

Infrared (IR) Spectroscopy

The IR spectrum of 2-amino-2,3-dimethylbutanoic acid will display characteristic absorption bands for its functional groups.

Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching vibration
N-H (Amine)3500 - 3300Stretching vibration
C-H (Alkyl)2970 - 2870Stretching vibration
C=O (Carboxylic Acid)1725 - 1700Stretching vibration
N-H (Amine)1640 - 1560Bending vibration
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI-MS), amino acids often exhibit characteristic fragmentation patterns.[12][13]

Expected Fragmentation Pattern

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (131.17) may be observed, though it can be weak.

  • Loss of COOH: A prominent fragment resulting from the loss of the carboxylic acid group (M - 45).

  • Loss of the Isopropyl Group: Fragmentation involving the cleavage of the isopropyl side chain (M - 43).

  • α-Cleavage: Cleavage of the bond between the α-carbon and the isopropyl group.

Chiral Separation

For many applications in drug development, the individual enantiomers of 2-amino-2,3-dimethylbutanoic acid are required. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating the (R)- and (S)-enantiomers. This can be achieved either directly on a chiral stationary phase (CSP) or indirectly by derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Chiral HPLC Workflow

Chiral_HPLC cluster_direct Direct Method cluster_indirect Indirect Method racemic Racemic 2-Amino-2,3-dimethylbutanoic acid csp Chiral Stationary Phase (CSP) racemic->csp derivatization Derivatization with Chiral Reagent racemic->derivatization separation_direct Separated Enantiomers csp->separation_direct diastereomers Diastereomeric Mixture derivatization->diastereomers achiral_column Achiral HPLC Column diastereomers->achiral_column separation_indirect Separated Diastereomers achiral_column->separation_indirect

Caption: Workflow for the chiral separation of 2-Amino-2,3-dimethylbutanoic acid enantiomers.

Applications in Drug Development

The primary utility of 2-amino-2,3-dimethylbutanoic acid in drug development lies in its use as a conformationally constrained building block in peptidomimetics. The α-methyl group restricts the rotation around the N-Cα and Cα-C bonds of the peptide backbone, which can lead to the stabilization of specific secondary structures, such as helices or turns.[1][14]

Key Advantages in Peptidomimetic Design:

  • Increased Proteolytic Stability: The steric hindrance provided by the α-methyl group can protect the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide drug.

  • Enhanced Receptor Affinity and Selectivity: By locking the peptide into a specific conformation that is optimal for binding to its biological target, the affinity and selectivity of the drug can be improved.

  • Improved Membrane Permeability: The introduction of non-natural, bulky amino acids can sometimes enhance the lipophilicity of a peptide, potentially improving its ability to cross cell membranes.

While specific drugs containing 2-amino-2,3-dimethylbutanoic acid are not prominently in the public domain, the use of α-methylated amino acids is a well-established strategy in medicinal chemistry. For example, α-methyl-L-valine has been investigated for its role in peptide synthesis and as a potential therapeutic agent due to its ability to enhance stability and bioavailability.[3] The principles guiding the use of other α-methylated amino acids are directly applicable to 2-amino-2,3-dimethylbutanoic acid.

Conclusion

2-Amino-2,3-dimethylbutanoic acid is a valuable synthetic amino acid with significant potential in drug discovery and development. Its unique structural properties, particularly the conformational constraints it imposes on peptide structures, make it an important tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and chiral separation is essential for its effective application in the design of novel therapeutics with improved pharmacological profiles.

References

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  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. 2019, 24(21), 3876. [Link]

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Foundational

role of 2-Amino-2,3-dimethylbutanoic acid in peptide synthesis

An In-depth Technical Guide to the Role of 2-Amino-2,3-dimethylbutanoic Acid in Peptide Synthesis Abstract The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of 2-Amino-2,3-dimethylbutanoic Acid in Peptide Synthesis

Abstract

The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug development. Among these, α,α-disubstituted amino acids represent a powerful class of building blocks for modulating peptide conformation, stability, and biological activity. This technical guide provides a comprehensive examination of 2-Amino-2,3-dimethylbutanoic acid, a sterically demanding α,α-disubstituted amino acid, and its pivotal role in peptide synthesis. We will explore its profound impact on peptide secondary structure, its ability to confer remarkable resistance to enzymatic degradation, and the specialized synthetic strategies required for its efficient incorporation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this amino acid to design next-generation peptide therapeutics.

Introduction: The Unique Structural Attributes of 2-Amino-2,3-dimethylbutanoic Acid

2-Amino-2,3-dimethylbutanoic acid is a synthetic amino acid characterized by the presence of two methyl groups on its α-carbon and an additional methyl group on its β-carbon. This substitution pattern distinguishes it significantly from the 20 proteinogenic amino acids.[1] As an α,α-disubstituted amino acid, the replacement of the α-hydrogen with an alkyl group dramatically restricts the conformational freedom of the peptide backbone into which it is incorporated.[1][2]

The primary significance of this molecule in peptide science stems from two core features originating from its sterically hindered nature:

  • Conformational Constraint: The bulky gem-dimethyl group at the α-carbon severely limits the permissible values for the Ramachandran dihedral angles (φ and ψ), forcing the local peptide backbone into well-defined secondary structures such as helices or extended conformations.[1]

  • Proteolytic Shielding: The steric bulk around the α-carbon provides a physical shield, hindering the access of proteolytic enzymes to the adjacent peptide bonds. This confers exceptional stability against enzymatic degradation, a critical attribute for enhancing the in-vivo half-life of peptide-based drugs.[3][4]

These properties make 2-Amino-2,3-dimethylbutanoic acid a valuable tool for designing peptides with enhanced therapeutic profiles, including improved potency, selectivity, and pharmacokinetic properties.[5][6]

cluster_0 Standard Amino Acid (e.g., Alanine) cluster_1 2-Amino-2,3-dimethylbutanoic Acid Ala Alanine Ala_backbone Flexible Backbone (Rotation around φ, ψ) Ala->Ala_backbone Allows conformational flexibility Adb_backbone Restricted Backbone (Limited φ, ψ angles) Adb 2-Amino-2,3- dimethylbutanoic acid Adb->Adb_backbone Induces conformational rigidity Steric_Hindrance Steric Hindrance (gem-dimethyl group) Adb->Steric_Hindrance Caused by

Caption: Conformational freedom of a standard amino acid vs. 2-Amino-2,3-dimethylbutanoic acid.

Impact on Peptide Structure and Stability

Induction of Defined Secondary Structures

The introduction of an α,α-disubstituted amino acid like 2-Amino-2,3-dimethylbutanoic acid fundamentally alters the energetic landscape of peptide folding. Unlike conformationally flexible residues, it steers the peptide chain towards specific, low-energy conformations. Depending on the chirality of the residue and the surrounding sequence, peptides containing these amino acids are known to adopt structures such as 3(10)-helices or fully extended C5-conformations.[1] This ability to pre-organize a peptide into its bioactive conformation can reduce the entropic penalty of binding to a biological target, potentially leading to a significant increase in binding affinity and potency.[7]

Enhancement of Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid clearance in vivo due to degradation by proteases.[3][8] Natural proteases have evolved to recognize and cleave peptide bonds flanked by L-amino acids.[4] The incorporation of 2-Amino-2,3-dimethylbutanoic acid provides a robust strategy to overcome this limitation.

The mechanism of protection is twofold:

  • Direct Steric Shielding: The bulky side chain physically blocks the active site of proteases, preventing the enzyme from binding and catalyzing the hydrolysis of the adjacent peptide bonds.

  • Conformational Masking: By inducing a rigid, non-natural conformation, the peptide may no longer fit into the substrate-binding groove of the protease, rendering it a poor substrate for the enzyme.

Peptides incorporating such modifications have demonstrated dramatically increased stability in serum, plasma, and other biological matrices.[9][10]

G cluster_0 Standard Peptide cluster_1 Peptide with 2-Amino-2,3-dimethylbutanoic Acid Protease Protease Peptide Peptide Chain Protease->Peptide Binds & Cleaves Degradation Degradation Peptide->Degradation Protease2 Protease Peptide_Adb Sterically Shielded Peptide Chain Protease2->Peptide_Adb Binding Hindered Stability Enhanced Stability Peptide_Adb->Stability

Caption: Mechanism of enhanced proteolytic stability via steric shielding.

Synthetic Challenges and Methodologies

The very steric hindrance that provides the beneficial properties of 2-Amino-2,3-dimethylbutanoic acid also presents a significant challenge during peptide synthesis. The formation of a peptide bond involving its sterically encumbered α-amino group or carboxyl group is kinetically slow and requires specialized coupling strategies.[11][12]

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 2-Amino-2,3-dimethylbutanoic acid is typically performed using standard Solid-Phase Peptide Synthesis (SPPS) protocols, with critical modifications to the coupling step.[13][14] Both Boc and Fmoc chemistries can be employed, although Fmoc is more prevalent in modern synthesis.[15]

High-Efficiency Coupling Reagents

Standard coupling reagents like DCC or DIC are often inefficient for coupling sterically hindered amino acids.[13] To drive the reaction to completion, more potent in-situ activating reagents are required. These reagents rapidly convert the protected amino acid into a highly reactive species, facilitating acylation of the resin-bound amine.[16]

Reagent NameFull NameActivating SpeciesKey Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateOAt-esterHighly reactive, low racemization. Considered a gold standard for difficult couplings.[16]
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateOBt-esterMore cost-effective than HATU, very efficient for most couplings, including hindered ones.[16]
PyAOP (7-Aza-1H-benzotriazole-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateOAt-esterPhosphonium salt-based reagent, excellent for hindered couplings with minimal side reactions.[16]
COMU 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphateOxyma-esterSafer alternative to benzotriazole-based reagents, shows efficiency comparable to HATU.[17]
TFFH Tetramethylfluoroformamidinium hexafluorophosphateAcid FluorideGenerates highly reactive amino acid fluorides, particularly suited for α,α-disubstituted amino acids.[17]
Optimized Reaction Conditions

Beyond the choice of coupling reagent, several other parameters must be optimized:

  • Extended Coupling Times: Reactions may require several hours to overnight to ensure complete acylation.

  • Double Coupling: A second addition of fresh amino acid and coupling reagent may be necessary.

  • Elevated Temperatures: Microwave-assisted SPPS can significantly accelerate slow coupling reactions.[17]

  • Solvent Choice: N,N-Dimethylformamide (DMF) is a standard solvent, though mixtures with Dichloromethane (DCM) may be used, especially with polystyrene resins.[14]

Experimental Protocol: Manual SPPS Coupling

This section provides a representative protocol for the manual coupling of Fmoc-protected 2-Amino-2,3-dimethylbutanoic acid onto a resin-bound peptide using HATU.

Materials:

  • Peptidyl-resin (e.g., Rink Amide resin with N-terminal amine deprotected)

  • Fmoc-2-Amino-2,3-dimethylbutanoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Kaiser test kit

Workflow:

SPPS_Workflow start Start: Peptidyl-Resin swelling 1. Resin Swelling (DMF, 30 min) start->swelling deprotection 2. Fmoc Deprotection (20% Piperidine/DMF, 2 x 10 min) swelling->deprotection wash1 3. Wash (DMF, DCM) deprotection->wash1 activation 4. Amino Acid Activation (Fmoc-Adb-OH, HATU, DIEA in DMF) wash1->activation coupling 5. Coupling to Resin (2-4 hours) activation->coupling wash2 6. Wash (DMF, DCM) coupling->wash2 kaiser 7. Kaiser Test (Check for free amines) wash2->kaiser end_complete Complete: Proceed to next cycle kaiser->end_complete Negative (Yellow) end_incomplete Incomplete: Recouple kaiser->end_incomplete Positive (Blue) end_incomplete->coupling Repeat Steps 5-7

Caption: Standard workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 10 minutes. Drain and repeat for another 10 minutes to ensure complete removal of the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Activation Solution: In a separate vial, dissolve Fmoc-2-Amino-2,3-dimethylbutanoic acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes. Causality: Pre-activation ensures the rapid formation of the highly reactive OAt-ester before its addition to the resin, maximizing coupling efficiency.

  • Coupling Reaction: Add the activation solution to the resin. Agitate at room temperature for at least 2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction. A positive result (blue beads) indicates an incomplete reaction.

  • Recoupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 5 and 6.

  • Final Wash: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle of deprotection and coupling.

Applications in Drug Discovery and Development

The unique properties of 2-Amino-2,3-dimethylbutanoic acid make it a powerful asset in the design of peptide-based therapeutics.

  • Metabolically Stable Analogs: It is frequently used to replace proteolytically labile residues in natural peptides, leading to analogs with significantly longer in-vivo half-lives. This is crucial for developing drugs that can be administered less frequently.

  • Conformationally Locked Peptides: By constraining a peptide into its bioactive conformation, it is possible to enhance its binding affinity and selectivity for its target receptor. This can lead to more potent drugs with fewer off-target side effects.

  • Peptidomimetics: The incorporation of this unnatural amino acid is a key strategy in the field of peptidomimetics, which aims to create novel molecules that mimic the biological activity of peptides but possess superior drug-like properties.[5]

  • Probing Structure-Activity Relationships (SAR): It serves as a valuable research tool to understand the conformational requirements for a peptide's biological activity. By systematically replacing residues and observing the effect on function, researchers can build detailed models of peptide-receptor interactions.

Conclusion

2-Amino-2,3-dimethylbutanoic acid is more than just a synthetic building block; it is a strategic tool for rational peptide design. Its ability to impose rigid conformational constraints and provide a robust shield against proteolytic degradation addresses two of the most significant challenges in peptide drug development. While its incorporation requires specialized synthetic techniques to overcome the inherent steric hindrance, the rewards—in the form of peptides with enhanced stability, potency, and selectivity—are substantial. As the demand for sophisticated peptide therapeutics continues to grow, the role of sterically demanding amino acids like 2-Amino-2,3-dimethylbutanoic acid will undoubtedly become even more prominent in the arsenal of the medicinal chemist.

References

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2000). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (1999). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC. Retrieved January 21, 2026, from [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 21, 2026, from [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved January 21, 2026, from [Link]

  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. (2020). Wiley Online Library. Retrieved January 21, 2026, from [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). PubMed. Retrieved January 21, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 21, 2026, from [Link]

  • Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists. (2018). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (2007). PubMed. Retrieved January 21, 2026, from [Link]

  • Solid-phase peptide synthesis. (2014). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2020). MDPI. Retrieved January 21, 2026, from [Link]

  • Amino Acids in the Development of Prodrugs. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (2020). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2020). PLOS. Retrieved January 21, 2026, from [Link]

  • Conformational properties of peptides containing dehydro amino acids. (1996). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers. Retrieved January 21, 2026, from [Link]

  • Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. (2015). NIH. Retrieved January 21, 2026, from [Link]

  • Symmetry and Asymmetry in Medicinal Chemistry. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Peptide Synthesis in the Laboratory. (2011). YouTube. Retrieved January 21, 2026, from [Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2001). PubMed. Retrieved January 21, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to 2-Amino-2,3-dimethylbutanoic Acid: A Conformationally Constrained Valine Derivative

Foreword: The Significance of Steric Hindrance in Peptide Design In the intricate world of peptide and protein engineering, the conformational flexibility of the polypeptide backbone presents both an opportunity and a ch...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Steric Hindrance in Peptide Design

In the intricate world of peptide and protein engineering, the conformational flexibility of the polypeptide backbone presents both an opportunity and a challenge. While flexibility can be crucial for biological function, it often leads to reduced metabolic stability and receptor-binding affinity. The introduction of non-proteinogenic amino acids with constrained conformations has emerged as a powerful strategy to overcome these limitations. Among these, α,α-disubstituted amino acids, such as 2-amino-2,3-dimethylbutanoic acid, a methylated derivative of the essential amino acid valine, have garnered significant attention. This technical guide provides a comprehensive overview of 2-amino-2,3-dimethylbutanoic acid, from its synthesis and unique physicochemical properties to its applications in shaping the architecture and biological activity of peptides.

Structural and Physicochemical Profile: A Comparative Analysis with L-Valine

2-Amino-2,3-dimethylbutanoic acid, also known as α-methylvaline, shares the same carbon skeleton as its proteinogenic counterpart, L-valine. However, the substitution of the α-hydrogen with a methyl group introduces a quaternary stereocenter, profoundly influencing its steric and electronic properties. This seemingly minor modification has significant consequences for its role as a peptide building block.

PropertyL-Valine2-Amino-2,3-dimethylbutanoic acidReferences
Molecular Formula C₅H₁₁NO₂C₆H₁₃NO₂[1]
Molecular Weight 117.15 g/mol 131.17 g/mol [1]
IUPAC Name (2S)-2-Amino-3-methylbutanoic acid2-Amino-2,3-dimethylbutanoic acid
CAS Number 72-18-426287-62-7 (racemic)
Appearance White crystalline solidWhite to off-white solid[2]
Water Solubility 88.5 g/L (at 25 °C)50 mg/mL (requires sonication)[2]
Melting Point 315 °C (decomposes)Not available
pKa (α-COOH) ~2.32Estimated to be slightly higher than valine
pKa (α-NH₃⁺) ~9.62Estimated to be slightly higher than valine

The increased steric bulk of the gem-dimethyl group at the α-carbon in 2-amino-2,3-dimethylbutanoic acid significantly restricts the conformational freedom around the peptide backbone, as will be discussed in detail in Section 4.

Synthesis of 2-Amino-2,3-dimethylbutanoic Acid: A Step-by-Step Approach

The synthesis of α,α-disubstituted amino acids like 2-amino-2,3-dimethylbutanoic acid requires strategies that can efficiently construct the quaternary α-carbon. A common and effective method involves the Strecker synthesis of the corresponding α-aminonitrile, followed by hydrolysis.

Experimental Protocol: Synthesis of 2-Amino-2,3-dimethylbutyronitrile

This protocol is adapted from established methods for the synthesis of α-aminonitriles.[3]

Materials:

  • 3-Methyl-2-butanone

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH₄Cl)

  • Ammonium hydroxide (NH₄OH)

  • Methanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, dissolve sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq) in a minimal amount of water in a round-bottom flask equipped with a magnetic stirrer.

  • Add a concentrated solution of ammonium hydroxide (2.0 eq).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 3-methyl-2-butanone (1.0 eq) to the stirred solution.

  • Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-2,3-dimethylbutyronitrile.

  • The crude product can be purified by distillation or chromatography.

Experimental Protocol: Hydrolysis to 2-Amino-2,3-dimethylbutanoic Acid

The hydrolysis of the aminonitrile to the corresponding amino acid can be achieved under either acidic or basic conditions. Acid hydrolysis is commonly employed.

Materials:

  • 2-Amino-2,3-dimethylbutyronitrile

  • Concentrated hydrochloric acid (HCl)

  • Dowex 50W-X8 resin (or equivalent strong cation exchange resin)

  • Ammonium hydroxide solution

  • Ethanol

Procedure:

  • In a round-bottom flask, add the crude 2-amino-2,3-dimethylbutyronitrile to a 6 M solution of hydrochloric acid.

  • Reflux the mixture for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess HCl under reduced pressure.

  • Dissolve the residue in water and apply it to a column packed with Dowex 50W-X8 resin (H⁺ form).

  • Wash the column with deionized water to remove any impurities.

  • Elute the amino acid from the resin using a 2 M ammonium hydroxide solution.

  • Collect the fractions containing the amino acid (can be visualized by ninhydrin staining on TLC plates).

  • Combine the positive fractions and concentrate under reduced pressure to remove the ammonia.

  • The resulting solid can be recrystallized from an ethanol/water mixture to yield pure 2-amino-2,3-dimethylbutanoic acid.

Synthesis_Workflow start 3-Methyl-2-butanone reagents1 NaCN, NH4Cl, NH4OH start->reagents1 aminonitrile 2-Amino-2,3-dimethylbutyronitrile reagents1->aminonitrile reagents2 Conc. HCl, Reflux aminonitrile->reagents2 hydrolysis Hydrolysis reagents2->hydrolysis purification Ion-Exchange Chromatography hydrolysis->purification product 2-Amino-2,3-dimethylbutanoic acid purification->product caption Synthesis of 2-Amino-2,3-dimethylbutanoic acid.

A simplified workflow for the synthesis of 2-amino-2,3-dimethylbutanoic acid.

Spectroscopic Characterization

The structural identity and purity of 2-amino-2,3-dimethylbutanoic acid are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups and the methine proton. The α-methyl group will appear as a singlet, while the isopropyl methyl groups will appear as doublets due to coupling with the methine proton. The methine proton will appear as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary α-carbon, the carboxyl carbon, the α-methyl carbon, the methine carbon, and the two diastereotopic methyl carbons of the isopropyl group.[4]

Mass Spectrometry (MS)

The mass spectrum of 2-amino-2,3-dimethylbutanoic acid will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for α-amino acids include the loss of the carboxyl group (a neutral loss of 45 Da) and the loss of the amino group.[5][6][7] The presence of the α-methyl group can also influence the fragmentation pathway.

Applications in Research and Drug Development: The Power of Conformational Constraint

The primary application of 2-amino-2,3-dimethylbutanoic acid in drug development and research stems from its ability to induce specific secondary structures in peptides, most notably helical conformations.[8][9]

Induction of Helical Conformations

The steric hindrance imposed by the gem-dimethyl group at the α-carbon restricts the possible dihedral angles (phi and psi) of the peptide backbone, favoring conformations within the helical region of the Ramachandran plot. The incorporation of α,α-disubstituted amino acids is a well-established strategy for stabilizing α-helices and 3₁₀-helices in peptides.[4][10] This conformational ordering can lead to several beneficial properties:

  • Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon binding to a receptor is reduced, potentially leading to higher binding affinity.

  • Increased Proteolytic Stability: The constrained backbone can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Improved Cell Permeability: In some cases, the adoption of a stable secondary structure can enhance the ability of a peptide to cross cell membranes.

Conformational_Constraint cluster_0 Flexible Peptide (e.g., with Valine) cluster_1 Constrained Peptide (with 2-Amino-2,3-dimethylbutanoic acid) a Multiple Conformations b Low Receptor Affinity a->b Leads to c Protease Susceptibility a->c Results in d Stable Helical Conformation e High Receptor Affinity d->e Promotes f Protease Resistance d->f Enhances caption Impact of Conformational Constraint on Peptide Properties.

Conformational constraint influencing peptide properties.
Case Studies and Future Directions

While specific examples of peptides incorporating 2-amino-2,3-dimethylbutanoic acid are emerging, the broader class of α-methylated amino acids has been successfully utilized in the design of various bioactive peptides, including apolipoprotein A-I mimetic peptides with improved cholesterol efflux potential.[4] Further research is warranted to explore the full potential of 2-amino-2,3-dimethylbutanoic acid in the development of novel therapeutics, particularly in areas such as antimicrobial peptides, peptide-based cancer therapies, and modulators of protein-protein interactions.[11][12][13] The synthesis and biological evaluation of novel peptide analogues containing this and other non-coded amino acids is an active area of research.[11][12]

Conclusion: A Valuable Tool for Peptide Chemists and Drug Developers

2-Amino-2,3-dimethylbutanoic acid represents a valuable addition to the toolkit of medicinal chemists and peptide scientists. Its unique structural features, particularly the α-methyl group, provide a powerful means to control peptide conformation, leading to enhanced biological activity and improved pharmacokinetic properties. As our understanding of the relationship between peptide structure and function continues to grow, the strategic incorporation of conformationally constrained amino acids like this valine derivative will undoubtedly play an increasingly important role in the design of the next generation of peptide-based therapeutics.

References

Sources

Protocols & Analytical Methods

Method

enantioselective synthesis of 2-Amino-2,3-dimethylbutanoic acid

An Application Guide to the Enantioselective Synthesis of 2-Amino-2,3-dimethylbutanoic Acid Abstract 2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic α,α-disubstituted amino acid, is a valuable building block in me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enantioselective Synthesis of 2-Amino-2,3-dimethylbutanoic Acid

Abstract

2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic α,α-disubstituted amino acid, is a valuable building block in medicinal chemistry and drug development. Its sterically hindered quaternary α-carbon imparts unique conformational constraints on peptides, making it a key component in the design of peptidomimetics with enhanced metabolic stability and specific secondary structures.[1] The primary challenge in its synthesis lies in the enantioselective construction of this quaternary stereocenter. This document provides a detailed guide for researchers and drug development professionals on the principal strategies for the enantioselective synthesis of this important molecule. We will explore diastereoselective alkylation using chiral auxiliaries, catalytic asymmetric phase-transfer alkylation, and enzymatic resolution, offering in-depth, field-proven protocols and explaining the causality behind critical experimental choices.

Comparative Overview of Synthetic Strategies

The asymmetric synthesis of α,α-disubstituted amino acids has been a subject of intense research, leading to several effective methodologies.[2] For 2-Amino-2,3-dimethylbutanoic acid, the choice of strategy often depends on factors such as scale, required enantiopurity, and available starting materials.

  • Diastereoselective Alkylation with Chiral Auxiliaries: This is a robust and well-established method that involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate.[3] The auxiliary then directs the stereochemical outcome of a subsequent alkylation reaction. While highly effective, this method is stoichiometric in the chiral source and requires additional steps for auxiliary attachment and removal.

  • Asymmetric Phase-Transfer Catalysis (PTC): This approach offers a more atom-economical route by using a substoichiometric amount of a chiral catalyst to control the enantioselectivity of the alkylation.[4] PTC is particularly well-suited for the alkylation of glycine Schiff base derivatives and has become a powerful tool for the synthesis of both natural and unnatural amino acids.[4][5][6]

  • Enzymatic Kinetic Resolution: This technique leverages the high stereoselectivity of enzymes, typically lipases, to resolve a racemic mixture.[3] The enzyme selectively transforms one enantiomer, allowing for the separation of the remaining, unreacted enantiomer.[7] This method is often lauded for its environmental friendliness and high enantiomeric excess (e.e.), though the maximum theoretical yield for the desired enantiomer is 50%.

Below is a high-level workflow comparing these divergent approaches.

Synthetic_Strategies_Overview cluster_0 General Starting Material cluster_1 Strategy 1: Chiral Auxiliary cluster_2 Strategy 2: Catalytic PTC cluster_3 Strategy 3: Enzymatic Resolution start Prochiral Precursor (e.g., Glycine Derivative) aux_attach 1. Attach Chiral Auxiliary start->aux_attach ptc_alkyl Asymmetric Alkylation (Chiral PTC Catalyst) start->ptc_alkyl racemic 1. Prepare Racemic Product Ester aux_alkyl 2. Diastereoselective Alkylation aux_attach->aux_alkyl aux_cleave 3. Cleave Auxiliary aux_alkyl->aux_cleave end_product Enantiopure 2-Amino-2,3-dimethyl- butanoic Acid aux_cleave->end_product ptc_alkyl->end_product enzyme 2. Selective Enzymatic Hydrolysis racemic->enzyme separate 3. Separation of Enantiomers enzyme->separate separate->end_product

Caption: High-level comparison of three major synthetic routes.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for three distinct and validated methods.

Method 1: Diastereoselective Alkylation via Pseudoephedrine Amide Auxiliary

This method utilizes the steric directing effect of a pseudoephedrine chiral auxiliary to achieve high diastereoselectivity in the crucial alkylation step. The workflow involves amide formation, diastereoselective methylation, and subsequent hydrolytic cleavage of the auxiliary.[3]

Pseudoephedrine_Workflow start 2-Methylbutanoic Acid step1 Amide Formation (+ (1R,2R)-Pseudoephedrine, SOCl₂) start->step1 product1 Pseudoephedrine Amide step1->product1 step2 Enolate Formation & Alkylation (LDA, THF, -78°C; then CH₃I) product1->step2 product2 Diastereomerically Enriched Alkylated Amide step2->product2 step3 Auxiliary Cleavage (Acid Hydrolysis) product2->step3 final_product (R)-2-Amino-2,3-dimethylbutanoic Acid Precursor* step3->final_product caption *Note: Final conversion to the amino acid requires additional standard functional group manipulations.

Caption: Workflow for the chiral auxiliary-based synthesis.

Protocol:

Step 1: Amide Formation

  • To a solution of (S)-2-methylbutanoic acid (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in fresh DCM (10 mL/mmol) and cool to 0 °C.

  • In a separate flask, dissolve (1R,2R)-pseudoephedrine (1.1 eq) and triethylamine (1.5 eq) in DCM (10 mL/mmol).

  • Add the acid chloride solution dropwise to the pseudoephedrine solution.

  • Stir at room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to yield the pseudoephedrine amide.

Step 2: Diastereoselective Alkylation

  • Dissolve the pseudoephedrine amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) and cool to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add lithium diisopropylamide (LDA, 1.5 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add methyl iodide (2.0 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude alkylated amide. Diastereomeric excess can be determined at this stage by ¹H NMR or HPLC analysis.

Step 3: Auxiliary Cleavage

  • Reflux the crude alkylated amide in a mixture of 6 M HCl and THF (1:1) for 12-18 hours.

  • Cool the reaction mixture to room temperature and extract with diethyl ether to remove the pseudoephedrine auxiliary (now in the aqueous layer as its hydrochloride salt).

  • The aqueous layer contains the precursor to the desired amino acid, which can be isolated and further processed.

Expertise & Causality:

  • Why LDA at -78 °C? The formation of the lithium enolate requires a strong, non-nucleophilic base. LDA is ideal. The low temperature is critical to ensure kinetic control, preventing enolate equilibration and maximizing diastereoselectivity.

  • Self-Validation: The diastereomeric excess (d.e.) of the alkylated amide should be determined before cleavage using chiral HPLC or high-field NMR. This provides a crucial checkpoint to validate the success of the stereoselective step.

Method 2: Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation

This powerful method utilizes a chiral quaternary ammonium salt to shuttle the enolate of a glycine Schiff base from the aqueous basic phase to the organic phase for alkylation. This avoids the use of cryogenic temperatures and strong organometallic bases.

Protocol:

Step 1: Substrate and Catalyst Preparation

  • The substrate, N-(diphenylmethylene)glycine tert-butyl ester, is commercially available or can be prepared from glycine tert-butyl ester hydrochloride and benzophenone imine.

  • The chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid, is used.[8] For this example, we'll use O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide.

Step 2: Asymmetric Alkylation

  • To a stirring mixture of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral PTC (0.01-0.05 eq) in toluene (10 mL/mmol), add powdered 50% aqueous KOH (10.0 eq).

  • Stir vigorously for 15 minutes at room temperature.

  • Add 2-iodopropane (1.5 eq) to introduce the isopropyl group.

  • Stir vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, add methyl iodide (1.5 eq) for the second alkylation.

  • Continue stirring vigorously for another 12-24 hours.

  • Dilute the reaction with water and ethyl acetate. Separate the layers.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the dialkylated product.

Step 3: Deprotection

  • Dissolve the purified product in THF (5 mL/mmol) and add 1 M HCl.

  • Stir at room temperature for 4 hours to hydrolyze the imine.

  • Concentrate the mixture. The resulting product is the tert-butyl ester of the desired amino acid.

  • Further treatment with a strong acid like trifluoroacetic acid (TFA) in DCM will cleave the tert-butyl ester to yield the final 2-Amino-2,3-dimethylbutanoic acid.

Expertise & Causality:

  • Why a Schiff Base? The N-(diphenylmethylene) group serves two purposes: it protects the amino group and, more importantly, it acidifies the α-protons, allowing for deprotonation with a relatively mild base like KOH.

  • Why PTC? The chiral quaternary ammonium catalyst forms a tight ion pair with the glycine enolate. This chiral environment dictates the trajectory of the incoming alkyl halide, resulting in an enantioselective reaction.[9]

Method 3: Enzymatic Kinetic Resolution of a Racemic Ester

This method starts with a racemic mixture of an ester of 2-amino-2,3-dimethylbutanoic acid and uses a lipase to selectively hydrolyze one enantiomer, allowing the other to be isolated in high enantiopurity.[3]

Protocol:

Step 1: Preparation of Racemic Ethyl 2-Amino-2,3-dimethylbutanoate

  • Synthesize racemic 2-amino-2,3-dimethylbutanoic acid using a standard method like the Strecker synthesis from 3-methyl-2-butanone.[10]

  • Esterify the racemic amino acid by refluxing in ethanol with a catalytic amount of sulfuric acid or by using thionyl chloride followed by ethanol.

Step 2: Enzymatic Hydrolysis

  • Suspend the racemic ethyl ester (1.0 eq) in a phosphate buffer solution (pH 7.0, 50 mL/mmol).

  • Add an immobilized lipase, such as Candida antarctica lipase B (CALB).[3] The amount of enzyme will need to be optimized but can start at ~10-20% by weight of the substrate.

  • Stir the mixture at a controlled temperature (e.g., 35 °C).

  • Monitor the reaction progress carefully using chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the remaining ester and the hydrolyzed acid.

Step 3: Separation and Isolation

  • Once ~50% conversion is reached, filter the mixture to remove the immobilized enzyme (which can often be washed and reused).

  • Acidify the aqueous filtrate to pH ~2 with 1 M HCl. This protonates the hydrolyzed amino acid.

  • Extract the acidified solution with an organic solvent (e.g., ethyl acetate) to isolate the hydrolyzed (S)-amino acid.

  • The organic phase from the initial filtration contains the unreacted (R)-ethyl ester. Wash this phase with a basic solution to remove any traces of the acid, then with brine, dry over Na₂SO₄, and concentrate.

  • Hydrolyze the enantiomerically enriched (R)-ester using standard basic or acidic hydrolysis (e.g., refluxing with 6 M HCl) to obtain the desired (R)-2-Amino-2,3-dimethylbutanoic acid.

Expertise & Causality:

  • Why 50% Conversion? In a perfect kinetic resolution, the enzyme reacts exclusively with one enantiomer. As the reaction proceeds, the concentration of the reactive enantiomer decreases. Stopping at 50% conversion ensures that the remaining unreactive enantiomer is present in the highest possible enantiopurity.

  • Self-Validation: Chiral chromatography is essential for this protocol. It is used not only to monitor the reaction's progress but also to determine the enantiomeric excess (e.e.) of the final products, thereby validating the success of the resolution.

Data Presentation: Comparative Analysis

ParameterMethod 1: Chiral AuxiliaryMethod 2: PTC CatalysisMethod 3: Enzymatic Resolution
Chiral Source Stoichiometric (Pseudoephedrine)Catalytic (Chiral Quat Salt)Catalytic (Enzyme)
Typical Yield 60-80% (overall)70-90%<50% (for one enantiomer)
Stereoselectivity >95% d.e.90-99% e.e.>99% e.e.
Key Reagents LDA, SOCl₂, PseudoephedrineChiral PTC, KOH, Ph₂C=NHLipase, Phosphate Buffer
Reaction Temp. -78 °C to RTRoom Temperature25-40 °C
Scalability Moderate; cost of auxiliaryHigh; low catalyst loadingModerate; depends on enzyme cost/stability
Primary Advantage High reliability, well-establishedHigh efficiency, avoids cryogenics"Green," exceptional e.e.
Primary Drawback Stoichiometric chiral sourceCatalyst cost/synthesis50% theoretical max yield

Conclusion

The can be successfully achieved through several distinct and powerful methodologies. The use of a pseudoephedrine chiral auxiliary offers a reliable, albeit stoichiometric, route that provides excellent diastereoselectivity and is well-documented. For a more scalable and atom-economical approach, asymmetric phase-transfer catalysis stands out, avoiding harsh cryogenic conditions while delivering high yields and enantiomeric excess. Finally, enzymatic kinetic resolution represents an environmentally benign alternative that can provide products with near-perfect enantiopurity, though it is inherently limited to a 50% theoretical yield. The optimal choice will depend on the specific requirements of the research or development program, including scale, cost, and desired level of stereopurity.

References

  • ChemRxiv. (2022). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • Google Patents. (n.d.). CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • ACS Publications. (2001). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews. Retrieved from [Link]

  • PubMed. (2005). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Retrieved from [Link]

  • ACS Publications. (2014). Asymmetric Synthesis of α,α-Disubstituted Amino Acids by Cycloaddition of (E)-Ketonitrones with Vinyl Ethers. Organic Letters. Retrieved from [Link]

  • Semantic Scholar. (2015). Enantioselective Synthesis of ò-amino acids: A Review. Retrieved from [Link]

  • ResearchGate. (2005). ChemInform Abstract: Asymmetric Synthesis of α-Amino Acids via Homologation of Ni(II) Complexes of Glycine Schiff Bases. Part 1. Alkyl Halide Alkylations. Retrieved from [Link]

  • NIH PMC. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (2020). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. Retrieved from [Link]

  • PubMed. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Retrieved from [Link]

  • MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Retrieved from [Link]

  • NIH. (2012). Design of high-performance chiral phase-transfer catalysts with privileged structures. Retrieved from [Link]

  • Nature. (2023). Copper-catalyzed asymmetric C(sp3)-H cyanoalkylation of glycine derivatives and peptides. Retrieved from [Link]

  • Academia.edu. (n.d.). Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. Retrieved from [Link]

  • NIH PMC. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Retrieved from [Link]

  • Academia.edu. (1989). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. Retrieved from [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

  • ResearchGate. (2011). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • ResearchGate. (2001). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Retrieved from [Link]

  • NIH. (2005). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Retrieved from [Link]

  • PubMed Central. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Retrieved from [Link]

  • Nature. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Retrieved from [Link]

Sources

Application

2-Amino-2,3-dimethylbutanoic acid synthesis protocol

An Application Guide to the Synthesis of 2-Amino-2,3-dimethylbutanoic Acid Abstract This technical guide provides a detailed and robust protocol for the synthesis of 2-amino-2,3-dimethylbutanoic acid, a sterically hinder...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 2-Amino-2,3-dimethylbutanoic Acid

Abstract

This technical guide provides a detailed and robust protocol for the synthesis of 2-amino-2,3-dimethylbutanoic acid, a sterically hindered α,α-disubstituted amino acid. These non-proteinogenic amino acids are of significant interest to researchers and drug development professionals for their ability to introduce conformational constraints into peptides, enhancing their stability and biological activity.[1][2][3] This document focuses on the well-established Bucherer-Bergs reaction, a reliable method for synthesizing α,α-disubstituted amino acids from a ketone precursor. We will delve into the mechanistic rationale, provide a step-by-step experimental protocol, discuss an alternative synthetic route via the Strecker synthesis, and offer expert insights into potential challenges and validation checkpoints.

Introduction: The Significance of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids, such as 2-amino-2,3-dimethylbutanoic acid (also known as α-methylvaline), represent a critical class of unnatural amino acids. The replacement of the α-hydrogen with an alkyl group induces significant conformational restrictions in the peptide backbone, making them invaluable tools for designing peptides and peptidomimetics with specific secondary structures, such as helices or turns.[2] This structural rigidity often translates to increased resistance to enzymatic degradation and improved receptor-binding affinity.

However, the synthesis of these compounds presents considerable challenges due to the steric hindrance around the quaternary α-carbon.[3] Classical methods must be adapted to overcome these constraints. This guide details the Bucherer-Bergs synthesis, a powerful multicomponent reaction that efficiently constructs the required scaffold from the readily available ketone, 3-methyl-2-butanone.

Overview of Synthetic Strategy: Bucherer-Bergs vs. Strecker

The most direct retrosynthetic approach for 2-amino-2,3-dimethylbutanoic acid begins with 3-methyl-2-butanone. Two classic multicomponent reactions are particularly well-suited for this transformation: the Bucherer-Bergs reaction and the Strecker synthesis.

  • Bucherer-Bergs Reaction : This method involves the reaction of a ketone with ammonium carbonate and a cyanide source (e.g., potassium cyanide) to form a stable hydantoin intermediate.[4][5][6] This hydantoin can be isolated, purified, and subsequently hydrolyzed under harsh conditions to yield the desired amino acid. The formation of a crystalline intermediate is a key advantage, often simplifying purification.[7]

  • Strecker Synthesis : This is a three-component reaction between a ketone, ammonia, and cyanide, which forms an α-aminonitrile intermediate.[8][9][10] This intermediate is then hydrolyzed to the final amino acid. While very direct, the α-aminonitrile intermediate can sometimes be less stable or more difficult to isolate than the corresponding hydantoin.

For this guide, we will focus on the Bucherer-Bergs protocol due to its robustness and the practical advantage of its stable, crystalline intermediate.

Overall Reaction Scheme

Caption: Comparison of Bucherer-Bergs and Strecker synthesis pathways.

Detailed Protocol: Bucherer-Bergs Synthesis

This protocol is divided into two main stages: the formation of the hydantoin intermediate and its subsequent hydrolysis.

Mechanistic Principle

The reaction proceeds through the initial formation of an imine from the ketone and ammonia (derived from ammonium carbonate). Cyanide then attacks the imine to form an aminonitrile. This intermediate undergoes intramolecular cyclization with carbon dioxide (also from ammonium carbonate) and subsequent rearrangement to form the thermodynamically stable 5,5-disubstituted hydantoin ring.[4][5]

Experimental Workflow

G start Combine Reagents: 3-Methyl-2-butanone, KCN, (NH4)2CO3, EtOH/H2O reflux Heat Reaction Mixture (e.g., 60-70°C, 10-24h) in a sealed vessel start->reflux cool Cool to Induce Crystallization reflux->cool filter1 Filter and Wash Solid (Cold H2O, EtOH) cool->filter1 dry1 Dry the Solid to Obtain Pure Hydantoin Intermediate filter1->dry1 hydrolysis Hydrolyze Hydantoin (e.g., Ba(OH)2 or 6M HCl, Reflux) dry1->hydrolysis neutralize Neutralize and Purify hydrolysis->neutralize isolate Isolate Final Product (Recrystallization) neutralize->isolate end Characterize Product: NMR, IR, MS, MP isolate->end

Caption: Experimental workflow for the two-stage Bucherer-Bergs synthesis.

Materials and Equipment
Reagents & Materials Equipment
3-Methyl-2-butanone (Isopropyl methyl ketone)Round-bottom flask or pressure vessel
Potassium cyanide (KCN) (EXTREMELY TOXIC) Reflux condenser
Ammonium carbonate ((NH₄)₂CO₃)Magnetic stirrer with heating mantle
Ethanol (EtOH)Buchner funnel and filter flask
Deionized water (H₂O)pH meter or pH paper
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)Standard laboratory glassware
Sulfuric acid (H₂SO₄), concentratedRotary evaporator
Hydrochloric acid (HCl), concentratedMelting point apparatus
Step-by-Step Procedure

PART A: Synthesis of 5-Isopropyl-5-methylhydantoin

  • Reaction Setup: In a well-ventilated fume hood, combine ammonium carbonate (e.g., 2.0 equivalents) and potassium cyanide (e.g., 1.1 equivalents) in a pressure-capable vessel. Add a solvent mixture of ethanol and water (e.g., 1:1 v/v).

    • Causality Note: The use of a sealed vessel is recommended to contain the volatile ketone and ammonia gas, which can improve reaction yields.[7] The reaction is kept basic by the ammonium carbonate, preventing the formation of highly toxic HCN gas.

  • Addition of Ketone: Add 3-methyl-2-butanone (1.0 equivalent) to the stirred mixture.

  • Reaction: Seal the vessel and heat the mixture to 60–70 °C with vigorous stirring for 10–24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture in an ice bath. The 5-isopropyl-5-methylhydantoin product should precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water and cold ethanol to remove unreacted starting materials and inorganic salts. Dry the solid under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

PART B: Hydrolysis to 2-Amino-2,3-dimethylbutanoic Acid

  • Hydrolysis Setup: Place the dried hydantoin (1.0 equivalent) and a solution of barium hydroxide octahydrate (e.g., 3.0 equivalents) in water in a large round-bottom flask equipped with a reflux condenser.

    • Causality Note: A strong base like Ba(OH)₂ is required to hydrolyze the very stable hydantoin ring. Ba(OH)₂ is advantageous because the excess can be easily removed as insoluble barium sulfate.

  • Reaction: Heat the mixture to reflux for 24–48 hours. The reaction is complete when the hydantoin has been fully consumed (monitored by TLC).

  • Workup: Cool the mixture. While stirring, slowly add dilute sulfuric acid until the pH is neutral and no more white precipitate (BaSO₄) forms.

  • Purification: Filter off the BaSO₄ precipitate and wash it with hot water. Combine the filtrate and washings.

  • Isolation: Reduce the volume of the filtrate under reduced pressure. The crude amino acid will begin to crystallize. Cool the solution in an ice bath to maximize crystallization. Collect the product by filtration.

  • Final Purification: Recrystallize the crude product from a water/ethanol mixture to obtain pure, racemic 2-amino-2,3-dimethylbutanoic acid.

Expected Data
Parameter Expected Value
Product 2-Amino-2,3-dimethylbutanoic acid
Molecular Formula C₆H₁₃NO₂[11]
Molecular Weight 131.17 g/mol [11]
Appearance White to off-white crystalline solid[12]
Expected Yield 50-70% (overall)
Melting Point >300 °C (decomposes)

Safety and Troubleshooting

  • Cyanide Handling: Potassium cyanide is a potent, fast-acting poison. ALWAYS handle it in a dedicated, certified chemical fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Ensure an approved cyanide antidote kit is available and that personnel are trained in its use. All cyanide-containing solutions should be kept basic (pH > 9) to prevent the liberation of deadly hydrogen cyanide (HCN) gas. All waste must be quenched and disposed of according to institutional hazardous waste protocols.

  • Low Yield in Step A: If the hydantoin yield is low, consider increasing the reaction time or temperature. Ensure the reaction vessel was properly sealed to prevent the escape of volatile reactants.

  • Incomplete Hydrolysis in Step B: The hydantoin ring is very stable. Hydrolysis may require extended reflux times. Ensure a sufficient excess of base is used.

  • Purification Challenges: The final product is highly polar. If crystallization is difficult, consider ion-exchange chromatography as an alternative purification method.

Conclusion

The Bucherer-Bergs synthesis provides a reliable and scalable pathway for the production of racemic 2-amino-2,3-dimethylbutanoic acid, a valuable building block for peptide and peptidomimetic drug discovery.[3] By understanding the mechanistic principles and adhering strictly to safety protocols, researchers can effectively synthesize this and other sterically hindered α,α-disubstituted amino acids. The protocol's reliance on a stable, crystalline intermediate makes it a trustworthy and self-validating system for obtaining high-purity material.

References

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing).
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin (Tokyo), 55(3), 349-58.
  • Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1).
  • Bucherer–Bergs reaction. Wikipedia.
  • Bucherer-Bergs Reaction. Alfa Chemistry.
  • Strecker amino acid synthesis. Wikipedia.
  • Strecker Synthesis. Organic Chemistry Portal.
  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes.
  • Bucherer-Bergs Reaction. Organic Chemistry Portal.
  • L'ubor, K., & Alexander, K. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 22(8), 1237.
  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. (2021).
  • (S)-2-Amino-2,3-dimethylbutanoic acid. MedchemExpress.com.
  • 2-Amino-2,3-dimethylbutanoic acid | C6H13NO2 | CID 229525. PubChem - NIH.
  • Strecker Synthesis. NROChemistry.
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH.
  • Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society. (2014).

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Method

purification of 2-Amino-2,3-dimethylbutanoic acid

An In-Depth Guide to the Purification of 2-Amino-2,3-dimethylbutanoic Acid Introduction 2-Amino-2,3-dimethylbutanoic acid, an α-methylated derivative of the essential amino acid valine, is a non-proteinogenic amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 2-Amino-2,3-dimethylbutanoic Acid

Introduction

2-Amino-2,3-dimethylbutanoic acid, an α-methylated derivative of the essential amino acid valine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring a chiral center at the α-carbon, imparts unique conformational constraints, making it a valuable building block in the synthesis of peptides and other complex organic molecules with potential therapeutic applications.[3][4] The biological activity of such molecules is often stereospecific, meaning that the purity of the starting chiral building block is paramount. Impurities, whether they are residual reactants, by-products, or the undesired enantiomer, can lead to ambiguous research outcomes and diminished efficacy or increased toxicity in pharmaceutical applications.

This comprehensive technical guide provides detailed application notes and protocols for the . It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the principles and practices of achieving high chemical and enantiomeric purity. The methodologies covered include classical recrystallization, ion-exchange chromatography, and strategies for chiral resolution.

Physicochemical Properties for Purification Strategy

A thorough understanding of the molecule's physical and chemical properties is the foundation for developing any successful purification protocol. This data informs the selection of solvents, pH conditions, and chromatographic media.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂PubChem CID 229525[1]
Molecular Weight 131.17 g/mol PubChem CID 229525[1]
IUPAC Name 2-amino-2,3-dimethylbutanoic acidPubChem CID 229525[1]
CAS Number 4378-19-2 (for racemate)PubChem CID 229525[1]
Appearance White to off-white solidMedChemExpress[2]
Solubility Soluble in water (e.g., 50 mg/mL)MedChemExpress[2]

Purification Strategy 1: Recrystallization for Chemical Purity

Recrystallization is a fundamental and cost-effective technique for purifying crude solid products. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For amino acids, aqueous solutions or mixtures of water and a miscible organic solvent are typically employed.[5]

Causality and Rationale

The goal is to identify a solvent that completely dissolves the crude 2-Amino-2,3-dimethylbutanoic acid at an elevated temperature but in which it is only sparingly soluble at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization). Water is often a good starting point for polar molecules like amino acids.[5] Adding a co-solvent like ethanol or acetone can modulate the solubility to achieve optimal recovery.

Detailed Protocol: Recrystallization from Water-Ethanol
  • Solvent Selection & Dissolution:

    • Place the crude 2-Amino-2,3-dimethylbutanoic acid in an Erlenmeyer flask.

    • Add a minimal amount of deionized water and heat the mixture gently (e.g., to 60-70 °C) with stirring to dissolve the solid.

    • If the solid does not fully dissolve, add more water dropwise until a clear solution is obtained. Avoid using an excessive amount of solvent to ensure good recovery.

  • Decolorization (Optional):

    • If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and stir for 5-10 minutes.

    • Caution: Adding charcoal to a boiling solution can cause it to boil over.

  • Hot Filtration (Optional):

    • If activated charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Slowly add ethanol (a less polar "anti-solvent") to the hot aqueous solution until the solution becomes slightly turbid. Add a few drops of hot water to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent mixture (the same water-ethanol ratio used for crystallization) to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum to a constant weight.

Purification Strategy 2: Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography is a powerful technique for purifying amino acids from complex mixtures, leveraging their amphoteric nature.[6] It separates molecules based on their net charge, which is dependent on the pH of the surrounding buffer.[7] For purifying a neutral amino acid like 2-Amino-2,3-dimethylbutanoic acid from potentially acidic or basic impurities, cation-exchange chromatography is highly effective.[8][9]

Causality and Rationale

In a strongly acidic environment (low pH), the amino group (-NH₂) of the amino acid is protonated to form -NH₃⁺, giving the molecule a net positive charge. This allows it to bind to a negatively charged cation-exchange resin. Neutral and acidic impurities will have a weaker affinity and can be washed away. The bound amino acid can then be eluted by increasing the pH or the ionic strength of the buffer.[9] Increasing the pH deprotonates the -NH₃⁺ group, neutralizing the charge and releasing the molecule from the resin.

IEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_collect Collection Resin Swell & Pack Cation- Exchange Resin Equilibrate Equilibrate Column (e.g., 0.2 M HCl) Resin->Equilibrate Load Load Sample onto Column Equilibrate->Load Sample Dissolve Crude Sample in Equilibration Buffer Sample->Load Wash Wash with Buffer (Removes Anionic/ Neutral Impurities) Load->Wash Elute Elute with Base (e.g., 2 M NH₄OH) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., Ninhydrin Test, TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate FinalProduct FinalProduct Evaporate->FinalProduct Yields Purified Amino Acid

Caption: Workflow for purification via Cation-Exchange Chromatography.

Detailed Protocol: Cation-Exchange Chromatography
  • Resin Preparation:

    • Select a strong cation-exchange resin (e.g., Dowex 50W).

    • Swell the resin in deionized water according to the manufacturer's instructions.

    • Pack the resin into a suitable chromatography column, ensuring no air bubbles are trapped.

  • Column Equilibration:

    • Wash the packed column with several column volumes of an acidic buffer (e.g., 0.2 M HCl) until the pH of the eluate matches the buffer. This ensures the resin is in the H⁺ form and ready for binding.

  • Sample Loading:

    • Dissolve the crude 2-Amino-2,3-dimethylbutanoic acid in a minimal volume of the equilibration buffer (0.2 M HCl).

    • Carefully apply the sample solution to the top of the resin bed.

  • Washing:

    • Wash the column with the equilibration buffer to elute any unbound or weakly bound impurities. Monitor the eluate using UV detection or by collecting fractions for analysis (e.g., TLC) until no more impurities are detected.

  • Elution:

    • Elute the bound 2-Amino-2,3-dimethylbutanoic acid by passing a basic solution (e.g., 2 M ammonium hydroxide) through the column.[9] The NH₄⁺ ions will displace the protonated amino acid, and the high pH will neutralize its charge, causing it to be released from the resin.

    • Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., ninhydrin test or TLC).

  • Isolation:

    • Pool the fractions containing the pure product.

    • Remove the solvent (and volatile ammonium hydroxide) by rotary evaporation under reduced pressure to yield the purified amino acid.

Purification Strategy 3: Chiral Resolution of Enantiomers

Since 2-Amino-2,3-dimethylbutanoic acid is a chiral compound, synthesis often results in a racemic (1:1) mixture of the (R) and (S) enantiomers. Separating these enantiomers, a process known as chiral resolution, is crucial for pharmacological studies.

Method A: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct and highly effective method for separating enantiomers.[3] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol Outline:

  • Column Selection: Choose a suitable preparative-scale CSP. Columns based on cyclodextrins, Pirkle-type phases, or chiral crown ethers are common for amino acid resolution.[3]

  • Method Development: First, develop an analytical-scale method to find the optimal mobile phase (a mixture of a buffer and an organic modifier like methanol or acetonitrile) that provides good separation (resolution > 1.5).

  • Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and sample loading accordingly.

  • Fraction Collection: Inject the racemic mixture and collect the fractions corresponding to each separated enantiomeric peak.

  • Product Isolation: Combine the fractions for each enantiomer and remove the mobile phase solvent under reduced pressure to isolate the pure enantiomers.

Method B: Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic amino acid with a pure chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.

Diastereomeric_Salt_Formation Racemate Racemic Amino Acid (R-AA + S-AA) Reaction Reaction in Solvent Racemate->Reaction Resolver Chiral Resolving Agent (e.g., S-Acid) Resolver->Reaction Salts Diastereomeric Salts (R-AA:S-Acid + S-AA:S-Acid) Reaction->Salts Crystallize Fractional Crystallization (Exploits Solubility Difference) Salts->Crystallize Salt1 Less Soluble Salt (e.g., R-AA:S-Acid) Crystallize->Salt1 Crystals Salt2 More Soluble Salt (in Mother Liquor) Crystallize->Salt2 Solution Liberate1 Liberate Amino Acid (pH Adjustment) Salt1->Liberate1 Liberate2 Liberate Amino Acid (from Mother Liquor) Salt2->Liberate2 Enantiomer1 Pure R-Enantiomer Liberate1->Enantiomer1 Enantiomer2 Pure S-Enantiomer Liberate2->Enantiomer2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Protocol Outline:

  • Salt Formation: Dissolve the racemic amino acid and one equivalent of the chiral resolving agent in a suitable hot solvent.

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out first.

  • Isolation: Filter the crystals and wash with a small amount of cold solvent. The other diastereomer remains in the mother liquor.

  • Liberation: Treat each separated diastereomer with acid or base to break the salt and liberate the free amino acid enantiomer. The resolving agent can then be recovered.

  • Purification: Purify the liberated enantiomers by recrystallization.

Purity Assessment

After any purification procedure, the chemical and enantiomeric purity of the final product must be rigorously verified.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Assesses chemical purity by separating the target compound from any remaining impurities. Purity is often reported as a percentage based on peak area.
Chiral HPLC Determines the enantiomeric excess (e.e.), which is a measure of the stereochemical purity. It is calculated as % e.e. = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and can detect impurities if they are present in sufficient quantity (>1-5%). ¹H and ¹³C NMR are standard.
Mass Spectrometry (MS) Confirms the molecular weight of the compound, providing further evidence of its identity.

Conclusion

The requires a multi-step, logical approach tailored to the specific impurities present in the crude material. For general chemical cleanup, recrystallization offers a simple and effective first pass. For more complex mixtures or higher purity requirements, ion-exchange chromatography provides excellent resolving power. Finally, when enantiomeric purity is the goal, chiral resolution via preparative HPLC or diastereomeric salt formation is essential. The successful application of these protocols, combined with rigorous analytical assessment, will yield a final product of the high purity required for demanding applications in research and development.

References

  • Kravchuk, V. M., & Havryliuk, O. S. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Anion Exchange Chromatography. Retrieved from [Link]

  • Csapó, J., et al. (2009). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 2(1), 5-20. [Link]

  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. The Journal of Biological Chemistry, 195(2), 669-683. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 229525, 2-Amino-2,3-dimethylbutanoic acid. Retrieved from [Link]

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Application

Application Note: Comprehensive NMR Analysis for the Structural Elucidation of 2-Amino-2,3-dimethylbutanoic Acid

Abstract 2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic α,α-disubstituted amino acid, serves as a valuable building block in medicinal chemistry and peptide design. Its structural incorporation can induce specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic α,α-disubstituted amino acid, serves as a valuable building block in medicinal chemistry and peptide design. Its structural incorporation can induce specific conformational constraints in peptides, making it a target of significant interest. Unambiguous structural verification is paramount to ensure the integrity of subsequent research and development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the complete structural elucidation of 2-amino-2,3-dimethylbutanoic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail optimized protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments and provide a systematic framework for spectral interpretation. The causality behind experimental choices is explained to empower users to adapt these methods for similar small molecules.

Introduction: The Structural Challenge

2-Amino-2,3-dimethylbutanoic acid is a derivative of valine, characterized by an additional methyl group at the α-carbon. This substitution creates a quaternary α-carbon, which lacks a directly attached proton. The absence of this α-proton, a key landmark in the NMR spectra of standard amino acids, complicates straightforward spectral assignment through simple ¹H NMR analysis.[1] Therefore, a multi-dimensional NMR approach is not merely beneficial but essential for complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure. This guide outlines the logical workflow, from sample preparation to final structure validation, using a combination of through-bond correlation experiments.

Figure 1: Chemical Structure and Atom Numbering

Caption: Structure of 2-amino-2,3-dimethylbutanoic acid with IUPAC numbering for NMR assignment.

Core Principles: Selecting the Right NMR Experiments

The strategy for analyzing this molecule hinges on systematically building a map of its atomic connectivity.

  • ¹H NMR: Provides initial information on the types of protons present (e.g., methyl, methine), their relative abundance (integration), and immediate neighboring protons (spin-spin coupling).

  • ¹³C{¹H} NMR: Identifies all unique carbon environments, including the crucial quaternary α-carbon (C2) and the carboxyl carbon (C1), which are invisible in ¹H NMR.[2]

  • 2D COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks. For this molecule, its primary role is to unequivocally link the C3-proton (methine) to the C4-protons (diastereotopic methyls), thereby identifying the isopropyl group as a single, isolated spin system.[3][4]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to.[5] This experiment directly links the proton assignments to the carbon backbone.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific molecule. It detects longer-range couplings between protons and carbons (typically over 2-3 bonds). It is the only way to definitively connect the isolated isopropyl group and the α-methyl group (C5) to the quaternary α-carbon (C2) and the carboxyl carbon (C1).

Experimental Workflow and Protocols

The overall experimental process follows a logical sequence to ensure data integrity and facilitate straightforward interpretation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Validation SamplePrep Sample Preparation (Dissolution in D₂O) H1 1D ¹H NMR SamplePrep->H1 Lock & Shim C13 1D ¹³C NMR Assign1D Assign ¹H & ¹³C Spectra H1->Assign1D COSY 2D COSY C13->Assign1D HSQC 2D HSQC Correlate2D Build Connectivity Map (COSY, HSQC, HMBC) COSY->Correlate2D HMBC 2D HMBC HSQC->Correlate2D HMBC->Correlate2D Assign1D->Correlate2D Structure Structure Validation Correlate2D->Structure

Diagram 1: Experimental workflow for NMR analysis.

Protocol 1: Sample Preparation

Rationale: Deuterated water (D₂O) is the preferred solvent as it is inexpensive, non-toxic, and effectively solubilizes the amino acid.[6] Crucially, it exchanges with the labile amine (-NH₂) and carboxylic acid (-OH) protons, simplifying the ¹H spectrum by removing their broad signals and preventing H-D coupling complications.[4]

Materials:

  • 2-Amino-2,3-dimethylbutanoic acid (5-10 mg)

  • Deuterium oxide (D₂O, 99.9% D)

  • 5 mm NMR tube

  • Pipettes and a vortex mixer

  • Internal Standard (optional): DSS or TSP for precise chemical shift referencing.

Procedure:

  • Weigh approximately 5-10 mg of the amino acid directly into a clean, dry vial.

  • Add 0.6-0.7 mL of D₂O to the vial.

  • If using an internal standard, add the appropriate amount.

  • Cap the vial and vortex thoroughly until the sample is fully dissolved. The use of an ultrasonic bath may be necessary.[6]

  • Transfer the solution into a 5 mm NMR tube.

  • Place the tube in the spectrometer's autosampler or manually insert it into the magnet.

Protocol 2: Standard 1D and 2D NMR Acquisition

Rationale: The following parameters are provided as a robust starting point for a 500 MHz spectrometer. Modern spectrometers often have automated routines (e.g., atma, topshim) for tuning, matching, and shimming, which should be utilized for optimal resolution.

Equipment:

  • NMR Spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

Procedure:

  • Lock and Shim: Lock onto the deuterium signal from the D₂O solvent. Perform automated or manual shimming to achieve a narrow and symmetrical lock signal, which is critical for high-resolution spectra.

  • Acquire ¹H Spectrum:

    • Experiment: Standard 1D proton (zg30 or similar).

    • Solvent Suppression: Use a presaturation pulse sequence (p19 or zggpr) to suppress the residual HDO signal (approx. 4.7 ppm).[7]

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16.

  • Acquire ¹³C{¹H} Spectrum:

    • Experiment: Proton-decoupled carbon (zgpg30 or similar).

    • Spectral Width: ~200 ppm.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (¹³C is much less sensitive than ¹H).

  • Acquire 2D COSY Spectrum:

    • Experiment: Gradient-selected COSY (cosygpmfph or similar).

    • Spectral Width: ~10 ppm in both dimensions.

    • Number of Scans: 2-4 per increment.

    • Increments (F1): 256-512.

  • Acquire 2D HSQC Spectrum:

    • Experiment: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2 or similar).

    • ¹H Spectral Width: ~10 ppm.

    • ¹³C Spectral Width: ~80-100 ppm (centered on the aliphatic region).

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.

    • Number of Scans: 4-8 per increment.

    • Increments (F1): 256.

  • Acquire 2D HMBC Spectrum:

    • Experiment: Gradient-selected HMBC (hmbcgplpndqf or similar).

    • ¹H Spectral Width: ~10 ppm.

    • ¹³C Spectral Width: ~200 ppm.

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz.

    • Number of Scans: 8-16 per increment.

    • Increments (F1): 256-512.

Data Analysis and Structural Interpretation

Step 1: Analyzing the 1D ¹H Spectrum

The ¹H spectrum is expected to show four distinct signals:

  • A singlet integrating to 3H: This corresponds to the α-methyl group (H5), which has no adjacent protons to couple with.

  • A multiplet (septet) integrating to 1H: This is the methine proton of the isopropyl group (H3). It is split by the six protons of the two adjacent methyl groups.

  • Two doublets integrating to 3H each: These are the two methyl groups of the isopropyl moiety (H4 and H4'). They are diastereotopic due to the adjacent chiral center (C2) and are thus expected to have slightly different chemical shifts. Each is split into a doublet by the single methine proton (H3).

Step 2: Analyzing the 1D ¹³C Spectrum

The proton-decoupled ¹³C spectrum should display six signals:

  • Carboxyl Carbon (C1): Low-field signal, typically >175 ppm.[8]

  • Quaternary α-Carbon (C2): The only quaternary aliphatic carbon, expected around 60-70 ppm.[9]

  • Methine Carbon (C3): The CH carbon of the isopropyl group.

  • Three Methyl Carbons (C4, C4', C5): High-field signals in the aliphatic region. The diastereotopic C4 and C4' carbons may be distinct.

Step 3: Building Connectivity with 2D Spectra

This is where the structure is definitively confirmed. The following correlations are expected:

Diagram 2: Key COSY and HMBC correlations.

  • COSY: A cross-peak will be observed only between the methine proton (H3) and the isopropyl methyl protons (H4/H4'). This confirms the isopropyl fragment is intact and electronically isolated from the α-methyl group.

  • HSQC: This spectrum provides direct one-bond correlations:

    • H5 signal correlates to C5 carbon signal.

    • H3 signal correlates to C3 carbon signal.

    • H4/H4' signals correlate to C4/C4' carbon signals.

  • HMBC: This spectrum provides the final, crucial links:

    • α-Methyl Protons (H5): These protons will show correlations to the quaternary α-carbon (C2, two bonds) and the carboxyl carbon (C1, three bonds). A weaker correlation to the methine carbon (C3, three bonds) may also be visible. These correlations lock the α-methyl group to the core backbone.

    • Isopropyl Methine Proton (H3): Will show a correlation to the quaternary α-carbon (C2, two bonds), definitively connecting the isopropyl group to the rest of the molecule.

    • Isopropyl Methyl Protons (H4/H4'): Will show correlations to the methine carbon (C3, two bonds) and the quaternary α-carbon (C2, three bonds).

By systematically identifying these correlations, every proton and carbon can be assigned without ambiguity, leading to a full validation of the 2-amino-2,3-dimethylbutanoic acid structure.

Summary of Expected Spectral Data

The following table summarizes the anticipated chemical shifts and key correlations. Note that exact chemical shifts are pH and concentration-dependent, but the relative positions and correlation patterns are definitive.[7][10]

Atom¹H Shift (ppm)¹³C Shift (ppm)Key 2D Correlations
C1 -~178HMBC: H5
C2 -~65HMBC: H3, H4/H4', H5
C3 ~2.2 (septet)~35COSY: H4/H4'; HSQC: H3; HMBC: H5, H4/H4'
C4/C4' ~1.0 (doublet)~18COSY: H3; HSQC: H4/H4'; HMBC: H3, C2, C4'/C4
C5 ~1.4 (singlet)~22HSQC: H5; HMBC: C1, C2, C3

Conclusion

The structural elucidation of 2-amino-2,3-dimethylbutanoic acid, while complicated by its quaternary α-carbon, is readily achieved through a systematic application of 1D and 2D NMR techniques. The combination of COSY, HSQC, and particularly HMBC spectroscopy provides a self-validating network of correlations that allows for the unambiguous assignment of every atom in the molecule. The protocols and interpretive framework presented here offer a reliable and robust methodology for researchers to confirm the identity and purity of this and other structurally challenging non-proteinogenic amino acids, ensuring data integrity for applications in peptide science and drug discovery.

References

  • PubChem. 2-Amino-2,3-dimethylbutanoic acid. National Center for Biotechnology Information. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Tetrahedron: Asymmetry, 18(5), 569-623.
  • Chandra, K., et al. (2015). Quantitative metabolic profiling of NMR spectral signatures of branched chain amino acids in blood serum. Amino Acids, 47(7), 1435-1444. [Link]

  • Marzorati, M., et al. (2019). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. In Peptide Antibiotics (pp. 201-215). Humana Press, New York, NY. [Link]

  • Human Metabolome Database. 1H NMR Spectrum for (2S,3R)-3-Hydroxy-2-methylbutanoic acid. [Link]

  • Tanaka, H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5165. [Link]

  • Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • van der Donk, W. A., & Nair, S. K. (2014). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Accounts of chemical research, 47(6), 1873–1882. [Link]

  • Wishart, D. S. (2011). The Human Metabolome Database in 2011. Nucleic acids research, 39(Database issue), D525–D532. [Link]

  • Salzmann, M., & Brath, U. (2015). NMR Interpretation: Getting from Spectrum to Structure. Journal of Chemical Education, 92(7), 1256-1259. [Link]

  • Iyun, J. F., et al. (2019). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Open Journal of Inorganic Chemistry, 9(3), 39-51. [Link]

  • ChemNMR C-13 Estimation. (n.d.). Scribd. [Link]

  • 001CHEMICAL. (S)-2-Amino-3,3-dimethylbutanoic acid. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley & Sons Inc. [Link]

  • Patil, S., & Gacche, R. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 19-32. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • Led, J. J. (n.d.). Introduction to NMR spectroscopy of proteins. Duke Computer Science. [Link]

  • PubChem. 3-Amino-2,2-dimethylbutanoic acid. National Center for Biotechnology Information. [Link]

  • The very basics of NMR of proteins. (n.d.). [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • 13C NMR Chemical Shift Table. (n.d.). [Link]

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Method

A Robust LC-MS/MS Method for the High-Sensitivity Quantification of 2-Amino-2,3-dimethylbutanoic Acid in Human Plasma

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, validated method for the sensitive and selective quantification of 2-Amino-2,3-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated method for the sensitive and selective quantification of 2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic α-amino acid, in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). The method utilizes electrospray ionization in positive mode and quantifies the analyte via Multiple Reaction Monitoring (MRM), ensuring high specificity and accuracy. This robust and reliable assay is suitable for applications in metabolic research, pharmacokinetic studies, and drug development where precise measurement of this unique amino acid is critical.

Introduction

2-Amino-2,3-dimethylbutanoic acid is a synthetic, non-proteinogenic amino acid and a derivative of valine.[1] Its structural properties make it a compound of interest in various fields, including its potential use as an ergogenic supplement and in the synthesis of novel peptides and pharmaceutical compounds.[1] Accurate quantification of such molecules in complex biological matrices like plasma is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) properties.

The analysis of small, polar molecules like amino acids by liquid chromatography-mass spectrometry (LC-MS) presents unique challenges.[2] These compounds often exhibit poor retention on traditional reversed-phase columns and can be subject to significant matrix effects. Methods that do not require chemical derivatization are preferred as they simplify sample preparation and reduce analytical variability.[3]

This guide details an optimized method that overcomes these challenges by pairing a simple protein precipitation sample cleanup with a HILIC separation, which is specifically designed for enhanced retention of polar analytes.[4] Detection by tandem mass spectrometry provides unparalleled selectivity and sensitivity, making it the gold standard for bioanalytical quantification.

Principle of the Method

The analytical workflow begins with the isolation of the analyte from the plasma matrix. This is achieved by protein precipitation using acidified acetonitrile, which efficiently removes high-molecular-weight interferences. A stable isotope-labeled internal standard (SIL-IS) is incorporated at this stage to correct for matrix effects and variability during sample processing and injection.[4]

Following centrifugation, the supernatant is injected into a UHPLC system. The analyte and internal standard are chromatographically separated from other endogenous components on a HILIC column. The column eluent is directed to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5] The protonated precursor ions of the analyte and internal standard are selectively isolated and fragmented via collision-induced dissociation (CID). Specific product ions are then monitored in MRM mode to construct chromatograms for accurate quantification.

Experimental Protocol

Materials and Reagents
  • Analyte: 2-Amino-2,3-dimethylbutanoic acid (≥98% purity)

  • Internal Standard: 2-Amino-2,3-dimethylbutanoic acid-¹³C₆,¹⁵N₁ (or a suitable structural analog like L-Valine-d₈ if unavailable)

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Plasma: Blank human plasma, stored at -80°C

  • Equipment: Microcentrifuge, analytical balance, volumetric flasks, pipettes, 1.5 mL polypropylene tubes, 96-well plates (optional).

Instrumentation
  • UHPLC System: A system capable of delivering accurate gradients at flow rates of 0.4-0.6 mL/min (e.g., SCIEX ExionLC™ AD, Waters Acquity™ UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source (e.g., SCIEX Triple Quad™ 6500+, Waters Xevo™ TQ-S).

  • Analytical Column: An Intrada Amino Acid column (100 x 2 mm, 3 µm) or equivalent HILIC column.[4]

Preparation of Standards and Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Amino-2,3-dimethylbutanoic acid in 10 mL of 50:50 (v/v) acetonitrile/water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the analyte stock solution.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile/water to prepare calibration standards ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile with 0.1% formic acid. This solution will also serve as the protein precipitation solvent.

Sample Preparation Protocol
  • Thaw blank plasma, calibration standards, and quality control (QC) samples on ice.

  • Vortex all samples to ensure homogeneity.

  • Aliquot 50 µL of each sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile with 0.1% formic acid) to each tube.

  • Vortex vigorously for 60 seconds to precipitate proteins.

  • Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[6]

  • Carefully transfer 100 µL of the clear supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method Parameters

The successful implementation of this method relies on optimized chromatographic and mass spectrometric conditions. The following tables summarize the starting parameters, which should be fine-tuned for the specific instrumentation used.

Table 1: UHPLC Parameters

Parameter Value Rationale
Column Intrada Amino Acid, 100 x 2 mm, 3 µm HILIC chemistry provides excellent retention for polar amino acids.[4]
Mobile Phase A 100 mM Ammonium Formate in Water Provides good buffering and promotes positive ionization.
Mobile Phase B 0.3% Formic Acid in Acetonitrile/Water (95:5, v/v) Organic mobile phase for HILIC gradient elution.[4]
Flow Rate 0.6 mL/min Standard for 2 mm ID columns, providing good efficiency.
Column Temperature 40 °C Ensures reproducible retention times and peak shapes.
Injection Volume 5 µL Balances sensitivity with potential for column overload.
Gradient Program See below
Time (min) % B
0.0 80
2.0 20
2.1 80

| 5.0 | 80 | |

Table 2: Mass Spectrometer Parameters

Parameter Value Rationale
Ionization Mode ESI Positive Amino acids readily form [M+H]⁺ ions.[7]
Ion Source Gas 1 50 psi Nebulizer gas for efficient droplet formation.
Ion Source Gas 2 60 psi Heater gas to aid in desolvation.
Curtain Gas 35 psi Prevents neutral molecules from entering the mass analyzer.
Temperature 550 °C Optimizes desolvation of the mobile phase.
IonSpray Voltage 5500 V Applied voltage to the ESI needle to induce ionization.

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[8] |

Results and Discussion

Mass Spectrometry and Fragmentation

The analyte's chemical formula is C₆H₁₃NO₂ with a monoisotopic mass of 131.0946 Da.[9] In positive ESI mode, it readily forms a protonated precursor ion [M+H]⁺ at m/z 132.1.

Collision-induced dissociation (CID) of the m/z 132.1 precursor ion yields characteristic product ions. The fragmentation of protonated α-amino acids typically involves neutral losses of water (H₂O) and formic acid (HCOOH).[7][10] The most common and stable fragmentation pathway is the loss of the entire carboxyl group as formic acid (a neutral loss of 46 Da), resulting in a prominent product ion at m/z 86.1 .[11] This transition is typically the most intense and is therefore selected as the "quantifier." A secondary transition, such as the loss of ammonia (NH₃, a neutral loss of 17 Da) to yield a product ion at m/z 115.1 , can be used as a "qualifier" to confirm analyte identity.

Table 3: MRM Transitions for Quantification

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Role
2-Amino-2,3-dimethylbutanoic acid 132.1 86.1 Quantifier
2-Amino-2,3-dimethylbutanoic acid 132.1 115.1 Qualifier

| IS (e.g., L-Valine-d₈) | 126.1 | 80.1 | Internal Standard |

Method Validation Considerations

A trustworthy protocol must be self-validating. For regulatory compliance or rigorous scientific publication, a full method validation should be performed, assessing the following parameters:

  • Linearity: The method should demonstrate linearity over the desired concentration range (e.g., 10-10,000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Selectivity: Blank plasma samples from multiple sources should be analyzed to ensure no significant interferences are present at the retention time of the analyte.

  • Matrix Effect: The ionization efficiency of the analyte should be compared in post-extraction spiked plasma samples versus neat solutions to ensure the internal standard adequately compensates for any ion suppression or enhancement.[4]

  • Recovery and Stability: Extraction recovery should be consistent, and the analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, etc.).

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data processing.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Aliquot 50 µL Plasma (Standard, QC, or Unknown) Add_IS 2. Add 200 µL Acetonitrile with Internal Standard Sample->Add_IS Vortex 3. Vortex to Precipitate Protein Add_IS->Vortex Centrifuge 4. Centrifuge at 14,000 x g Vortex->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Inject 6. Inject 5 µL onto System Supernatant->Inject HILIC 7. HILIC Separation Inject->HILIC ESI 8. ESI+ Ionization HILIC->ESI MSMS 9. MRM Detection (Q1: 132.1 -> Q3: 86.1) ESI->MSMS Integrate 10. Integrate Peak Areas MSMS->Integrate Calibrate 11. Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify 12. Calculate Unknown Conc. Calibrate->Quantify

Caption: Workflow for the quantification of 2-Amino-2,3-dimethylbutanoic acid.

Conclusion

The method described in this application note provides a selective, sensitive, and robust protocol for the quantification of 2-Amino-2,3-dimethylbutanoic acid in human plasma. By utilizing a simple protein precipitation and a dedicated HILIC-MS/MS approach, this method avoids the need for complex and time-consuming derivatization steps. The inclusion of a stable isotope-labeled internal standard ensures high accuracy and precision, making the assay suitable for demanding applications in clinical and pharmaceutical research.

References

  • National Institutes of Health (NIH). (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Retrieved from [Link]

  • BioAgilytix. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • Bioprocess Online. (n.d.). LC-MS/MS Method To Analyze 20 Amino Acids. Retrieved from [Link]

  • Pu, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry With Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 229525, 2-Amino-2,3-dimethylbutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Protein Analysis using Electrospray Ionization Mass Spectroscopy. Retrieved from [Link]

  • University of Münster. (n.d.). Amino acids - Reference of fragmentation data. Retrieved from [Link]

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Application

Chiral Separation of 2-Amino-2,3-dimethylbutanoic Acid by High-Performance Liquid Chromatography: An Application Note and Protocol

Abstract This technical guide provides a comprehensive framework for the enantioselective separation of 2-Amino-2,3-dimethylbutanoic acid using High-Performance Liquid Chromatography (HPLC). As a non-proteinogenic amino...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the enantioselective separation of 2-Amino-2,3-dimethylbutanoic acid using High-Performance Liquid Chromatography (HPLC). As a non-proteinogenic amino acid, the stereoisomers of this compound can exhibit distinct biological and pharmacological activities, making their separation and quantification critical in drug development and metabolic research.[1][2] This document outlines two primary methodologies: direct separation on a chiral stationary phase (CSP) and indirect separation following pre-column derivatization. The causality behind experimental choices, detailed step-by-step protocols, and expected outcomes are presented to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Purity

2-Amino-2,3-dimethylbutanoic acid, a valine derivative, possesses a chiral center at the alpha-carbon, resulting in the existence of (R)- and (S)-enantiomers.[3][4] In pharmaceutical and biological contexts, individual enantiomers of a chiral compound can have significantly different pharmacokinetics, pharmacodynamics, and toxicological profiles.[2] Therefore, the ability to resolve and quantify these enantiomers is paramount for ensuring the safety, efficacy, and quality of potential drug candidates and for understanding stereospecific metabolic pathways.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for chiral separations.[5] This guide explores two robust HPLC-based strategies for the resolution of 2-Amino-2,3-dimethylbutanoic acid enantiomers, providing the rationale for each approach to empower researchers in selecting the most suitable method for their specific analytical needs.

Mechanistic Overview of Chiral HPLC Separation

The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral environment. This can be achieved in two primary ways:

  • Direct Method: Utilizes a Chiral Stationary Phase (CSP). The stationary phase itself is enantiomerically pure, creating a chiral environment within the column. The analyte enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and, consequently, separation.[6]

  • Indirect Method: Involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction forms a pair of diastereomers which, unlike the original enantiomers, have different physicochemical properties and can be separated on a standard achiral stationary phase (e.g., C18).[7]

Methodology I: Direct Separation using a Chiral Stationary Phase

The direct approach is often preferred for its simplicity, as it avoids the extra step of derivatization. Crown-ether based CSPs have demonstrated particular efficacy in the separation of D- and L-amino acid enantiomers.[8]

Rationale for CSP Selection

For the separation of primary amino acids like 2-Amino-2,3-dimethylbutanoic acid, a crown-ether based CSP, such as a (18-crown-6)-2,3,11,12-tetracarboxylic acid phase, is an excellent choice.[8] The chiral recognition mechanism involves the formation of inclusion complexes where the protonated primary amino group of the analyte fits into the cavity of the crown ether. The stereospecific interactions are further stabilized by hydrogen bonding between the analyte's carboxyl group and the carboxylic acid functionalities on the CSP.

Experimental Protocol

Materials:

  • HPLC System with UV or Mass Spectrometric (MS) Detector

  • Chiral Stationary Phase: Crown-ether based column (e.g., ChiroSil® SCA(-), 150 x 4.6 mm, 5 µm)[8]

  • Mobile Phase: Methanol/Water (e.g., 84:16 v/v) with 5 mM Perchloric Acid

  • Analytes: Racemic 2-Amino-2,3-dimethylbutanoic acid standard, individual (R)- and (S)-enantiomer standards (if available)

  • Solvents: HPLC grade methanol and water, Perchloric acid

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-Amino-2,3-dimethylbutanoic acid at 1 mg/mL in the mobile phase.

    • If available, prepare individual stock solutions of the (R)- and (S)-enantiomers for peak identification.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Equilibration:

    • Install the crown-ether chiral column.

    • Set the mobile phase composition to 84% Methanol / 16% Water with 5 mM Perchloric Acid.

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Equilibrate the system until a stable baseline is achieved (approximately 30-60 minutes).

  • Data Acquisition:

    • Set the injection volume to 10 µL.

    • Set the UV detector wavelength to 210 nm (or use an appropriate MS method).

    • Inject the racemic standard solution and record the chromatogram.

    • If available, inject the individual enantiomer solutions to confirm the elution order.

Expected Results

The direct chiral separation on a crown-ether CSP is expected to yield baseline resolution of the two enantiomers. The elution order will depend on the specific conformation of the crown ether used.

ParameterExpected Value
Retention Time (k'1)> 1.0
Separation Factor (α)> 1.2
Resolution (Rs)> 1.5

Table 1: Expected chromatographic parameters for the direct chiral separation.

Methodology II: Indirect Separation via Pre-Column Derivatization

The indirect method offers an alternative when a suitable CSP is unavailable or when enhanced detection sensitivity is required. This involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column.

Rationale for Derivatization Reagent Selection

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent for the resolution of amino acids. It reacts with the primary amine of 2-Amino-2,3-dimethylbutanoic acid to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV absorbance.

Experimental Protocol

Materials:

  • HPLC System with a Diode Array Detector (DAD) or UV Detector

  • Stationary Phase: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Derivatization Reagent: Marfey's reagent (FDAA) solution (1% w/v in acetone)

  • Buffer: 1 M Sodium Bicarbonate

  • Quenching Reagent: 2 M Hydrochloric Acid

  • Analytes: Racemic 2-Amino-2,3-dimethylbutanoic acid standard

  • Solvents: HPLC grade acetonitrile and water, acetone

Procedure:

  • Derivatization:

    • To 50 µL of a 1 mg/mL solution of 2-Amino-2,3-dimethylbutanoic acid in water, add 100 µL of the 1% FDAA solution.

    • Add 20 µL of 1 M Sodium Bicarbonate to initiate the reaction.

    • Incubate the mixture at 40 °C for 1 hour.

    • After incubation, cool the reaction mixture to room temperature and add 10 µL of 2 M HCl to stop the reaction.

    • Dilute the final mixture with the mobile phase before injection.

  • HPLC System Setup and Equilibration:

    • Install the C18 reversed-phase column.

    • Set up a linear gradient elution program (example below).

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
205050
255050
309010
359010

Table 2: Example gradient elution program for the separation of FDAA-derivatized enantiomers.

  • Data Acquisition:

    • Set the injection volume to 20 µL.

    • Set the DAD or UV detector to monitor at 340 nm.

    • Inject the derivatized sample and record the chromatogram.

Expected Results

The indirect method should produce two well-resolved peaks corresponding to the diastereomeric derivatives of the (R)- and (S)-enantiomers of 2-Amino-2,3-dimethylbutanoic acid. The L-amino acid derivative (L-L diastereomer) typically elutes before the D-amino acid derivative (D-L diastereomer).

Visualization of Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the direct and indirect separation methods.

direct_separation_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Racemic Standard Solution filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject onto Chiral Stationary Phase filter_sample->inject separate Isocratic Elution inject->separate detect UV/MS Detection separate->detect analyze Quantify Enantiomers detect->analyze

Figure 1: Workflow for the direct chiral separation of 2-Amino-2,3-dimethylbutanoic acid.

indirect_separation_workflow cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis start Racemic Amino Acid react React with Chiral Derivatizing Agent (FDAA) start->react form Formation of Diastereomers react->form inject Inject onto Achiral Stationary Phase (C18) form->inject separate Gradient Elution inject->separate detect UV Detection separate->detect analyze Quantify Diastereomers detect->analyze

Figure 2: Workflow for the indirect chiral separation via pre-column derivatization.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition or flow rate.Optimize the mobile phase by adjusting the organic modifier concentration. For the direct method, vary the acid additive concentration. For the indirect method, adjust the gradient slope.
Column degradation.Replace the column. Ensure proper column storage and use.
Peak Tailing Secondary interactions between the analyte and the stationary phase.Adjust the mobile phase pH or ionic strength. For the indirect method, ensure complete derivatization.
Column overload.Reduce the sample concentration or injection volume.
No Peaks Detected Incorrect detector settings.Verify the detector wavelength and ensure the lamp is on.
Incomplete derivatization (indirect method).Optimize derivatization conditions (temperature, time, reagent concentration).

Table 3: Common troubleshooting tips for the chiral separation of 2-Amino-2,3-dimethylbutanoic acid.

Conclusion

This application note provides two robust and reliable HPLC methods for the chiral separation of 2-Amino-2,3-dimethylbutanoic acid. The direct method using a crown-ether based chiral stationary phase offers a straightforward and efficient approach. The indirect method, involving pre-column derivatization with Marfey's reagent, provides an excellent alternative, particularly when enhanced sensitivity is required or a suitable chiral column is not available. The choice between these methods will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. By following the detailed protocols and understanding the underlying principles, researchers can confidently implement these methods for the accurate and reproducible enantioselective analysis of 2-Amino-2,3-dimethylbutanoic acid.

References

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94–121. [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 229525, 2-Amino-2,3-dimethylbutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Retrieved from [Link]

  • Miyazawa, T., et al. (1993). Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography.
  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • R Discovery. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 20859-02-3, (S)-2-Amino-3,3-dimethylbutanoic acid. Retrieved from [Link]

  • Scilit. (n.d.). Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10558660, 3-Amino-2,2-dimethylbutanoic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Use of 2-Amino-2,3-dimethylbutanoic Acid in Enzyme Inhibition Studies

Introduction: Exploring the Inhibitory Potential of a Non-Proteinogenic Amino Acid In the landscape of drug discovery and biochemical research, the exploration of novel enzyme inhibitors is a cornerstone of therapeutic i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring the Inhibitory Potential of a Non-Proteinogenic Amino Acid

In the landscape of drug discovery and biochemical research, the exploration of novel enzyme inhibitors is a cornerstone of therapeutic innovation. Non-proteinogenic amino acids, synthetic analogs of their natural counterparts, offer a rich chemical space for the design of potent and selective enzyme modulators. 2-Amino-2,3-dimethylbutanoic acid, also known as α-methyl-DL-valine, is a synthetic derivative of the branched-chain amino acid valine.[1][2] Its structural distinction, the presence of a methyl group at the α-carbon, introduces steric hindrance and alters its electronic properties compared to natural valine. This modification makes it a compelling candidate for investigation as an enzyme inhibitor, particularly for enzymes involved in branched-chain amino acid metabolism.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing 2-Amino-2,3-dimethylbutanoic acid in enzyme inhibition studies. We will delve into the scientific rationale for selecting a target enzyme, provide detailed experimental protocols for inhibitor characterization, and discuss the principles of data analysis and interpretation.

Scientific Rationale: Targeting Acetolactate Synthase (ALS)

A logical and promising target for inhibition by 2-Amino-2,3-dimethylbutanoic acid is Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[2][3] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[2][3] This pathway is essential for the survival of plants, bacteria, fungi, and archaea, but is absent in animals, making these amino acids essential components of the animal diet.[2][3] The absence of ALS in animals makes it an attractive target for the development of herbicides and antimicrobial agents with high selectivity and low mammalian toxicity.[3]

The catalytic mechanism of ALS involves the condensation of two molecules of pyruvate to form α-acetolactate, a precursor for valine and leucine.[4] Given that 2-Amino-2,3-dimethylbutanoic acid is a structural analog of valine, it is hypothesized to act as a feedback inhibitor or a competitive inhibitor of ALS, binding to the active site or an allosteric site to modulate enzyme activity.

Foundational Principles of Enzyme Inhibition Kinetics

Before embarking on experimental work, a firm grasp of enzyme inhibition kinetics is paramount. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The potency and mechanism of an inhibitor are characterized by key kinetic parameters:

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50% under specific assay conditions.[5][6][7] It is a common measure of inhibitor potency.

  • Mechanism of Inhibition: This describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. The primary reversible inhibition mechanisms are:

    • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

    • Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This reduces the Vmax but does not change the Km.

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the Vmax and the apparent Km.

    • Mixed Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax and Km.

The mechanism of inhibition can be elucidated by performing kinetic studies at varying substrate and inhibitor concentrations and analyzing the data using graphical methods such as the Lineweaver-Burk plot.[8][9][10][11][12]

Experimental Protocols

These protocols are designed to be a starting point and may require optimization based on the specific source of the enzyme and laboratory conditions.

Protocol 1: Preparation of Reagents and Acetolactate Synthase (ALS) Extract

Materials:

  • Plant tissue (e.g., young spinach leaves, pea seedlings) or bacterial culture known to express ALS.

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer: 50 mM potassium phosphate buffer (pH 7.0), 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD, 10% (v/v) glycerol, 5 mM DTT.[13]

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 10 mM MgCl₂, 1 mM TPP, 10 µM FAD.[13]

  • Substrate Stock Solution: 1 M Sodium Pyruvate in Assay Buffer.

  • 2-Amino-2,3-dimethylbutanoic acid

  • Stop Solution: 6 N H₂SO₄.[14]

  • Color Reagent A: 0.5% (w/v) Creatine in water.[14]

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).[14]

Procedure for Enzyme Extraction (from plant tissue):

  • Harvest 5-10 g of fresh, young plant tissue.

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Add 2-3 volumes of ice-cold Extraction Buffer to the powder and homogenize thoroughly.

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude ALS enzyme extract.

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Use the extract immediately or store in aliquots at -80°C.

Protocol 2: Determination of the IC50 of 2-Amino-2,3-dimethylbutanoic Acid against ALS

This protocol utilizes a colorimetric assay where the product of the ALS reaction, α-acetolactate, is converted to acetoin, which then forms a colored complex.[14]

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis P1 Prepare serial dilutions of 2-Amino-2,3-dimethylbutanoic acid A1 Add inhibitor dilutions to wells P1->A1 P2 Prepare reaction mix: Assay Buffer, Pyruvate, Enzyme A2 Add reaction mix to initiate P2->A2 A3 Incubate at 37°C for 60 min A2->A3 A4 Stop reaction with 6 N H₂SO₄ A3->A4 A5 Incubate at 60°C for 15 min (Decarboxylation to Acetoin) A4->A5 D1 Add Color Reagents A & B A5->D1 D2 Incubate at 60°C for 15 min (Color Development) D1->D2 D3 Measure Absorbance at 525 nm D2->D3 D4 Calculate % Inhibition and plot dose-response curve D3->D4 D5 Determine IC50 value D4->D5

Caption: Workflow for IC50 determination of 2-Amino-2,3-dimethylbutanoic acid against ALS.

Procedure:

  • Prepare a series of dilutions of 2-Amino-2,3-dimethylbutanoic acid in Assay Buffer. A typical starting range would be from 1 µM to 10 mM.

  • In a 96-well microplate, set up the following reactions in triplicate:

    • Test wells: 10 µL of inhibitor dilution + 40 µL of Assay Buffer.

    • Control wells (no inhibitor): 10 µL of Assay Buffer + 40 µL of Assay Buffer.

    • Blank wells (no enzyme): 10 µL of Assay Buffer + 40 µL of Assay Buffer (add enzyme extract after the stop solution in step 6).

  • Prepare a master mix containing the substrate and enzyme. For each reaction, you will need 50 µL of master mix (e.g., 40 µL of Assay Buffer with 50 mM pyruvate and 10 µL of ALS enzyme extract).

  • Initiate the reaction by adding 50 µL of the master mix to each well (except the blank wells where enzyme is added later).

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well.

  • Incubate the plate at 60°C for 15 minutes to allow for the decarboxylation of α-acetolactate to acetoin.[14]

  • Add 50 µL of Color Reagent A (Creatine) to each well, followed by 50 µL of Color Reagent B (α-naphthol).

  • Incubate the plate at 60°C for 15 minutes for color development.

  • Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Absorbance_inhibitor / Absorbance_control)) * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Table 1: Example Data for IC50 Determination

Inhibitor Conc. (µM)Log [Inhibitor]Average Absorbance (525 nm)% Inhibition
0 (Control)-0.8500
100.8332
1010.76510
501.70.59530
10020.43449
2002.30.29865
5002.70.17080
100030.09489
Protocol 3: Kinetic Studies to Determine the Mechanism of Inhibition

To determine the mechanism of inhibition, the initial reaction velocity is measured at various substrate concentrations in the presence and absence of the inhibitor.

Procedure:

  • Set up a series of reactions similar to the IC50 assay.

  • For each inhibitor concentration to be tested (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50), vary the concentration of the substrate (pyruvate, e.g., from 0.1 mM to 10 mM).

  • Measure the initial reaction velocity (rate of product formation) for each combination of substrate and inhibitor concentration. This may require taking measurements at multiple time points to ensure linearity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each condition.

    • Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration. This is the Lineweaver-Burk plot .[8][9][10][11][12]

    • Analyze the plot to determine the mechanism of inhibition.

Interpreting Lineweaver-Burk Plots

Inhibition_Models cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition C Lines intersect at the y-axis. Vmax is unchanged, Km increases. NC Lines intersect at the x-axis. Km is unchanged, Vmax decreases. UC Lines are parallel. Both Vmax and Km decrease.

Caption: Interpretation of Lineweaver-Burk plots for different inhibition mechanisms.

Table 2: Example Kinetic Data for Lineweaver-Burk Plot Analysis

[Pyruvate] (mM)1/[Pyruvate] (mM⁻¹)V₀ (No Inhibitor)1/V₀V₀ (+ Inhibitor)1/V₀
0.52.00.254.000.175.88
11.00.402.500.293.45
20.50.571.750.442.27
50.20.771.300.671.49
100.10.871.150.801.25

Expert Insights and Troubleshooting

  • Enzyme Stability: Crude enzyme extracts can be unstable. It is crucial to keep the extract on ice at all times and perform assays promptly. The inclusion of glycerol and DTT in the extraction buffer can help stabilize the enzyme.

  • Assay Linearity: Ensure that the reaction rate is linear with respect to time and enzyme concentration. This can be verified by performing preliminary experiments.

  • Solubility of Inhibitor: 2-Amino-2,3-dimethylbutanoic acid is expected to be soluble in aqueous buffers. However, if using other less soluble compounds, a small amount of a co-solvent like DMSO may be necessary. Always include a solvent control to account for any effects of the solvent on enzyme activity.

  • Data Quality: The accuracy of kinetic parameters heavily relies on the quality of the experimental data. Ensure precise pipetting and temperature control. While Lineweaver-Burk plots are useful for visualization, it is recommended to use non-linear regression analysis of the Michaelis-Menten equation for more accurate determination of kinetic parameters.[8]

Conclusion

2-Amino-2,3-dimethylbutanoic acid represents a valuable tool for probing the active sites and regulatory mechanisms of enzymes, particularly those involved in branched-chain amino acid metabolism like Acetolactate Synthase. The protocols and principles outlined in this guide provide a robust framework for characterizing its inhibitory properties. By systematically determining the IC50 and elucidating the mechanism of inhibition, researchers can gain significant insights into enzyme function and pave the way for the development of novel therapeutic agents and agrochemicals.

References

  • Wikipedia. (2024). Lineweaver–Burk plot. Retrieved from [Link]

  • MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]

  • Microbe Notes. (2022). Lineweaver–Burk Plot. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link] (Note: Specific course document may not be directly linkable, but the source is an educational platform)

  • Wikipedia. (2024). Acetolactate synthase. Retrieved from [Link]

  • News-Medical.Net. (2019). Acetolactate Synthase Structure, Function, and Drug Development. Retrieved from [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2,3-dimethylbutanoic acid. Retrieved from [Link]

  • Wikipedia. (2024). IC50. Retrieved from [Link]

  • Cui, C., et al. (2021). Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus. Frontiers in Microbiology. Retrieved from [Link]

  • El-Sayed, M. T., & Schloss, J. V. (1993).
  • Purdue University Graduate School. (2019). Structural and Kinetic Comparison of Acetolactate Synthase and Acetohydroxyacid Synthase from Klebsiella pneumoniae. Retrieved from [Link] (Note: Specific thesis link may vary)

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • McCourt, J. A., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 2-Amino-2,3-dimethylbutanoic Acid for Advanced Protein Structure Analysis

Introduction: Navigating the Complexities of Protein Architecture The precise three-dimensional structure of a protein is fundamental to its biological function. Elucidating these intricate architectures provides invalua...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Protein Architecture

The precise three-dimensional structure of a protein is fundamental to its biological function. Elucidating these intricate architectures provides invaluable insights for drug discovery, protein engineering, and understanding disease mechanisms. While powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have revolutionized structural biology, challenges remain, particularly with large, dynamic, or complex proteins. The strategic incorporation of unnatural amino acids with unique biophysical properties offers a powerful approach to overcome these limitations.

This guide details the application of 2-Amino-2,3-dimethylbutanoic acid, a non-canonical amino acid, as a sophisticated probe for protein structure analysis. Its distinctive gem-dimethyl group at the α-carbon and an additional methyl group at the β-carbon introduce unique conformational constraints and sensitive spectroscopic reporters. These features provide researchers with a specialized tool to dissect protein structure, dynamics, and interactions with enhanced precision.

Unique Properties and Advantages of 2-Amino-2,3-dimethylbutanoic Acid

2-Amino-2,3-dimethylbutanoic acid, an analogue of valine, possesses a chemical structure that imparts significant advantages for protein structure analysis.

PropertyChemical StructureKey Advantages for Protein Structure Analysis
α-Gem-dimethyl Group The two methyl groups on the α-carbon.Restricts the peptide backbone's conformational flexibility, favoring specific helical structures and reducing conformational heterogeneity, which can aid in protein crystallization.[1]
β-Methyl Group The methyl group on the β-carbon.Provides an additional, sensitive NMR probe to investigate local protein environment and dynamics.
Stereospecific Isotopic Labeling Potential The pro-chiral methyl groups.Allows for stereospecific isotopic labeling (e.g., with ¹³C), which can resolve spectral ambiguities in complex NMR spectra of large proteins.[2][3]
Hydrophobicity The aliphatic side chain.Enables probing of hydrophobic cores and protein-protein interaction interfaces.

The incorporation of α-methylated amino acids is known to enhance the helicity and proteolytic resistance of peptides, which can be an advantageous feature for structural studies of otherwise unstable proteins.[1]

Isotopic Labeling of 2-Amino-2,3-dimethylbutanoic Acid

cluster_synthesis Synthetic Workflow for Isotopically Labeled 2-Amino-2,3-dimethylbutanoic Acid start Chiral Precursor (e.g., L-valine derivative) step1 Multi-step chemical transformation start->step1 step2 Introduction of ¹³C-labeled methyl group(s) via ¹³CH₃I or other labeled alkylating agent step1->step2 step3 Final deprotection and purification step2->step3 end ¹³C-labeled 2-Amino-2,3-dimethylbutanoic acid step3->end

Caption: Generalized synthetic workflow for isotopically labeled 2-Amino-2,3-dimethylbutanoic acid.

Protocol for In Vivo Incorporation into Proteins

The successful incorporation of 2-Amino-2,3-dimethylbutanoic acid into a target protein is a critical first step. The following protocol outlines a general method for its incorporation using an E. coli expression system. This method relies on the use of an auxotrophic host strain and providing the unnatural amino acid in the growth medium.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest

  • M9 minimal medium

  • ¹⁵NH₄Cl and/or [¹³C₆]-glucose (for uniform labeling, if desired)

  • 2-Amino-2,3-dimethylbutanoic acid (isotopically labeled or unlabeled)

  • Standard antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transform the expression plasmid into the E. coli host strain.

  • Inoculate a 50 mL starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl and/or [¹³C₆]-glucose if uniform labeling is desired) with the overnight culture to an initial OD₆₀₀ of 0.1.

  • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).

  • Gently resuspend the cell pellet in 200 mL of pre-warmed M9 minimal medium, effectively washing the cells to remove any residual LB medium.

  • Pellet the cells again and resuspend in 1 L of fresh M9 minimal medium.

  • Add 2-Amino-2,3-dimethylbutanoic acid to a final concentration of 100-200 mg/L.

  • Incubate the culture for 1 hour at 37°C with shaking to allow for the uptake of the unnatural amino acid.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

  • Purify the protein using standard chromatography techniques.

  • Verify incorporation of 2-Amino-2,3-dimethylbutanoic acid using mass spectrometry.

Application in High-Resolution NMR Spectroscopy

The unique methyl groups of 2-Amino-2,3-dimethylbutanoic acid serve as excellent probes for NMR studies, especially in large proteins where methyl-TROSY techniques are beneficial.[5]

cluster_nmr NMR Experimental Workflow start Purified Protein with incorporated 2-Amino-2,3-dimethylbutanoic acid sample_prep Sample Preparation (Buffer, D₂O, concentration) start->sample_prep 1 nmr_acq NMR Data Acquisition (¹H-¹³C HSQC, NOESY) sample_prep->nmr_acq 2 data_proc Data Processing and Analysis nmr_acq->data_proc 3 assign Resonance Assignment of Methyl Groups data_proc->assign 4 structure Structure Calculation and Dynamics Analysis assign->structure 5

Caption: Step-by-step workflow for NMR analysis of proteins containing 2-Amino-2,3-dimethylbutanoic acid.

Experimental Considerations:

  • Sample Preparation: The purified protein should be in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) with 5-10% D₂O.

  • NMR Experiments:

    • ¹H-¹³C HSQC: This is the primary experiment to visualize the methyl group correlations. The gem-dimethyl and β-methyl groups are expected to have distinct chemical shifts, providing unique spectral fingerprints.

    • NOESY: Nuclear Overhauser Effect Spectroscopy will reveal through-space proximities between the incorporated methyl groups and other protons in the protein, providing crucial distance restraints for structure calculation.

  • Data Analysis: The high sensitivity and favorable relaxation properties of methyl groups can provide high-quality spectra even for large proteins.[6]

Expected NMR DataSignificance
Unique ¹H and ¹³C Chemical Shifts The chemical environment of each methyl group will influence its chemical shift, providing information on local protein structure.
NOE Cross-peaks Provide distance restraints between the methyl protons and other protons in the protein, which are essential for 3D structure determination.
Relaxation Data (T₁, T₂, Rₑₓ) Can be used to probe the dynamics of the protein backbone and side chains on various timescales.

Application in X-ray Crystallography

The incorporation of 2-Amino-2,3-dimethylbutanoic acid can also be advantageous for protein X-ray crystallography.

Causality Behind Experimental Choices:

  • Reduced Conformational Heterogeneity: The restricted backbone dihedral angles imposed by the α-gem-dimethyl group can lead to a more homogenous population of protein conformations, which is often a prerequisite for obtaining high-quality crystals.[1]

  • Improved Crystal Packing: The bulky, hydrophobic side chain may facilitate favorable crystal packing interactions.

General Protocol for Crystallization:

  • Purify the protein containing 2-Amino-2,3-dimethylbutanoic acid to >95% homogeneity.

  • Concentrate the protein to 5-10 mg/mL in a low ionic strength buffer.

  • Set up crystallization screens (e.g., sitting-drop or hanging-drop vapor diffusion) using a variety of commercially available or in-house screens.

  • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

  • Optimize promising crystallization conditions by varying the precipitant concentration, pH, and additives.

  • Cryo-protect the crystals before flash-cooling in liquid nitrogen for data collection.

  • Collect X-ray diffraction data at a synchrotron source.[7]

  • Solve and refine the structure using standard crystallographic software.[8][9]

cluster_xtal X-ray Crystallography Workflow start High-purity protein with 2-Amino-2,3-dimethylbutanoic acid crystallization Crystallization Screening and Optimization start->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution validation Structure Validation and Deposition structure_solution->validation

Caption: General workflow for X-ray crystallography of proteins containing 2-Amino-2,3-dimethylbutanoic acid.

Conclusion

2-Amino-2,3-dimethylbutanoic acid represents a valuable addition to the toolkit of structural biologists. Its unique chemical features provide a means to introduce conformational constraints and sensitive spectroscopic probes into proteins. This enables more detailed and precise analysis of protein structure and dynamics by both NMR spectroscopy and X-ray crystallography, ultimately advancing our understanding of complex biological systems and facilitating structure-based drug design.

References

  • Al-Karadaghi, S. (2017).
  • Bax, A. (1989). Two-Dimensional NMR and Protein Structure. Annual Review of Biochemistry, 58, 223-256. Available at: [Link]

  • Gantt, R. W., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC. Available at: [Link]

  • He, F., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology, 19(6), 1330-1338. Available at: [Link]

  • He, F., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. PubMed. Available at: [Link]

  • Kerfah, R., et al. (2015). Stereospecific Isotopic Labeling of Methyl Groups for NMR Spectroscopic Studies of High-Molecular-Weight Proteins. ResearchGate. Available at: [Link]

  • NMR-Bio. (n.d.). Isotope - labeled amino acids and compounds for NMR studies. Available at: [Link]

  • NMR-Bio. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2,3-dimethylbutanoic acid. PubChem. Available at: [Link]

  • Riek, R., et al. (2017). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. PMC. Available at: [Link]

  • Thornton, J. (1999). x Ray crystallography. PMC. Available at: [Link]

  • University of Wisconsin-Madison. (2019). Solving New Proteins Structure with NMR Spectroscopy. Biomolecular Chemistry. Available at: [Link]

  • Von Dreele, R. B., et al. (2000). FIRST PROTEIN STRUCTURE DETERMINED FROM X-RAY POWDER DIFFRACTION DATA. RCSB PDB. Available at: [Link]

  • White, T. A., et al. (2020). 9.6: X-ray Protein Crystallography. Chemistry LibreTexts. Available at: [Link]

  • YouTube. (2021). Protein structure by X-ray crystallography. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Amino-2,3-dimethylbutanoic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-Amino-2,3-dimethylbutanoic acid. This resource is designed to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Amino-2,3-dimethylbutanoic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental outcomes. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to address common challenges and enhance your synthetic strategies.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of 2-Amino-2,3-dimethylbutanoic acid, providing concise answers and directing you to more detailed information within this guide.

1. What are the most common synthetic routes for 2-Amino-2,3-dimethylbutanoic acid?

The primary methods for synthesizing 2-Amino-2,3-dimethylbutanoic acid and its analogs include chemical and biological routes. The Strecker synthesis is a classical chemical method, while enzymatic synthesis offers a greener and more stereoselective alternative.[1][2][3]

2. My Strecker synthesis yield is consistently low. What are the likely causes?

Low yields in Strecker synthesis can stem from several factors, including incomplete imine formation, competing cyanohydrin formation, or inefficient hydrolysis of the aminonitrile intermediate.[4][5] Each of these potential issues is addressed in detail in our troubleshooting section.

3. I am observing significant byproduct formation. How can I improve the purity of my product?

Byproduct formation is a common challenge. Optimizing reaction conditions, such as temperature and reaction time, can minimize side reactions. Additionally, purification techniques like recrystallization and chromatography are crucial for isolating the desired product.[6]

4. How can I achieve high enantioselectivity in my synthesis?

For stereospecific synthesis, enzymatic methods using enzymes like leucine dehydrogenase or branched-chain aminotransferases are highly effective.[7][8] Chemical approaches often involve the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.[9][10]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of 2-Amino-2,3-dimethylbutanoic acid.

Troubleshooting Low Yield in Strecker Synthesis

The Strecker synthesis is a powerful method for producing α-amino acids, but its efficiency can be hampered by several factors. This guide will help you diagnose and resolve common issues leading to low product yield.

Problem 1: Incomplete Imine Formation

  • Cause: The initial condensation of the ketone (3-methyl-2-butanone) with ammonia to form the imine is a reversible reaction. Inefficient removal of water can drive the equilibrium back towards the starting materials.

  • Solution:

    • Azeotropic Distillation: Conduct the reaction in a solvent that forms an azeotrope with water (e.g., toluene) and use a Dean-Stark apparatus to remove water as it forms.

    • Use of a Drying Agent: The addition of a suitable drying agent, such as anhydrous magnesium sulfate or molecular sieves, can effectively remove water from the reaction mixture.

Problem 2: Competing Cyanohydrin Formation

  • Cause: The cyanide ion can react directly with the starting ketone to form a cyanohydrin, a competing side reaction that consumes starting material and reduces the yield of the desired aminonitrile.[5]

  • Solution:

    • Pre-formation of the Imine: Allow the ketone and ammonia to react for a sufficient period to ensure maximum imine formation before the addition of the cyanide source.[5] This minimizes the concentration of the free ketone available to react with the cyanide.

    • pH Control: Maintaining a slightly acidic to neutral pH can favor imine formation over cyanohydrin formation.

Problem 3: Inefficient Hydrolysis of the Aminonitrile

  • Cause: The final step of the Strecker synthesis, the hydrolysis of the aminonitrile to the amino acid, requires harsh conditions (strong acid or base and heat) and can be slow or incomplete.[4][11]

  • Solution:

    • Optimization of Hydrolysis Conditions: Experiment with different acids (e.g., HCl, H₂SO₄) and reaction times to find the optimal conditions for your specific substrate.

    • Microwave-Assisted Hydrolysis: The use of microwave irradiation can significantly reduce the reaction time and improve the efficiency of the hydrolysis step.

Visualizing the Strecker Synthesis Workflow

Strecker_Synthesis ketone 3-Methyl-2-butanone imine Imine Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine aminonitrile α-Aminonitrile imine->aminonitrile + CN- cyanide Cyanide (e.g., KCN) cyanide->aminonitrile amino_acid 2-Amino-2,3-dimethylbutanoic acid aminonitrile->amino_acid Hydrolysis hydrolysis Acid/Base Hydrolysis

Caption: A simplified workflow of the Strecker synthesis for 2-Amino-2,3-dimethylbutanoic acid.

III. Optimizing Product Purity

Achieving high purity is critical, especially in drug development. This section outlines strategies for minimizing impurities and effectively purifying your final product.

Minimizing Byproduct Formation
ParameterRecommendationRationale
Temperature Maintain the reaction at the optimal temperature. For the initial imine formation, slightly elevated temperatures may be beneficial, while the cyanide addition is often performed at a lower temperature to control the reaction rate and minimize side reactions.Temperature control is crucial for managing reaction kinetics and minimizing the formation of undesired byproducts.
Reaction Time Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the degradation of the product or the formation of additional impurities.Over- or under-reacting can significantly impact the purity of the final product.
Stoichiometry Carefully control the stoichiometry of the reactants. An excess of any reactant can lead to the formation of byproducts.Precise control over reactant ratios is essential for maximizing the yield of the desired product and minimizing waste.
Purification Protocols

1. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

  • Step 1: Solvent Selection: Choose a solvent in which the 2-Amino-2,3-dimethylbutanoic acid is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for amino acid recrystallization include water-ethanol mixtures.

  • Step 2: Dissolution: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.

  • Step 3: Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Step 4: Filtration: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining impurities.

  • Step 5: Drying: Dry the purified crystals under vacuum.

2. Ion-Exchange Chromatography

Ion-exchange chromatography is particularly effective for purifying amino acids due to their amphoteric nature.[12]

  • Step 1: Resin Selection: Choose a suitable ion-exchange resin. A strong cation-exchange resin is commonly used for amino acid purification.

  • Step 2: Column Packing: Pack a chromatography column with the selected resin.

  • Step 3: Equilibration: Equilibrate the column with a buffer at a specific pH.

  • Step 4: Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Step 5: Elution: Elute the bound amino acid using a buffer with a different pH or a higher salt concentration.

  • Step 6: Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product.

Troubleshooting Purification Issues

Purification_Troubleshooting start Low Purity After Initial Purification check_recrystallization Recrystallization Issues? start->check_recrystallization check_chromatography Chromatography Issues? start->check_chromatography poor_solvent Poor Solvent Choice check_recrystallization->poor_solvent Yes fast_cooling Cooling Too Rapidly check_recrystallization->fast_cooling Yes overloading Column Overloading check_chromatography->overloading Yes improper_elution Improper Elution Conditions check_chromatography->improper_elution Yes optimize_solvent Optimize Solvent System poor_solvent->optimize_solvent slow_cooling_rate Decrease Cooling Rate fast_cooling->slow_cooling_rate reduce_sample_load Reduce Sample Load overloading->reduce_sample_load optimize_gradient Optimize Elution Gradient improper_elution->optimize_gradient

Caption: A troubleshooting decision tree for common purification challenges.

IV. References

  • Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase.

  • Synthesis method of L-tert-leucine and L-cyclohexylalanine.

  • Synthesis of L-tert-leucine by LeuDH coupling with GDH.

  • L-tert-Leucine synthesis.

  • Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide.

  • Application Notes and Protocols: (2R)-2,3-Dimethylbutanoic Acid in Asymmetric Synthesis.

  • Synthesis of Alpha-Amino Acids.

  • An In-depth Technical Guide to the Discovery and History of 2,3-Dimethylbutanoic Acid.

  • The Strecker Synthesis of Amino Acids.

  • Why doesn't Strecker synthesis produce AHAs instead?.

  • Strecker Amino Acid Synthesis Mechanism & Examples.

  • Separation and Refining of Amino acids.

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-2,3-dimethylbutanoic Acid

Introduction Welcome to the technical support hub for the synthesis of 2-Amino-2,3-dimethylbutanoic acid. This sterically hindered, non-proteinogenic α,α-disubstituted amino acid is a critical building block in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the synthesis of 2-Amino-2,3-dimethylbutanoic acid. This sterically hindered, non-proteinogenic α,α-disubstituted amino acid is a critical building block in the development of peptidomimetics, constrained peptides, and other pharmacologically active molecules. Its unique structure imparts specific conformational properties to peptides, often enhancing metabolic stability and receptor affinity.

Given its importance, achieving high purity is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, control, and eliminate common impurities encountered during its synthesis. We will focus on prevalent synthetic routes and provide actionable protocols grounded in established chemical principles.

Core Synthesis Pathway Overview: The Strecker Synthesis

A primary and versatile method for synthesizing α,α-disubstituted amino acids like 2-Amino-2,3-dimethylbutanoic acid is the Strecker synthesis.[1][2] This multicomponent reaction typically involves the reaction of a ketone (3-methyl-2-butanone) with a cyanide source (e.g., KCN) and an ammonia source (e.g., NH₄Cl). The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the final amino acid.[1][3]

Caption: General workflow of the Strecker synthesis for 2-Amino-2,3-dimethylbutanoic acid.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should screen for in my crude product?

When synthesizing 2-Amino-2,3-dimethylbutanoic acid, particularly via the Strecker or related Bucherer-Bergs pathway, several key impurities can arise from starting materials, side reactions, or incomplete hydrolysis.

Impurity NameSource / CauseTypical Analytical Signal
3-Methyl-2-butanone Unreacted starting material.GC-MS; characteristic carbonyl peak in IR; specific shifts in ¹H NMR.
α-Hydroxy Acid Hydrolysis of the cyanohydrin intermediate, which can form in parallel to the aminonitrile.Mass spectrometry (different m/z); absence of amine signal in NMR.
Hydantoin Derivative In the Bucherer-Bergs reaction (which uses (NH₄)₂CO₃), this is the primary intermediate before hydrolysis.[4][5][6] Incomplete hydrolysis leaves this stable cyclic compound.Distinctive signals in ¹³C NMR for the two carbonyls; unique mass fragment.
N-Carbamoyl Amino Acid The intermediate formed after ring-opening the hydantoin, prior to final decarboxylation/hydrolysis.[6]Mass spectrometry (higher m/z than the final product).
Diastereomers If using an asymmetric Strecker reaction with a chiral amine, incomplete diastereoselectivity will result in the presence of the undesired diastereomer.Chiral HPLC is the gold standard for separation and quantification.[7]
Oligomers/Polymers Self-condensation reactions, particularly under harsh hydrolysis conditions (excessive heat or time).[8][9]Broad signals in NMR; high molecular weight peaks in mass spectrometry.
Inorganic Salts Residual salts from reagents (e.g., KCl, (NH₄)₂SO₄) or neutralization steps.Can be detected by conductivity, ion chromatography, or as non-combustible residue in TGA.
Q2: My hydrolysis step seems incomplete, leaving a major intermediate. How can I drive the reaction to completion?

This is a common issue, especially when the intermediate is a stable hydantoin or N-carbamoyl derivative from a Bucherer-Bergs type synthesis.[6] Steric hindrance around the quaternary carbon of 2-Amino-2,3-dimethylbutanoic acid can make the final hydrolysis step challenging.

Causality: The hydrolysis of a sterically hindered nitrile or hydantoin requires aggressive conditions to overcome the high activation energy. Insufficient acid/base concentration, lower temperatures, or shorter reaction times will lead to incomplete conversion.

Troubleshooting Protocol:

  • Increase Reagent Concentration: Move from 6N HCl to concentrated (12N) HCl or use a strong base like 40% NaOH solution.

  • Elevate Temperature: Increase the reflux temperature. If using aqueous acid, consider a higher boiling solvent mixture if compatible, or perform the reaction in a sealed vessel to exceed the atmospheric boiling point (use with extreme caution and appropriate safety equipment).

  • Extend Reaction Time: Monitor the reaction by TLC or HPLC every 4-6 hours. Continue refluxing until the starting intermediate is no longer detectable. For hindered substrates, reaction times of 24-72 hours are not uncommon.[8]

  • Consider Microwave Chemistry: Microwave-assisted hydrolysis can often dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent mixture.

Q3: I'm observing a significant amount of the corresponding α-hydroxy acid. What causes this and how can I prevent it?

The formation of 2-hydroxy-2,3-dimethylbutanoic acid is a classic competing side reaction in Strecker-type syntheses.

Mechanism & Causality: The initial ketone starting material (3-methyl-2-butanone) can react with cyanide in the presence of water to form a cyanohydrin intermediate. This pathway competes directly with the desired formation of the imine and subsequent aminonitrile.[10][11] If the cyanohydrin forms, it will be hydrolyzed under the same acidic conditions as the aminonitrile, leading to the α-hydroxy acid impurity.

Caption: Competing reaction pathways leading to the desired amino acid versus the α-hydroxy acid impurity.

Mitigation Strategies:

  • Control Reagent Stoichiometry: Use a molar excess of the ammonia source (e.g., ammonium chloride) relative to the cyanide source. This helps push the equilibrium toward the formation of the imine/iminium ion over the cyanohydrin.[6]

  • Anhydrous Conditions (Initial Step): If possible, forming the imine first under anhydrous conditions before the addition of the cyanide source can minimize cyanohydrin formation.

  • pH Control: Maintaining a slightly basic pH (~8-9) during the initial condensation can favor imine formation.[6]

Part 2: Troubleshooting & Purification Guides

Guide 1: Differentiating and Removing Impurities by Ion-Exchange Chromatography

For polar impurities like residual amino acids, inorganic salts, and the α-hydroxy acid, ion-exchange chromatography is a powerful purification technique.[12][13]

Principle: At a specific pH, the target amino acid and impurities will have different net charges. This difference can be exploited for separation on a charged resin.

Experimental Protocol (Purification of Crude Product):

  • Resin Selection: Use a strongly acidic cation exchange resin (e.g., Dowex 50WX8) in the H⁺ form.

  • Sample Preparation: Dissolve the crude product in deionized water to a concentration of 10-50 mg/mL. Adjust the pH to ~2.0 with HCl. At this pH, the amino group of your product is protonated (NH₃⁺), giving it a net positive charge. The α-hydroxy acid will be neutral.

  • Loading: Load the prepared solution onto the equilibrated cation exchange column. The positively charged 2-Amino-2,3-dimethylbutanoic acid will bind to the resin.

  • Washing (Impurity Elution):

    • Wash the column with several column volumes of deionized water at pH 2-3. This will elute neutral impurities like the α-hydroxy acid and any unreacted ketone.

    • Continue washing until the UV absorbance (if applicable) or conductivity of the eluate returns to baseline.

  • Elution (Product Collection): Elute the desired amino acid from the resin using a dilute basic solution, such as 2-5% aqueous ammonia or a dilute NaOH solution.[12] The NH₃ will deprotonate the bound amino acid, releasing it from the resin.

  • Post-Processing: Collect the fractions containing the product. The ammonia can be removed by rotary evaporation. The resulting pure amino acid can then be isolated by crystallization or lyophilization.

Guide 2: Analytical Method for Purity Assessment by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of your final product and detecting trace impurities. For chiral analysis, a specialized chiral column is required.[7]

Protocol for Achiral Purity Analysis (Reversed-Phase):

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) for non-chromophoric impurities.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Mobile Phase A.

This method will effectively separate the nonpolar starting material (ketone) from the polar amino acid product and other polar impurities like the hydroxy acid.

References

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). General Reactions of Amino Acid Metabolism. Retrieved from [Link]

  • Britannica. (2025, December 17). Amino acid - Reactions, Structure, Synthesis. Retrieved from [Link]

  • PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. Retrieved from [Link]

  • Fiveable. (n.d.). 18.2 Amino Acid Biosynthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Amino-2,3-dimethylbutanoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • MITSUBISHI CHEMICAL. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Scirp.org. (n.d.). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Retrieved from [Link]

  • Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-2,3-dimethylbutanoic Acid

Welcome to the technical support center for the purification of 2-Amino-2,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-2,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this non-proteinogenic amino acid. Our goal is to equip you with the knowledge to optimize your purification workflows, ensuring high purity and yield for your critical applications.

Section 1: Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of 2-Amino-2,3-dimethylbutanoic acid. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of 2-Amino-2,3-dimethylbutanoic acid during recrystallization, resulting in a very low yield. What could be the cause, and how can I improve it?

Probable Causes:

  • Inappropriate Solvent System: The chosen solvent may be too good at dissolving the amino acid, even at low temperatures, leading to a substantial amount remaining in the mother liquor. Conversely, if the solvent has very poor solubility for the compound, it may not effectively dissolve impurities at higher temperatures.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, preventing efficient crystallization upon cooling.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals or an oil, which is difficult to handle and purify.

  • Premature Crystallization: If the solution is not sufficiently heated or if the initial concentration is too high, the product may crystallize prematurely, trapping impurities.

Step-by-Step Troubleshooting Protocol:

  • Solvent System Optimization:

    • Evaluate Solubility: 2-Amino-2,3-dimethylbutanoic acid is soluble in water and organic solvents like ethanol and ether.[1] If you are using a single solvent, test a range of solvents to find one that dissolves the compound well at elevated temperatures but poorly at low temperatures.

    • Consider a Solvent/Anti-Solvent System: A powerful technique is to dissolve the crude product in a minimal amount of a "good" solvent (e.g., water or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which the amino acid is insoluble, e.g., a nonpolar organic solvent) until the solution becomes slightly turbid. Reheat to clarify and then allow it to cool slowly.

  • Optimize Solvent Volume:

    • Start by dissolving the crude product in a minimal amount of the hot solvent required to achieve complete dissolution. This ensures the solution is saturated upon cooling, maximizing crystal formation.

  • Control the Cooling Process:

    • Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath. Slow cooling encourages the growth of larger, purer crystals.

    • Once the solution has reached room temperature and crystal formation has slowed, you can then place it in an ice bath to maximize the yield of the remaining dissolved product.

  • Seeding:

    • If crystallization is slow to initiate, add a small, pure seed crystal of 2-Amino-2,3-dimethylbutanoic acid to the cooled solution to induce crystallization.[2]

Issue 2: Persistent Impurities Detected by HPLC After Column Chromatography

Question: After purifying my 2-Amino-2,3-dimethylbutanoic acid using silica gel column chromatography, I still see significant impurity peaks on my HPLC chromatogram. How can I improve the separation?

Probable Causes:

  • Inappropriate Mobile Phase: The polarity of the eluent may not be optimal to resolve the target compound from impurities.

  • Column Overloading: Loading too much crude product onto the column will lead to poor separation and co-elution of impurities with the desired product.[3]

  • Incorrect Stationary Phase: While silica gel is common, it may not be the ideal stationary phase for this specific separation.

  • Presence of Co-eluting Isomers or Related Amino Acids: The impurities may have very similar chemical properties to the target compound, making separation by normal-phase chromatography challenging.

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase Optimization:

    • Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switch to a gradient elution. Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute less polar impurities, followed by your target compound, and finally more polar impurities.

    • Solvent System Modification: Experiment with different solvent systems. For amino acids, mixtures of dichloromethane/methanol or chloroform/methanol/acetic acid are often effective. The addition of a small amount of acid or base can alter the ionization state of the amino acid and impurities, potentially improving separation.

  • Reduce Column Loading:

    • As a rule of thumb, the amount of crude material loaded should be about 1-5% of the weight of the stationary phase. Reduce the amount of sample loaded onto the column to improve resolution.

  • Alternative Chromatography Techniques:

    • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids, which are zwitterionic.[4][5] Cation-exchange chromatography can be particularly effective. The amino acid mixture is loaded onto the column, and different amino acids are eluted at different rates by changing the pH or salt concentration of the mobile phase.[4]

    • Reverse-Phase Chromatography (RPC): Using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid) can be effective, especially for separating compounds based on hydrophobicity.[6]

  • Purity Analysis:

    • Utilize analytical techniques like HPLC-MS to identify the mass of the impurities.[7] Knowing the identity of the impurities can provide clues about their origin (e.g., unreacted starting materials, by-products) and help in selecting the most appropriate purification strategy.[8][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying 2-Amino-2,3-dimethylbutanoic acid?

For initial purification on a lab scale, a combination of recrystallization followed by flash column chromatography is often a good starting point. Recrystallization can efficiently remove bulk impurities, while flash chromatography can separate closely related compounds.[10] For achieving very high purity, preparative HPLC is a powerful option.

Q2: How can I determine the purity of my final product?

Several analytical methods can be used to assess the purity of 2-Amino-2,3-dimethylbutanoic acid:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods.[6][11] Using a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer), you can quantify the purity and detect trace impurities. A certificate of analysis for a similar compound shows a purity of 99.90% by HPLC.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities with different chemical structures.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the desired product.[13] When coupled with a separation technique like GC or LC, it is a powerful tool for identifying unknown impurities.[7]

Q3: My purified 2-Amino-2,3-dimethylbutanoic acid is an oil and won't solidify. What should I do?

If your product is an oil, it is likely that it is still impure or contains residual solvent.

  • Remove Residual Solvent: Ensure all solvent has been removed under high vacuum. Gentle heating may be required, but be cautious of decomposition.

  • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir the mixture, and the impurities will dissolve, hopefully leaving your product as a solid.

  • Attempt Crystallization Again: Dissolve the oil in a minimal amount of a good solvent and try the recrystallization protocol again, perhaps with a different solvent system or by adding a seed crystal.[2]

Q4: How should I store purified 2-Amino-2,3-dimethylbutanoic acid?

As a solid, it should be stored in a cool, dry place. For long-term storage, keeping it at -20°C is recommended.[14] If dissolved in a solvent, store the solution at -20°C or -80°C to prevent degradation.[14]

Section 3: Experimental Protocols & Data

Table 1: Solvent Systems for Purification
Purification MethodSolvent System ExamplesRationale
Recrystallization Water, Ethanol, or a mixture of Ethanol/Water or Ethanol/HexaneBalances solubility at high and low temperatures to maximize yield and purity.
Normal-Phase Chromatography Dichloromethane/Methanol (gradient), Chloroform/Methanol/Acetic AcidSeparates based on polarity. The addition of acid can improve peak shape.
Reverse-Phase Chromatography Water/Acetonitrile with 0.1% TFA, Water/Methanol with 0.1% Formic AcidSeparates based on hydrophobicity. The acidic modifier helps with ionization and peak shape.
Ion-Exchange Chromatography Aqueous buffers with a pH or salt gradientSeparates based on charge. Highly effective for amino acids.[4][5]
Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude 2-Amino-2,3-dimethylbutanoic acid. Add a minimal amount of the chosen solvent (e.g., water or ethanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with filter paper.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Crystals should start to form as the solution cools. For maximum yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Section 4: Visual Diagrams

Diagram 1: Troubleshooting Workflow for Low Recrystallization Yield

start Low Recrystallization Yield q1 Is the product highly soluble in the mother liquor? start->q1 s1 Optimize solvent system: - Try a different solvent - Use a solvent/anti-solvent pair q1->s1 Yes q2 Was a large volume of solvent used? q1->q2 No end Improved Yield s1->end s2 Use minimal hot solvent for dissolution q2->s2 Yes q3 Was the solution cooled too quickly? q2->q3 No s2->end s3 Allow slow cooling to room temperature before ice bath q3->s3 Yes s3->end

Caption: Decision tree for troubleshooting low yield in recrystallization.

Diagram 2: Purification Strategy Selection

start Crude 2-Amino-2,3-dimethylbutanoic acid q1 Purity Level Required? start->q1 moderate Moderate Purity (>95%) q1->moderate Moderate high High Purity (>99%) q1->high High recryst Recrystallization moderate->recryst ion_exchange Ion-Exchange Chromatography high->ion_exchange flash Flash Chromatography recryst->flash final_product Pure Product flash->final_product prep_hplc Preparative HPLC ion_exchange->prep_hplc prep_hplc->final_product

Caption: Flowchart for selecting a purification strategy based on desired purity.

References

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. (2018). ResearchGate. [Link]

  • Chromatographic Separation of Amino Acids. (2019). ResearchGate. [Link]

  • Amino Acid Purification - Column Chromatography. Sorbead India. [Link]

  • Protein purification troubleshooting guide. Cytiva. [Link]

  • [Care and Use ManUal] amIno acId analysIs lIquId chromatography column. Waters. [Link]

  • Protein purification troubleshooting guide. Dutscher. [Link]

  • Separation and Detection of Amino Acids. University of Guelph. [Link]

  • 2-Amino-2,3-dimethylbutanoic acid. PubChem. [Link]

  • Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
  • Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Save My Exams. [Link]

  • Method for crystallization of amino acids.
  • 2-amino-2,3-dimethyl-butanoic acid. LookChem. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH. [Link]

  • Summary of analytical methods for detecting amino acid impurities. ResearchGate. [Link]

  • Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. ResearchGate. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. NIH. [Link]

  • Crystallization method of Boc-amino acid.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of 2-Amino-2,3-dimethylbutanoic Acid

Welcome to the technical support resource for the chiral separation of 2-Amino-2,3-dimethylbutanoic acid (tert-leucine). This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chiral separation of 2-Amino-2,3-dimethylbutanoic acid (tert-leucine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to overcome challenges in the enantioselective analysis of this unique, sterically hindered amino acid.

Introduction: The Challenge of Separating 2-Amino-2,3-dimethylbutanoic Acid Enantiomers

2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic amino acid, presents a notable challenge in chiral chromatography. Its compact, sterically hindered structure, stemming from the quaternary α-carbon and adjacent tert-butyl group, can limit the formation of transient diastereomeric complexes with chiral stationary phases (CSPs), which is the fundamental principle of chiral recognition in chromatography. This often results in poor resolution or the need for highly specialized analytical conditions. This guide provides a systematic approach to method development and troubleshooting to achieve baseline separation of its enantiomers.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is most suitable for the chiral separation of 2-Amino-2,3-dimethylbutanoic acid?

A1: High-Performance Liquid Chromatography (HPLC) using a suitable Chiral Stationary Phase (CSP) is the most common and versatile approach for the direct chiral separation of underivatized 2-Amino-2,3-dimethylbutanoic acid.[1] Supercritical Fluid Chromatography (SFC) is also a powerful and often faster alternative, particularly for preparative separations.[2][3] Gas Chromatography (GC) can be employed, but it necessitates derivatization of the amino acid to increase its volatility.[4][5][6]

Q2: What are the recommended types of Chiral Stationary Phases (CSPs) for this separation?

A2: For direct HPLC separation of underivatized 2-Amino-2,3-dimethylbutanoic acid, several types of CSPs have proven effective for amino acids in general and are a good starting point:

  • Macrocyclic Glycopeptide-Based CSPs: Phases like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly well-suited for separating underivatized amino acids due to their ionic groups and compatibility with a wide range of mobile phases.[7]

  • Crown Ether-Based CSPs: These are highly effective for the separation of compounds with primary amino groups, such as amino acids.[8][9]

  • Zwitterionic CSPs: Cinchona alkaloid-derived zwitterionic CSPs (e.g., CHIRALPAK ZWIX) are designed for the direct separation of amphoteric molecules like amino acids and can provide excellent selectivity.[10]

Q3: Is derivatization necessary for the analysis of 2-Amino-2,3-dimethylbutanoic acid?

A3: Derivatization is not strictly necessary for HPLC or SFC analysis, as direct methods are available.[2] However, it is mandatory for GC analysis to make the analyte volatile.[4][11][12] Derivatization can also be used as an indirect method in HPLC, where the resulting diastereomers are separated on a standard achiral column (e.g., C18).[1][13][14] This can be a useful strategy if a suitable chiral column is not available.

Q4: My peak shape is poor (tailing or fronting). What are the likely causes?

A4: Poor peak shape in the chiral separation of amino acids is often due to:

  • Secondary Interactions: Unwanted ionic interactions between the amino acid and the silica support of the column can cause peak tailing. The addition of a mobile phase modifier, such as a small amount of acid (e.g., trifluoroacetic acid, formic acid) or base (e.g., diethylamine), can suppress these interactions and improve peak shape.[15][16]

  • Column Overload: Injecting too much sample can lead to peak fronting.[17] Try reducing the sample concentration or injection volume.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[15] It is best to dissolve the sample in the mobile phase itself.

Troubleshooting Guide: Improving Resolution

Poor or no resolution between the enantiomers of 2-Amino-2,3-dimethylbutanoic acid is the most common issue. The following sections provide a systematic approach to troubleshooting and optimizing your separation.

Issue 1: Co-elution or Poor Resolution of Enantiomers

If you are observing a single peak or two poorly resolved peaks, consider the following factors, starting with the most influential.

The mobile phase composition is a critical parameter in chiral separations, influencing both retention and selectivity.

Causality: The organic modifier and additives in the mobile phase alter the polarity and can influence the hydrogen bonding, dipole-dipole, and ionic interactions between the analyte and the chiral stationary phase. For amino acids, which are zwitterionic, the pH of the mobile phase is also crucial as it determines the ionization state of both the analyte and the CSP.[18]

Troubleshooting Steps:

  • Optimize the Organic Modifier:

    • If using reversed-phase or polar organic mode, systematically vary the percentage of the organic modifier (e.g., methanol, ethanol, acetonitrile). A "U-shaped" retention profile is sometimes observed on macrocyclic glycopeptide CSPs, where enantioselectivity increases with the organic modifier concentration.

    • Screen different organic modifiers. Switching from methanol to ethanol, for instance, can significantly impact selectivity.[19]

  • Incorporate Additives:

    • Acidic Additives: For separations in polar organic or reversed-phase mode, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (FA) (e.g., 0.1%) can improve peak shape and sometimes enhance resolution by controlling the ionization of the amino and carboxylic acid groups.[10]

    • Basic Additives: For some CSPs and analytes, a basic additive like diethylamine (DEA) might be beneficial.[16]

  • Adjust Mobile Phase pH (Reversed-Phase):

    • The pH of the aqueous component of the mobile phase directly affects the charge state of the amino acid. Systematically adjust the pH to find the optimal range for your CSP. For many amino acid separations, a slightly acidic pH is a good starting point.[18]

ParameterRecommended ChangeExpected Outcome
Organic Modifier % Vary in 5% incrementsChange in retention and selectivity
Organic Modifier Type Switch between Methanol, Ethanol, AcetonitrileAltered selectivity
Additive (Acid/Base) Add 0.1% TFA, FA, or DEAImproved peak shape, potential change in selectivity
Mobile Phase pH Adjust in 0.5 unit incrementsSignificant impact on retention and resolution

Temperature plays a significant role in chiral separations and can be a powerful tool for optimization.

Causality: Chiral recognition is a thermodynamic process. Changing the column temperature affects the kinetics and thermodynamics of the interactions between the enantiomers and the CSP.[18][20] Generally, lower temperatures lead to stronger interactions and can increase selectivity, resulting in better resolution, but at the cost of longer retention times and higher backpressure.

Troubleshooting Steps:

  • Decrease the Temperature: Start by reducing the column temperature in 5 °C increments (e.g., from 25 °C down to 15 °C or 10 °C).

  • Evaluate the Trade-off: Assess whether the improvement in resolution justifies the longer analysis time and increased pressure.

While often considered a less critical parameter for selectivity, the flow rate can impact resolution by affecting column efficiency.

Causality: Chiral separations can be sensitive to flow rate.[15] Lowering the flow rate increases the time the enantiomers spend interacting with the CSP, which can sometimes lead to better resolution, as described by the van Deemter equation.

Troubleshooting Steps:

  • Reduce the Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).

  • Monitor Resolution and Analysis Time: Observe the effect on resolution and peak width. Be mindful that this will increase the run time.

Workflow for Troubleshooting Poor Resolution

The following diagram illustrates a systematic approach to troubleshooting poor resolution.

G cluster_0 Troubleshooting Poor Resolution start Poor or No Resolution mobile_phase Optimize Mobile Phase (Modifier %, Type, Additives) start->mobile_phase temperature Adjust Column Temperature (Typically Decrease) mobile_phase->temperature If still unresolved success Resolution Achieved mobile_phase->success Resolved flow_rate Reduce Flow Rate temperature->flow_rate If still unresolved temperature->success Resolved check_csp Evaluate CSP Choice (Consider a different type) flow_rate->check_csp If still unresolved flow_rate->success Resolved check_csp->success With new CSP

Sources

Troubleshooting

Technical Support Center: 2-Amino-2,3-dimethylbutanoic Acid

A Guide to Ensuring Solution Stability in Your Research Welcome to the technical support center for 2-Amino-2,3-dimethylbutanoic acid. This resource is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Solution Stability in Your Research

Welcome to the technical support center for 2-Amino-2,3-dimethylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs) about Solution Stability

This section addresses common queries regarding the handling and storage of 2-Amino-2,3-dimethylbutanoic acid solutions to prevent degradation and ensure experimental reproducibility.

Q1: What are the primary factors that can affect the stability of 2-Amino-2,3-dimethylbutanoic acid in solution?

The stability of 2-Amino-2,3-dimethylbutanoic acid, a valine derivative, in solution is primarily influenced by four key factors: pH, temperature, light, and the solvent system used.[1][2] Like other amino acids, it is susceptible to degradation under harsh conditions, which can lead to the formation of impurities and a decrease in the concentration of the active compound.

Q2: How does pH impact the stability of the solution?

Q3: What are the recommended storage temperatures for solutions of 2-Amino-2,3-dimethylbutanoic acid?

For short-term storage (up to one month), solutions should be stored at -20°C. For longer-term storage (up to six months), it is recommended to store solutions at -80°C.[4][5] It is crucial to minimize freeze-thaw cycles, as these can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.

Q4: Is 2-Amino-2,3-dimethylbutanoic acid sensitive to light?

Yes, amino acids can be susceptible to photodegradation.[6] Exposure to ultraviolet (UV) radiation can lead to the breakdown of the molecule.[6] Therefore, it is imperative to protect solutions of 2-Amino-2,3-dimethylbutanoic acid from light by using amber vials or by wrapping the container with aluminum foil. Photostability testing, as outlined by ICH guidelines, should be considered if the compound will be exposed to light during its lifecycle.[7]

Q5: Which solvents are recommended for preparing solutions of 2-Amino-2,3-dimethylbutanoic acid?

Water is a suitable solvent for preparing aqueous solutions of 2-Amino-2,3-dimethylbutanoic acid. The stability of amino acids like glycine, alanine, and valine has been shown to increase with the dielectric constant of the solvent, with water being a highly polar and stabilizing solvent.[8] Organic solvents, particularly non-polar ones, can disrupt the stability of amino acids and should be used with caution.[9] If using a co-solvent system, it is important to assess the stability of the compound in that specific mixture.

II. Troubleshooting Guide: Common Stability Issues

This guide provides a structured approach to identifying and resolving common stability-related problems encountered during experiments.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of the 2-Amino-2,3-dimethylbutanoic acid stock solution.

Troubleshooting Workflow:

A Inconsistent Results Observed B Check Storage Conditions: - Temperature (-20°C or -80°C?) - Light exposure (protected?) A->B C Review Solution Preparation: - pH of the solvent? - Age of the solution? B->C D Perform Quality Control Check: - Analyze solution by HPLC - Compare to a freshly prepared standard C->D E Degradation Confirmed (Presence of extra peaks or reduced main peak) D->E Degradation? H No Degradation Observed D->H No Degradation? F Prepare Fresh Stock Solution E->F G Re-run Experiment F->G I Investigate Other Experimental Parameters H->I

Workflow for troubleshooting inconsistent results.

Explanation:

  • Verify Storage: Confirm that the solution has been stored at the correct temperature and protected from light.[4][5][6]

  • Assess Preparation Protocol: Review the pH of the solvent used and the date the solution was prepared. Prolonged storage, even under ideal conditions, can lead to gradual degradation.

  • Analytical Verification: The most definitive way to check for degradation is to analyze an aliquot of your stock solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a newly prepared standard. The presence of additional peaks or a significant decrease in the area of the main peak suggests degradation.

Issue 2: Precipitate Formation in the Solution

Possible Cause: Poor solubility at the storage temperature or a change in pH.

Troubleshooting Steps:

  • Warm the Solution: Allow the solution to gradually warm to room temperature. Gentle agitation or sonication can help redissolve the precipitate.

  • Check pH: Measure the pH of the solution. A shift in pH could have caused the compound to precipitate, especially if it is near its isoelectric point.

  • Consider Solvent Choice: If the precipitate does not redissolve, the concentration may be too high for the chosen solvent system at the storage temperature. Consider preparing a more dilute stock solution or using a different solvent system.

III. Experimental Protocols for Stability Assessment

For researchers needing to perform in-house stability studies, the following protocols for forced degradation can be adapted. Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10][11][12]

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting a solution of 2-Amino-2,3-dimethylbutanoic acid to various stress conditions to induce degradation.

Materials:

  • 2-Amino-2,3-dimethylbutanoic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with UV or Mass Spectrometric detector

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 2-Amino-2,3-dimethylbutanoic acid in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution in a transparent vial to light in a photostability chamber. A dark control (wrapped in foil) should be stored under the same conditions.

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Data Summary Table for Forced Degradation Study:

Stress ConditionTime (hours)% Parent Compound RemainingNumber of Degradation Products
0.1 M HCl01000
2
4
8
24
0.1 M NaOH01000
2
4
8
24
3% H₂O₂01000
2
4
8
24
60°C01000
2
4
8
24
Photostability01000
2
4
8
24
Dark Control24
Protocol 2: HPLC Method for Stability Analysis

A general reversed-phase HPLC method for the analysis of 2-Amino-2,3-dimethylbutanoic acid and its potential degradation products is provided below. Method optimization will be required.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or Mass Spectrometry

  • Injection Volume: 10 µL

Note on Derivatization: For enhanced sensitivity and selectivity, pre-column or post-column derivatization can be employed. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[13][14]

IV. Understanding Degradation Pathways

While specific degradation pathways for 2-Amino-2,3-dimethylbutanoic acid are not extensively documented, common degradation reactions for amino acids include:

  • Deamination: The removal of the amine group.

  • Decarboxylation: The removal of the carboxyl group.

  • Oxidation: Particularly if susceptible functional groups are present. Methionine is highly susceptible to oxidation.[15]

The alpha-methyl group in 2-Amino-2,3-dimethylbutanoic acid may provide some steric hindrance, potentially slowing down certain degradation reactions compared to its parent amino acid, valine.

Illustrative Degradation Concept:

A 2-Amino-2,3-dimethylbutanoic acid in Solution B Stress Conditions (pH, Temp, Light, Oxidants) A->B C Degradation Pathways (e.g., Deamination, Decarboxylation) B->C D Formation of Degradation Products C->D E Loss of Potency & Inaccurate Experimental Results D->E

Conceptual flow of degradation.

By understanding and controlling the factors that influence stability, researchers can ensure the reliability and accuracy of their experimental outcomes when working with 2-Amino-2,3-dimethylbutanoic acid.

References

  • Rezaee, F., & Gholizadeh, V. (2013). Solvent Effect Study on the Stability Energies of Glycine, Alanine and Valine Amino Acides. ResearchGate. [Link]

  • ResearchGate. (2024). Methionine Forced Degradation Study. [Link]

  • LookChem. (n.d.). Cas 4378-19-2, 2-amino-2,3-dimethyl-butanoic acid. Retrieved from [Link]

  • DigitalCommons@URI. (1971). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Friedman, M. (1967). Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with alpha, beta-unsaturated compounds. Journal of the American Chemical Society, 89(18), 4709–4713. [Link]

  • Chemistry For Everyone. (2025). How Do Solvents Affect Protein Stability And Denaturation?. [Link]

  • Levin, G. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Serrano, L., et al. (1992). Effect of alanine versus glycine in alpha-helices on protein stability. Journal of Molecular Biology, 224(3), 783-791. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • D'Aniello, A., et al. (2006). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Biochemical and Biophysical Research Communications, 345(2), 709-716. [Link]

  • da Silva, J. H., et al. (2009). Stability of the crystal structure of L‐valine under high pressure. physica status solidi (b), 246(3), 553-557. [Link]

  • Benamor, A., et al. (2018). Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO2. IOP Conference Series: Materials Science and Engineering, 423(1), 012154. [Link]

  • PubChem. (n.d.). L-Valine. Retrieved from [Link]

  • Armstrong, G. W., et al. (1995). Helix-stabilizing Interaction Between Tyrosine and Leucine or Valine when the Spacing is i,i + 4. Biochemistry, 34(42), 13641-13648. [Link]

  • Seydel, H., & Voigt, R. (1972). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. Pharmazie, 27(5), 303-312. [Link]

  • Indiana University. (n.d.). Amino Acid Degradation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2,3-dimethylbutanoic acid. Retrieved from [Link]

  • ResearchGate. (2021). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. [Link]

  • Kato, Y., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(7), 829-834. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Ehrenfreund, P., et al. (2001). The Photostability of Amino Acids in Space. The Astrophysical Journal, 550(1), L95. [Link]

  • Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • ResearchGate. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. [Link]

  • ResearchGate. (2015). Thermal degradation of amino acid salts in CO2 capture. [Link]

  • ResearchGate. (2014). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. [Link]

  • Majumdar, S., & Sloan, K. B. (2007). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 24(11), 2151–2161. [Link]

  • ResearchGate. (2020). pH effect on stability and kinetics degradation of nitazoxanide in solution. [Link]

  • Lee, C. Y., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 134-141. [Link]

Sources

Optimization

Technical Support Center: Peptide Coupling with 2-Amino-2,3-dimethylbutanoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for peptide synthesis involving the sterically demanding amino acid, 2-Amino-2,3-dimethylbutanoic acid. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for peptide synthesis involving the sterically demanding amino acid, 2-Amino-2,3-dimethylbutanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges incorporating this unique building block into their peptide sequences. As an α,α-disubstituted amino acid, its incorporation presents significant steric challenges that often lead to failed or low-yield couplings with standard protocols. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and properties of 2-Amino-2,3-dimethylbutanoic acid in peptide synthesis.

Q1: Why is peptide coupling with 2-Amino-2,3-dimethylbutanoic acid so difficult?

The primary difficulty arises from extreme steric hindrance. 2-Amino-2,3-dimethylbutanoic acid is an α,α-disubstituted amino acid, meaning it has two alkyl substituents on the α-carbon (the carbon atom adjacent to the carboxyl group). This structure, with its gem-dimethyl group, severely shields both the N-terminal amine and the C-terminal carboxyl group. This bulkiness dramatically slows down the rate of nucleophilic attack by the amine onto the activated carboxyl group, which is the fundamental step of peptide bond formation.[1][2][3]

Q2: What are the most common problems observed when using this amino acid?

The most frequent issues are incomplete or failed coupling reactions, resulting in low yields of the desired peptide. This is often observed as a persistent positive Kaiser test after the coupling step. Furthermore, if you successfully incorporate the residue, coupling the next amino acid onto the N-terminus of the 2-Amino-2,3-dimethylbutanoic acid residue can be even more challenging due to the sterically congested environment.[4]

Q3: Are standard coupling reagents like DCC or DIC effective for this amino acid?

Generally, no. Traditional activation methods, particularly carbodiimides like DCC (Dicyclohexylcarbodiimide) and DIC (Diisopropylcarbodiimide), are usually inefficient for coupling severely hindered amino acids.[3] They suffer from slow reaction rates and low yields, and they can promote side reactions like N-acylurea formation when the primary coupling reaction is slow.[5][6]

Q4: Is epimerization a risk when coupling 2-Amino-2,3-dimethylbutanoic acid?

Epimerization is not a significant concern for this specific amino acid. The most common mechanism for epimerization during peptide synthesis involves the abstraction of the α-proton to form an oxazolone intermediate.[7][8] Since 2-Amino-2,3-dimethylbutanoic acid is an α,α-disubstituted amino acid, it lacks an α-proton, thereby preventing this pathway of racemization and preserving its stereochemical integrity.[7]

Troubleshooting Guide: Common Coupling Failures

This guide provides a systematic approach to diagnosing and solving issues encountered during the coupling of 2-Amino-2,3-dimethylbutanoic acid.

Problem: Incomplete or Failed Coupling
  • Symptom: A strong blue color is observed with the Kaiser test after the coupling step, indicating unreacted free amines on the resin. LC-MS analysis shows a high percentage of the uncoupled starting material.

Workflow for Troubleshooting Failed Couplings

G start Kaiser Test Positive (Failed Coupling) cause1 Probable Cause: Insufficient Reagent Potency start->cause1 cause2 Probable Cause: Slow Reaction Kinetics start->cause2 solution1 Solution: Switch to a high-potency coupling reagent (e.g., HATU, PyAOP). cause1->solution1 recouple Perform Double Coupling solution1->recouple check1 Re-run Kaiser Test recouple->check1 success Success: Kaiser Test Negative. Proceed with synthesis. check1->success Negative failure Failure: Kaiser Test still positive. Consider capping unreacted amines. check1->failure Positive solution2 Solution: Increase reaction time (e.g., 4-24h) and/or increase temperature (e.g., to 40-50°C). cause2->solution2 solution2->recouple

Caption: Troubleshooting workflow for failed couplings.

Detailed Solutions
  • Cause A: Insufficient Reagent Potency

    • Explanation: The energy barrier for coupling sterically hindered amino acids is high. Your coupling reagent may not be forming a sufficiently reactive intermediate to overcome this barrier.

    • Solution: Switch to a more powerful coupling reagent. Phosphonium and aminium/uronium-based reagents are the industry standard for "difficult couplings".[9] HATU is particularly effective because it forms highly reactive OAt esters, and the resulting HOAt additive can catalyze the reaction.[9]

Reagent ClassExamplesPotency for Hindered AANotes
Aminium/Uronium HATU, HCTU Very High Highly efficient, but excess reagent can cause guanidinylation of the N-terminus.[9] Use phosphonium reagents if this is a concern.
Phosphonium PyAOP, PyBOP Very High Excellent choice for hindered couplings. Generally gives cleaner reactions than uronium salts and avoids the guanidinylation side reaction.[3][9]
Carbodiimides DIC, DCCLowNot recommended for this application due to low reactivity and potential for N-acylurea formation.[3][5]
Other Symmetrical AnhydridesHighEspecially useful for coupling to an N-terminal hindered residue.[4] Requires pre-formation step.
  • Cause B: Slow Reaction Kinetics

    • Explanation: Even with a potent reagent, the reaction may be too slow to reach completion within a standard timeframe (e.g., 1-2 hours).

    • Solutions:

      • Increase Reaction Time: Extend the coupling time significantly, from 4 hours up to 24 hours. Monitor the reaction periodically if possible.

      • Perform a Double Coupling: After the first coupling and a wash step, repeat the entire coupling procedure with a fresh solution of the amino acid and coupling reagents.

      • Increase Temperature: Gently heating the reaction vessel to 40-50°C can sometimes provide the necessary energy to overcome the activation barrier. Use with caution, as elevated temperatures can sometimes promote side reactions with other sensitive amino acids in the sequence.

Problem: Appearance of Unexpected Side Products
  • Symptom: LC-MS analysis shows a new peak with a mass corresponding to the peptide plus a fragment from the coupling reagent.

  • Cause: Guanidinylation Side Reaction

    • Explanation: This is a known side reaction with aminium/uronium reagents like HBTU and HATU.[9] If the carboxyl activation is slow (as it is with hindered amino acids), the excess activated uronium salt can react with the peptide's N-terminal amine, forming a stable guanidinium group that terminates the chain.

    • Solution:

      • Switch to a Phosphonium Reagent: Use PyBOP or PyAOP, which do not cause this side reaction.[9]

      • Optimize Reagent Stoichiometry: Use the minimum excess of the uronium reagent required to drive the reaction to completion. Avoid large excesses.

Recommended Experimental Protocol: HATU-Mediated Coupling

This protocol outlines a robust method for coupling Fmoc-2-Amino-2,3-dimethylbutanoic acid during solid-phase peptide synthesis (SPPS).

Materials:
  • Fmoc-deprotected peptide-resin (1.0 eq)

  • Fmoc-2-Amino-2,3-dimethylbutanoic acid (4.0 eq)

  • HATU (3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:
  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

    • Drain the DMF.

  • Activation of the Amino Acid:

    • In a separate vessel, dissolve Fmoc-2-Amino-2,3-dimethylbutanoic acid (4.0 eq) and HATU (3.9 eq) in a minimal amount of DMF.

    • Add DIPEA (8.0 eq) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes. The solution may change color. This step is critical as it allows for the formation of the highly reactive OAt-ester intermediate.

  • Coupling to the Resin:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for at least 4 hours. For particularly difficult sequences, this time can be extended up to 24 hours.

  • Monitoring the Reaction:

    • After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then DCM, and perform a Kaiser test.

    • If the Kaiser test is negative (beads are colorless/yellow): The coupling is complete. Proceed to the washing step.

    • If the Kaiser test is positive (beads are blue): The coupling is incomplete. Drain the reaction solution and proceed with a second coupling (double coupling) by repeating steps 2 and 3.

  • Washing:

    • Once the coupling is complete (Kaiser test negative), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all residual reagents and byproducts.

Mechanism of HATU Activation

G cluster_0 Activation Step cluster_1 Coupling Step AA Fmoc-AA-COOH ActiveEster Fmoc-AA-OAt (Highly Reactive Ester) AA->ActiveEster Fast Activation HATU HATU + DIPEA HATU->ActiveEster NewPeptide Fmoc-AA-NH-Peptide-Resin (Peptide Bond Formed) ActiveEster->NewPeptide Acylation PeptideResin H₂N-Peptide-Resin (Sterically Hindered) PeptideResin->NewPeptide Slow Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated peptide coupling.

References

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155–A159. [Link]

  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Thieme. Retrieved from [Link]

  • Tse, B., & Kates, S. A. (2000). Sterically hindered C(alpha,alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 65(25), 8379–8386. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • Mohammed, M. U. R., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • ResearchGate. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Han, S., & Kim, Y. (2004). Epimerisation in Peptide Synthesis. Molecules, 9(2), 121–137. [Link]

  • Bennett, C. S., et al. (2009). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 131(32), 11546–11555. [Link]

Sources

Troubleshooting

optimizing reaction conditions for 2-Amino-2,3-dimethylbutanoic acid synthesis

Technical Support Center: Synthesis of 2-Amino-2,3-dimethylbutanoic acid Welcome to the technical support center for the synthesis of 2-Amino-2,3-dimethylbutanoic acid (α-methyl-valine). This resource is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Amino-2,3-dimethylbutanoic acid

Welcome to the technical support center for the synthesis of 2-Amino-2,3-dimethylbutanoic acid (α-methyl-valine). This resource is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of sterically hindered α,α-disubstituted amino acids. These molecules are of significant interest as building blocks in peptidomimetics and pharmaceuticals due to their ability to induce specific peptide conformations.[1][2]

The synthesis of 2-Amino-2,3-dimethylbutanoic acid presents unique challenges, primarily due to the steric hindrance around the quaternary α-carbon.[3] This guide provides in-depth, experience-based answers to common questions and troubleshooting strategies to help you optimize your reaction conditions and achieve higher yields.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes for 2-Amino-2,3-dimethylbutanoic acid?

There are two primary, well-established methods for synthesizing α,α-disubstituted amino acids like 2-Amino-2,3-dimethylbutanoic acid: the Strecker synthesis and the Bucherer-Bergs reaction.

  • Strecker Synthesis: This is a three-component reaction involving a ketone (3,3-dimethyl-2-butanone), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., sodium or potassium cyanide).[4] The reaction first forms an α-aminonitrile intermediate, which is then hydrolyzed to the desired amino acid.[5][6][7] This method is versatile but can be challenging for sterically hindered ketones due to the lower electrophilicity of the ketimine intermediate compared to aldimines.[3]

  • Bucherer-Bergs Reaction: This method also starts with the ketone but uses ammonium carbonate and a cyanide source to produce a hydantoin intermediate.[8][9][10] This hydantoin is then hydrolyzed under strong acidic or basic conditions to yield the final amino acid. The Bucherer-Bergs reaction is often favored for ketones as it can provide better yields for these less reactive substrates.[11][12]

Q2: Why is the yield often low when synthesizing this specific amino acid?

Low yields are the most common issue and typically stem from the steric hindrance imposed by the isopropyl group and the α-methyl group adjacent to the carbonyl/imine carbon of the starting material (3,3-dimethyl-2-butanone). This steric bulk creates significant challenges:

  • Inefficient Iminium Ion Formation: The initial condensation between the ketone and ammonia to form the imine (or iminium ion) is an equilibrium process. The bulky substituents can thermodynamically and kinetically disfavor the formation of the sp2-hybridized iminium carbon.

  • Hindered Nucleophilic Attack: The subsequent attack by the cyanide anion on the iminium carbon is the crucial C-C bond-forming step.[6] This step has a high activation energy due to severe steric repulsion, slowing the reaction rate dramatically and allowing side reactions to compete.[3]

  • Difficult Nitrile Hydrolysis: The final hydrolysis of the sterically congested aminonitrile to a carboxylic acid requires harsh conditions (e.g., prolonged heating in strong acid like 6M HCl). These conditions can sometimes lead to degradation or complex product mixtures.

Q3: Which cyanide source is recommended: KCN, NaCN, or TMSCN?

For standard Strecker or Bucherer-Bergs reactions in aqueous or alcoholic media, Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) are the most common and cost-effective choices.[8] They are typically used with an ammonium salt like ammonium chloride (NH₄Cl) or ammonium carbonate ((NH₄)₂)CO₃.[6]

Trimethylsilyl cyanide (TMSCN) is an alternative, often used under anhydrous conditions with a Lewis acid catalyst.[13] While it can be effective for some substrates, protocols involving KCN/NaCN are generally more robust and well-documented for this type of transformation. In some cases, TMSCN has been shown to be ineffective without a suitable catalyst to activate it.[14]

Safety Precaution: All cyanide salts are extremely toxic. These reactions must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. The reaction should be quenched carefully with an oxidant like bleach or hydrogen peroxide under basic conditions to destroy any residual cyanide.

Q4: How can I effectively monitor the progress of the reaction?

Monitoring the reaction can be challenging due to the polar, salt-like nature of the intermediates and product.

  • Thin-Layer Chromatography (TLC): This is most effective for monitoring the consumption of the starting ketone. Use a relatively nonpolar eluent system (e.g., 20-30% ethyl acetate in hexanes) to track the disappearance of the ketone spot. The aminonitrile and amino acid products will typically remain at the baseline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most reliable method. A small aliquot of the reaction mixture can be quenched, diluted, and injected. You can monitor for the mass of the starting ketone, the aminonitrile intermediate, and the final amino acid product to get a complete picture of the reaction's progress.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Very Low or No Conversion of Starting Ketone
  • Potential Cause A: Incomplete Imine/Iminium Formation.

    • Scientific Rationale: The equilibrium between the ketone/ammonia and the imine intermediate may lie heavily towards the starting materials. For the Strecker reaction, the presence of a mild acid is crucial to protonate the carbonyl, activating it for attack by ammonia and then facilitating the dehydration to the iminium ion.[6]

    • Solution:

      • pH Control: Ensure the pH of the reaction mixture is appropriate. For a Strecker synthesis using NH₄Cl/NaCN, the pH should be mildly acidic to neutral (around 7-9) to allow for a sufficient concentration of both free ammonia for nucleophilic attack and acid for catalysis. For the Bucherer-Bergs reaction, a pH of 8-9 is recommended.[8]

      • Increase Reagent Concentration: Use a higher concentration of the ammonia source. For instance, using a saturated solution of ammonia in methanol or a higher molar excess of ammonium carbonate can help push the equilibrium towards the imine.

      • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate of imine formation. However, be cautious, as this can also increase the rate of cyanide decomposition or side reactions.

  • Potential Cause B: Cyanide Source Degradation.

    • Scientific Rationale: Cyanide salts can be hydrolyzed to HCN gas, especially under strongly acidic conditions, reducing the effective concentration of the nucleophile.

    • Solution: Add the cyanide salt portion-wise over the initial phase of the reaction. Ensure the pH does not become too acidic. The use of ammonium carbonate in the Bucherer-Bergs reaction acts as a buffer to maintain a suitable pH.[8]

Problem 2: Reaction Stalls After Aminonitrile Formation (No Amino Acid Product)
  • Potential Cause: Harsh Hydrolysis Conditions are Required.

    • Scientific Rationale: The hydrolysis of a sterically hindered nitrile is a notoriously difficult step. The carbon atom of the nitrile is shielded by the bulky substituents, making it difficult for water or hydroxide to attack. The protonation of the nitrile nitrogen is the first step in acid-catalyzed hydrolysis, which is then followed by the attack of water.[6]

    • Solution:

      • Strong Acid & High Temperature: After the aminonitrile formation is complete (as confirmed by LC-MS), the solvent is typically removed, and the residue is treated with a strong acid. Refluxing in 6M HCl or a mixture of concentrated HCl and acetic acid for an extended period (12-48 hours) is often necessary.

      • Microwave Irradiation: Using a sealed-vessel microwave reactor can significantly accelerate the hydrolysis step. Reactions that take 24 hours at reflux may be completed in 30-60 minutes at 150-180 °C in a microwave.

Problem 3: Significant Formation of Hydroxy Acid Byproduct
  • Potential Cause: Competing Cyanohydrin Formation and Hydrolysis.

    • Scientific Rationale: The ketone can react directly with cyanide to form a cyanohydrin intermediate. If the concentration of ammonia is too low or the rate of imine formation is too slow, this cyanohydrin can be hydrolyzed to the corresponding α-hydroxy acid during the final acidic workup, competing with the desired Strecker pathway.

    • Solution:

      • Optimize Reagent Addition Order: Pre-mix the ketone and the ammonia source (e.g., NH₄Cl in aqueous ammonia or ammonium carbonate) and allow them to stir for a period (e.g., 30-60 minutes) before adding the cyanide source. This allows the imine equilibrium to be established, favoring the aminonitrile pathway over the cyanohydrin pathway.

      • Use a High Concentration of Ammonia: As mentioned previously, a high concentration of the amine component will favor the formation of the imine and subsequently the aminonitrile.

Problem 4: Difficulty in Purifying the Final Amino Acid
  • Potential Cause: Contamination with Salts and Starting Materials.

    • Scientific Rationale: The crude product after hydrolysis will contain the desired amino acid as a hydrochloride salt, along with excess ammonium chloride and other inorganic salts. The zwitterionic nature of the amino acid makes it insoluble in most organic solvents but soluble in water, similar to the inorganic salt impurities.

    • Solution:

      • Ion-Exchange Chromatography: This is the most robust method for purification. Dissolve the crude mixture in water and load it onto a strong cation exchange resin (e.g., Dowex 50WX8). Wash the resin thoroughly with water to remove neutral organics and anions. Then, elute the amino acid using an aqueous ammonia solution (e.g., 2-5% NH₄OH).

      • Recrystallization: After ion-exchange, the ammonia can be removed under vacuum, and the resulting free amino acid can often be purified further by recrystallization from a water/ethanol or water/isopropanol mixture.

Part 3: Data and Methodologies

Table 1: Recommended Starting Conditions for Synthesis Optimization
ParameterStrecker SynthesisBucherer-Bergs ReactionRationale
Ketone 3,3-Dimethyl-2-butanone3,3-Dimethyl-2-butanoneStarting material for the quaternary center.
Ammonia Source NH₄Cl(NH₄)₂CO₃NH₄Cl provides NH₃ and mild acid; (NH₄)₂CO₃ provides NH₃, CO₂, and buffering.
Cyanide Source NaCN or KCNNaCN or KCNStandard, effective nucleophiles.[5]
Molar Ratio (Ketone:Ammonia:Cyanide) 1 : 1.5 : 1.21 : 4.0 : 2.0Higher excess of reagents in Bucherer-Bergs drives hydantoin formation.[8]
Solvent 50% aq. Ethanol or Methanol50% aq. EthanolBalances solubility of organic ketone and inorganic salts.
Temperature (°C) 25 - 50 °C60 - 80 °CBucherer-Bergs typically requires more thermal energy to proceed efficiently.[8]
Reaction Time (Aminonitrile/Hydantoin) 24 - 72 hours12 - 48 hoursMonitor by LC-MS or TLC for ketone consumption.
Hydrolysis Step 6M HCl, Reflux6M HCl or 25% NaOH, RefluxStrong conditions are required to hydrolyze the intermediate (aminonitrile or hydantoin).
Experimental Protocol: Strecker Synthesis

This is a representative protocol and should be optimized for your specific laboratory conditions.

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-2-butanone (1.0 eq) and ammonium chloride (1.5 eq) in a 1:1 mixture of ethanol and water. Stir the mixture at room temperature for 30 minutes.

  • Aminonitrile Formation: In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water. (CAUTION: EXTREME TOXICITY) . Add the NaCN solution dropwise to the ketone/ammonium chloride mixture over 20 minutes. The reaction vessel should be sealed or equipped with a condenser and allowed to stir at 40 °C.

  • Monitoring: Monitor the disappearance of the starting ketone by TLC or LC-MS. The reaction may take 24-72 hours.

  • Workup & Hydrolysis: Once the ketone is consumed, cool the reaction to room temperature. Carefully concentrate the mixture under reduced pressure to remove the ethanol. Add 6M HCl (a 5-10 fold volume excess) to the aqueous residue.

  • Hydrolysis: Heat the acidic mixture to reflux (approx. 110 °C) for 24 hours.

  • Purification: Cool the mixture, filter off any solids, and concentrate the filtrate under vacuum. The crude residue, containing the amino acid hydrochloride and salts, can then be purified by ion-exchange chromatography as described in the troubleshooting section.

Part 4: Visualizing the Workflow

Diagram 1: Strecker Synthesis Workflow

This diagram illustrates the key stages of the Strecker synthesis for 2-Amino-2,3-dimethylbutanoic acid.

Strecker_Workflow Start 3,3-Dimethyl-2-butanone Imine_Formation Imine Formation Start->Imine_Formation + NH4Cl Aminonitrile_Formation α-Aminonitrile Formation Imine_Formation->Aminonitrile_Formation + NaCN Hydrolysis Nitrile Hydrolysis Aminonitrile_Formation->Hydrolysis 6M HCl, Reflux Purification Purification Hydrolysis->Purification Ion-Exchange Chromatography Product 2-Amino-2,3-dimethylbutanoic acid Purification->Product

Caption: Key stages of the Strecker synthesis pathway.

Diagram 2: Troubleshooting Logic for Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Tree Start Low Yield Observed Check_SM Analyze crude reaction by LC-MS. Is starting ketone present? Start->Check_SM SM_Yes YES Check_SM->SM_Yes SM_No NO Check_SM->SM_No Cause_Imine Problem: Incomplete imine formation or slow cyanide attack. SM_Yes->Cause_Imine Check_Intermediate Is aminonitrile intermediate the major component? SM_No->Check_Intermediate Solution_Imine Solution: 1. Increase NH4Cl concentration. 2. Increase reaction temperature to 40-50°C. 3. Extend reaction time. Cause_Imine->Solution_Imine Int_Yes YES Check_Intermediate->Int_Yes Int_No NO (Byproducts present) Check_Intermediate->Int_No Cause_Hydrolysis Problem: Ineffective hydrolysis. Int_Yes->Cause_Hydrolysis Cause_Side_Rxn Problem: Side reaction (e.g., cyanohydrin). Int_No->Cause_Side_Rxn Solution_Hydrolysis Solution: 1. Use harsher conditions (e.g., 6M HCl). 2. Increase reflux time (24-48h). 3. Consider microwave heating. Cause_Hydrolysis->Solution_Hydrolysis Solution_Side_Rxn Solution: 1. Pre-mix ketone and NH4Cl before adding NaCN. 2. Ensure sufficient excess of ammonia source. Cause_Side_Rxn->Solution_Side_Rxn

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 43. [Link]

  • Danger, G., et al. (2012). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN). The Astrophysical Journal, 756(1), 15. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from NROChemistry. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from Wikipedia. [Link]

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  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Matsumoto, K., et al. (2002). High Pressure Mediated Three-Component Strecker Synthesis of α-Aminonitriles from Ketones, Aromatic Amines and Trimethylsilyl Cyanide. Tetrahedron Letters, 43(50), 9167-9169. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Šmit, B., & Počkaj, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Ejidike, I. P., & Ajibade, P. A. (2015). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Journal of Crystallography, 2015, 1-8. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from Wikipedia. [Link]

  • de la Torre, D., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1686–1697. [Link]

  • Šmit, B., & Počkaj, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2,3-dimethylbutanoic acid. PubChem Compound Database. [Link]

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  • Hossain, M. A., & Indalkar, K. S. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1205. [Link]

  • Le, C. M., et al. (2017). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 139(15), 5421–5424. [Link]

  • Tritto, E., et al. (2002). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 67(22), 7769–7776. [Link]

  • Wang, Y., et al. (2015). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 13(15), 4438–4441. [Link]

  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1438. [Link]

  • Inai, Y., et al. (2003). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chirality, 15(4), 321–330. [Link]

  • Magezi, J., et al. (2024). Challenges and Solutions in D-Amino Acid Production Methods. International Journal of Environment, Agriculture and Biotechnology, 9(2), 183-191. [Link]

  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1438. [Link]

  • Głowacka, I. E., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1466. [Link]

Sources

Optimization

Technical Support Center: A Guide to Removing Solvent Impurities from 2-Amino-2,3-dimethylbutanoic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with 2-Amino-2,3-dimethylbutanoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with 2-Amino-2,3-dimethylbutanoic acid. The presence of residual solvents is a critical parameter that can significantly impact downstream applications, from analytical characterization to biological activity and regulatory approval. This document provides in-depth, experience-driven answers and troubleshooting protocols to ensure your final compound meets the highest purity standards.

Based on its structure as a non-proteinogenic α-methylated amino acid, 2-Amino-2,3-dimethylbutanoic acid is a white to off-white solid with a molecular weight of approximately 131.17 g/mol .[1][2] Its zwitterionic nature suggests moderate to high polarity, with appreciable solubility in water, especially with sonication.[3][4] This guide leverages these properties to address common purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding solvent removal for this specific amino acid analog.

Q1: What are the most likely solvent impurities I should expect after synthesizing 2-Amino-2,3-dimethylbutanoic acid?

A1: The expected impurities are directly tied to the synthetic route. Common organic syntheses and purifications of amino acid analogs often employ a range of solvents. You should anticipate residual amounts of:

  • Reaction Solvents: High-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common but notoriously difficult to remove.

  • Extraction/Work-up Solvents: Volatile solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Diethyl Ether are frequently used and can become trapped within the crystalline matrix of the product.[5]

  • Crystallization Solvents: Alcohols (Methanol, Ethanol, Isopropanol) and Acetonitrile (ACN) are often used in crystallization, either as the primary solvent or as an anti-solvent.[6]

Q2: What is the best analytical method for detecting and quantifying residual solvents?

A2: While Gas Chromatography (GC) with headspace analysis is the industry standard for formal release testing, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and immediate tool for a research and development setting. [7][8]

  • Why ¹H NMR? It provides a rapid, non-destructive snapshot of your entire sample. You can simultaneously confirm the structure of your target compound and identify and quantify solvent impurities by integrating their characteristic peaks against a known peak of your product.[9][10] Numerous resources provide chemical shift tables for common laboratory solvents in various deuterated solvents.[11]

Q3: Are there regulatory limits for residual solvents in drug substances?

A3: Yes, this is a critical consideration for drug development professionals. The International Council for Harmonisation (ICH) Q3C (R9) guideline provides a comprehensive framework.[12][13] It classifies solvents into three categories based on their toxicity:

  • Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).[14]

  • Class 2: Solvents with permitted daily exposure (PDE) limits due to inherent toxicity (e.g., Acetonitrile, DCM, Methanol).[15][16]

  • Class 3: Solvents with low toxic potential, where efforts should be made to remove them to the extent possible (e.g., Ethanol, Acetone, Ethyl Acetate).[15]

Since there is no therapeutic benefit from residual solvents, they should all be removed to the greatest extent possible.[13][14][15]

Solvent Class Toxicity Concern Example Solvents ICH Q3C Guideline
Class 1 Carcinogenic / Environmental HazardBenzene, Carbon TetrachlorideUse should be avoided unless strongly justified.[14]
Class 2 Non-genotoxic carcinogens, neurotoxicantsAcetonitrile, Dichloromethane, MethanolStrict concentration limits (ppm) are defined.[13][15]
Class 3 Low toxic potentialAcetone, Ethanol, Ethyl Acetate, HeptaneLimit to 5000 ppm (0.5%) or less.[15]

Q4: My purified 2-Amino-2,3-dimethylbutanoic acid is sticky and won't solidify, likely due to residual solvent. What should I do?

A4: This is a classic sign of trapped, often high-boiling point, solvent. The immediate goal is to induce solidification. A primary and highly effective method is Lyophilization (Freeze-Drying) . Given the compound's expected water solubility, dissolving the sticky solid in high-purity water, flash-freezing the solution, and then lyophilizing it can effectively remove water and other volatile impurities under high vacuum.[17][18] This process is excellent for heat-sensitive materials and often yields a fine, easily handled powder.[19][20]

Part 2: Troubleshooting Guides & Workflows

This section provides step-by-step solutions to specific experimental challenges.

Issue 1: High Levels of DMF or DMSO Detected by ¹H NMR

High-boiling point solvents are not easily removed by standard rotary evaporation or vacuum oven drying. Their removal requires a more active strategy based on partitioning.

Root Cause Analysis: The high boiling points of DMF (153 °C) and DMSO (189 °C) and their miscibility with many organic solvents mean they are not readily evaporated under typical lab conditions. They become concentrated along with the product during initial solvent removal steps.

Solution Workflow:

Workflow for removing high-boiling point solvents.

Detailed Protocol:

  • Dissolution: Dissolve the crude 2-Amino-2,3-dimethylbutanoic acid in a minimal amount of deionized water. The amino acid's polarity makes it preferentially soluble in the aqueous phase.

  • Liquid-Liquid Extraction: Transfer the aqueous solution to a separatory funnel. Extract multiple times (3-5x) with a water-immiscible organic solvent like Ethyl Acetate. The DMF or DMSO will partition into the organic layer, leaving the polar amino acid in the water.

  • Lyophilization: Collect the aqueous layer, freeze it completely, and place it on a high-vacuum lyophilizer. The process involves freezing the material and then reducing the pressure to allow the frozen water to sublimate directly from a solid to a gas.[17][19][20] This avoids heat and yields a dry, solvent-free powder.[18]

  • Validation: Acquire a ¹H NMR of the final product to confirm the absence of the problematic solvent signals.

Issue 2: Persistent Volatile Solvents (DCM, EtOAc, Heptane) After Drying

Even low-boiling solvents can be stubbornly retained if they become trapped within the crystal lattice of a solid product.

Root Cause Analysis: As crystals form during the final stages of evaporation or precipitation, solvent molecules can be included in the growing lattice. Once the surface is dry, these interior solvent pockets are difficult to evacuate.

Solution Workflow: Recrystallization

Recrystallization is a powerful purification technique that not only removes chemical impurities but is also highly effective at expelling trapped solvents.[][22] The key is selecting an appropriate solvent system where the amino acid is soluble at high temperatures but poorly soluble at low temperatures.

G A Start: Product with Trapped Volatile Solvent B Select Solvent System (e.g., Ethanol/Water, IPA/Heptane) A->B C Dissolve Product in Minimum Hot Solvent B->C Good Solubility D Allow to Cool Slowly to Room Temperature C->D E Cool Further in Ice Bath D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Cold Anti-Solvent F->G H Dry Under High Vacuum G->H I Analyze by ¹H NMR H->I

Decision and workflow diagram for recrystallization.

Detailed Protocol:

  • Solvent System Selection: For a polar molecule like 2-Amino-2,3-dimethylbutanoic acid, a good starting point is a polar protic solvent system like Ethanol/Water or Isopropanol/Water. You can also use a solvent/anti-solvent system like Methanol/Diethyl Ether.

  • Dissolution: Heat the primary solvent (e.g., Ethanol) and add it portion-wise to your crude solid until it just dissolves.

  • Induce Crystallization: If using a co-solvent, add the anti-solvent (e.g., Water or Heptane) dropwise until the solution becomes faintly turbid. Add a drop or two of the primary solvent to clarify and then allow the solution to cool slowly. This slow cooling is critical for forming pure, well-ordered crystals that exclude impurities.

  • Isolation and Drying: Once crystallization is complete, collect the solid by vacuum filtration, washing with a small amount of cold anti-solvent to remove any residual mother liquor. Dry the purified crystals under high vacuum, potentially with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.

References

  • APV. (n.d.). Lyophilization Of Pharmaceuticals: An Overview.
  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline.
  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
  • News-Medical.Net. (n.d.). Lyophilization (Freeze-Drying) in the Pharmaceutical Industry.
  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities.
  • PubChem. (n.d.). 2-Amino-2,3-dimethylbutanoic acid.
  • Process Chemistry Portal. (n.d.). Residual Solvent Determination.
  • ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • Pharmaceutical Technology. (n.d.). Lyophilization: A Primer.
  • BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
  • MedchemExpress.com. (n.d.). (S)-2-Amino-2,3-dimethylbutanoic acid.
  • Journal of Natural Products. (n.d.). Determination of Analyte Concentration Using the Residual Solvent Resonance in 1H NMR Spectroscopy.
  • GEA. (n.d.). Crystallization of Amino Acids.
  • ResearchGate. (2025). Determination of Analyte Concentration Using the Residual Solvent Resonance in 1 H NMR Spectroscopy | Request PDF.
  • Google Patents. (n.d.). Process for purifying long chain amino acids.
  • Google Patents. (n.d.). Method for crystallization of amino acids.
  • MedChemExpress. (n.d.). (S)-2-Amino-2,3-dimethylbutanoic acid-COA-958807.
  • PubMed. (1988). Solvent extraction clean-up for pre-treatment in amino acid analysis by gas chromatography. Application to age estimation from the D/L ratio of aspartic acid in human dentine.
  • Google Patents. (n.d.). Method of lyophylization to reduce solvent content and enhance product recovery.
  • MedchemExpress.com. (n.d.). (S)-2-Amino-3,3-dimethylbutanoic acid.
  • Oakwood Labs. (n.d.). The Lyophilization Role in Pharmaceuticals: Why Is It Important?.
  • Organomation. (n.d.). Solvent Reduction Strategies Post Solvent Extraction.
  • ResearchGate. (2014). How can I recrystallize an amino acid derivative?.
  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

Troubleshooting

Technical Support Center: Investigating the Degradation of 2-Amino-2,3-dimethylbutanoic Acid

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the metabolic and chemical f...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the metabolic and chemical fate of the non-proteinogenic amino acid, 2-Amino-2,3-dimethylbutanoic acid. Due to its unique structure, particularly the sterically hindered quaternary α-carbon, this molecule presents significant challenges to standard metabolic pathways.

This document provides a framework for investigating its degradation, combining theoretical predictions with practical troubleshooting and experimental protocols. We will explore plausible degradation routes, address common experimental hurdles, and offer validated methodologies to guide your research.

Part 1: Predicted Degradation Pathways & Mechanistic Hurdles

The structure of 2-Amino-2,3-dimethylbutanoic acid is inherently resistant to common enzymatic reactions that initiate amino acid catabolism. The quaternary α-carbon prevents typical α-keto acid formation via transamination and oxidative deamination, which are primary degradation steps for most amino acids. Therefore, we must consider alternative, often xenobiotic, metabolic pathways.

Based on established principles of xenobiotic metabolism, we can propose several plausible initial degradation steps. The most likely routes involve side-chain modification or conjugation rather than direct backbone cleavage.

Plausible Initiating Pathways:

  • Hydroxylation via Cytochrome P450 (CYP) Enzymes: This is a primary mechanism for metabolizing sterically complex xenobiotics. CYP enzymes can introduce a hydroxyl group onto one of the methyl groups of the side chain, creating a more polar and reactive intermediate.

  • N-Acetylation: The primary amine group can be a target for N-acetyltransferases (NATs), a common Phase II conjugation reaction that facilitates excretion.

  • Glucuronidation: The carboxyl group or the primary amine (after hydroxylation) can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is another major Phase II pathway that significantly increases water solubility.

Below is a diagram illustrating these predicted initial transformation pathways.

G cluster_0 Predicted Phase I & II Metabolism Parent 2-Amino-2,3-dimethylbutanoic acid Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Cytochrome P450 (Hydroxylation) Acetylated N-Acetyl Conjugate Parent->Acetylated N-Acetyltransferase (Acetylation) Glucuronidated Glucuronide Conjugate Parent->Glucuronidated UGT Enzyme (Glucuronidation) G cluster_workflow Workflow: Differentiating Enzymatic vs. Chemical Degradation Start Observe Degradation Setup Set Up Controls: 1. Complete Assay 2. Cell-Free Medium 3. Heat-Killed Cells Start->Setup Analyze Analyze via LC-MS (Parent & Metabolites) Setup->Analyze Decision Degradation Pattern? Analyze->Decision Enzymatic Result: Enzymatic (Degradation only in complete assay) Decision->Enzymatic Only in Live Cells Chemical Result: Chemical Instability (Degradation in cell-free medium control) Decision->Chemical In Medium Alone Both Result: Both (Degradation in all, but faster in complete assay) Decision->Both In All Conditions

Caption: Logic diagram for designing controls to test for enzymatic degradation.

Part 3: Key Experimental Protocols

Here are step-by-step protocols for foundational experiments to assess the metabolic stability of 2-Amino-2,3-dimethylbutanoic acid.

Protocol 1: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

This protocol assesses the extent of Phase I metabolism, primarily by CYP enzymes.

Materials:

  • Human Liver Microsomes (pooled, commercially available)

  • 2-Amino-2,3-dimethylbutanoic acid (test compound)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL tolbutamide) for reaction quenching

  • Positive control (e.g., Midazolam, a known CYP3A4 substrate)

Procedure:

  • Prepare Reagents: Thaw microsomes on ice. Prepare a 2X concentrated NADPH regenerating system solution and a 2X concentrated buffer solution.

  • Pre-incubation: In a 96-well plate, add 50 µL of 0.1 M phosphate buffer, 25 µL of HLM (to a final concentration of 0.5 mg/mL), and 5 µL of the test compound (to a final concentration of 1 µM).

  • Initiate Reaction: Pre-warm the plate at 37°C for 5 minutes. Start the reaction by adding 20 µL of the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard. The t=0 sample is quenched immediately after adding the NADPH system.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze for the disappearance of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line gives the elimination rate constant (k), and the half-life (t½) can be calculated as 0.693/k.

Data Interpretation Table:

Half-life (t½) in HLMPredicted In Vivo ClearanceInterpretation
> 60 minLowThe compound is highly stable to Phase I metabolism.
15 - 60 minModerateThe compound is metabolized at a moderate rate.
< 15 minHighThe compound is rapidly cleared by Phase I enzymes.

Part 4: Frequently Asked Questions (FAQs)

  • Q: What is the best analytical method to quantify 2-Amino-2,3-dimethylbutanoic acid and its potential metabolites?

    • A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. It offers the sensitivity and specificity needed to detect low-level metabolites in complex biological matrices. For structural elucidation of unknown metabolites, High-Resolution Mass Spectrometry (HRMS) combined with Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • Q: Is this compound expected to be persistent in the environment?

    • A: Given its high stability against common enzymatic attack, it is plausible that 2-Amino-2,3-dimethylbutanoic acid could exhibit environmental persistence. Its fate would likely depend on microbial communities with specialized enzymes capable of degrading xenobiotics. Studies using activated sludge or soil microcosms would be necessary to determine its environmental half-life.

  • Q: If I identify a hydroxylated metabolite, how do I know which methyl group was oxidized?

    • A: Distinguishing between isomers is a significant analytical challenge. This typically requires isolation of the metabolite followed by structural analysis using 1D and 2D NMR techniques (e.g., NOESY, HMBC) to determine the exact position of the hydroxyl group.

References

For further reading and validation of the principles discussed, please refer to the following authoritative sources:

  • Title: Principles of Drug Metabolism Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: Steric Hindrance as a Determinant of the Substrate and Inhibitor Specificity of Human N-acetyltransferases Source: Drug Metabolism and Disposition, The American Society for Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: The Cytochrome P450 Superfamily: An Introduction Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

Reference Data & Comparative Studies

Validation

A Definitive Guide to the Structural Validation of 2-Amino-2,3-dimethylbutanoic Acid by Nuclear Magnetic Resonance (NMR) Spectroscopy

2-Amino-2,3-dimethylbutanoic acid (C₆H₁₃NO₂) is a valine derivative with a quaternary α-carbon, a feature that introduces unique challenges and interpretive nuances in its structural analysis.[1][2] This guide moves beyo...

Author: BenchChem Technical Support Team. Date: February 2026

2-Amino-2,3-dimethylbutanoic acid (C₆H₁₃NO₂) is a valine derivative with a quaternary α-carbon, a feature that introduces unique challenges and interpretive nuances in its structural analysis.[1][2] This guide moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, demonstrating how a multi-faceted NMR approach creates a self-validating system for absolute structural confirmation.

The Primacy of NMR in Structural Elucidation

While several analytical techniques can provide pieces of the structural puzzle, NMR spectroscopy remains the gold standard for the comprehensive characterization of small organic molecules in solution.[3][4][5] Unlike mass spectrometry, which provides a mass-to-charge ratio, or infrared spectroscopy, which identifies functional groups, NMR maps the precise bonding framework and connectivity of a molecule. It is a non-destructive technique that provides a wealth of information through a suite of experiments.[6]

This guide will focus on a core set of NMR experiments that, when used in concert, leave no room for structural ambiguity:

  • ¹H NMR (Proton NMR): Identifies all unique proton environments, their relative numbers (integration), and their through-bond coupling relationships with neighboring protons (multiplicity).

  • ¹³C NMR (Carbon-13 NMR): Identifies all unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Maps proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.[7][8]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to, providing definitive ¹H-C one-bond connections.[7][8]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically 2-3 bonds away). This is often the key experiment for piecing together the complete molecular skeleton, especially around quaternary centers.[8][9]

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed not just to acquire data, but to ensure that the data from each step logically supports and validates the others, culminating in a single, undeniable structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (600 MHz Spectrometer) cluster_analysis Data Analysis & Validation prep Dissolve 5-10 mg of 2-Amino-2,3-dimethylbutanoic acid in 0.6 mL D₂O or DMSO-d₆ acq_1d 1. Acquire 1D Spectra (¹H, ¹³C) prep->acq_1d Introduce Sample acq_2d 2. Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d Initial Assessment analysis_1d 3. Assign 1D signals (Chemical Shift, Integration, Multiplicity) acq_2d->analysis_1d Raw Data analysis_2d 4. Correlate atoms via 2D data (COSY, HSQC) analysis_1d->analysis_2d Initial Assignments analysis_hmbc 5. Assemble fragments & confirm backbone (HMBC) analysis_2d->analysis_hmbc Direct Correlations validation 6. Structure Validation (All data must be consistent) analysis_hmbc->validation Full Correlation Map

Caption: Structure of 2-Amino-2,3-dimethylbutanoic acid.

Expected ¹H and ¹³C NMR Data

The following table summarizes the anticipated signals. The power of this technique is that every single observation in this table must be met for the structure to be considered valid.

Atom #Type¹H δ (ppm) (Multiplicity, Int.)¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
1-COOH~11-13 (s, 1H) or exchange~175-180C2, C6
2C-~60-65-
3CH~2.0-2.3 (m, 1H)~35-40C2, C4, C5, C6
4CH₃~0.9-1.1 (d, 3H)~18-22C2, C3, C5
5CH₃~0.9-1.1 (d, 3H)~18-22C2, C3, C4
6CH₃~1.2-1.4 (s, 3H)~22-26C1, C2, C3
--NH₂Variable (s, 2H) or exchange-C2

Note: Chemical shifts (δ) are approximate and can vary based on solvent and pH.

Deconstructing the Data
  • ¹H NMR Analysis:

    • Singlet at ~1.3 ppm (3H): This signal corresponds to the methyl group (C6) attached to the quaternary carbon (C2). Its singlet multiplicity is a key identifier, as it has no adjacent protons to couple with.

    • Two Doublets at ~1.0 ppm (6H total): These are the two diastereotopic methyl groups (C4 and C5) of the isopropyl moiety. They appear as doublets because they are both coupled to the single proton on C3.

    • Multiplet at ~2.1 ppm (1H): This is the methine proton (C3-H). It is coupled to the six protons of the C4 and C5 methyl groups, resulting in a complex multiplet.

  • ¹³C NMR Analysis: We expect to see 6 distinct carbon signals, confirming the molecular formula's carbon count. The quaternary carbon (C2) and the carboxyl carbon (C1) will typically have lower intensity signals.

  • COSY Analysis: A definitive cross-peak will be observed between the methine proton (C3-H) and the protons of the two methyl groups (C4-H and C5-H). This confirms the isopropyl fragment. No other correlations are expected, isolating this spin system.

  • HSQC Analysis: This experiment provides the most straightforward correlations, linking each proton signal to its carbon. For example, the singlet at ~1.3 ppm will correlate to the carbon signal at ~24 ppm, definitively assigning both to the C6 methyl group.

  • HMBC Analysis - The Final Validation: The HMBC spectrum connects the isolated fragments and confirms the core structure. The causality is crucial:

    • Why is it essential? The quaternary carbon (C2) has no attached protons and is therefore "invisible" in ¹H NMR and HSQC. HMBC is the only way to place it within the structure.

    • Key Correlations:

      • The protons of the C6 methyl group (~1.3 ppm) will show a correlation to the carboxyl carbon C1 (~178 ppm) and the methine carbon C3 (~37 ppm). Most importantly, they will show a strong correlation to the quaternary carbon C2 (~62 ppm).

      • The methine proton C3-H (~2.1 ppm) will show correlations to the C4/C5 methyl carbons and, critically, to the quaternary carbon C2.

    • This network of long-range correlations creates an unbreakable, interlocking map of the entire molecule.

G C1 C1 (COOH) C2 C2 (Quat.) C3 C3 (CH) C4 C4 (CH3) C5 C5 (CH3) C6 C6 (CH3) H3 H3 H3->C2 H3->C4 H3->C5 H3->C6 H4 H4 H4->C2 H4->C3 H4->C5 H5 H5 H5->C2 H5->C3 H5->C4 H6 H6 H6->C1 H6->C2 H6->C3

Caption: Key 2- and 3-bond HMBC correlations.

Comparative Analysis with Alternative Techniques

To fully appreciate the authoritative power of NMR, it is useful to compare it with other common analytical methods. While these methods have their place, they cannot provide the same level of standalone structural proof for a novel compound.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete bonding framework (¹H-¹H, ¹H-¹³C connectivity), stereochemistry (via NOESY), solution-state structure.Unambiguous structure determination, non-destructive, quantitative. [4]Lower sensitivity than MS, requires more sample, complex data interpretation.
Mass Spectrometry (MS) High-resolution mass-to-charge ratio, molecular formula, fragmentation patterns.Extremely high sensitivity, small sample requirement. [6]Cannot distinguish between isomers (e.g., 2-Amino-2,3-dimethylbutanoic acid vs. 3-Amino-2,2-dimethylbutanoic acid)[10], destructive, fragmentation can be ambiguous.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -COOH, -NH₂, C-H).Fast, simple, good for confirming functional groups.Provides no information on molecular connectivity, many molecules have similar spectra.
X-ray Crystallography Absolute 3D structure in the solid state.Provides definitive atomic coordinates and stereochemistry.Requires a suitable single crystal , which can be extremely difficult or impossible to grow. The solid-state structure may not reflect the biologically relevant solution conformation. [11]

Conclusion

References

  • PubChem Compound Summary for CID 229525, 2-Amino-2,3-dimethylbutanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Duszczyk, M. M., et al. (2021). NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. Nucleic Acids Research, 49(18), 10737–10752. Available from: [Link]

  • Itoh, H. (2018). Problem Session: 1H chemical shift assignment of peptides using 2D NMR experiments. Presentation. Available from: [Link]

  • Al-Majdhoub, M. M., et al. (2021). Method Validation of 16 Types of Structural Amino Acids using an Automated Amino Acid Analyzer. International Journal of Food Science and Technology, 56(8), 4033-4040. Available from: [Link]

  • Martynowycz, M. W., et al. (2019). Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. Biochemistry, 58(49), 4941–4945. Available from: [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15136-15144. Available from: [Link]

  • Pantoja, C. M., et al. (2021). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews, 121(5), 2754–2815. Available from: [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. Swedish NMR Centre. Available from: [Link]

  • Chemistry Student. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]

  • PubChem Compound Summary for CID 10558660, 3-Amino-2,2-dimethylbutanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Figueroa, M., et al. (2012). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 50(S1), S52-S57. Available from: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Available from: [Link]

  • Fuloria, S., & Fuloria, N. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 65-70. Available from: [Link]

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Comparative

A Comparative Guide to Enantioselective Synthesis Methods for 2-Amino-2,3-dimethylbutanoic Acid

This guide provides an in-depth comparison of prevalent enantioselective synthesis methods for 2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic α,α-disubstituted amino acid. Its sterically hindered quaternary α-car...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of prevalent enantioselective synthesis methods for 2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic α,α-disubstituted amino acid. Its sterically hindered quaternary α-carbon makes it a challenging synthetic target, yet its incorporation into peptides can induce specific conformations and enhance resistance to enzymatic degradation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on synthetic strategy, balancing factors like stereochemical purity, yield, scalability, and operational complexity.

The Challenge: Stereocontrol at a Quaternary Center

The synthesis of α,α-disubstituted amino acids like 2-Amino-2,3-dimethylbutanoic acid (also known as α-methylvaline) presents a significant hurdle: the creation of a chiral quaternary carbon center with high fidelity. Unlike α-monosubstituted amino acids, the steric bulk around the prochiral center complicates catalyst and reagent access, demanding highly effective stereocontrol strategies. We will explore three principal methodologies that have been successfully employed: the use of chiral auxiliaries, asymmetric Strecker synthesis, and enzymatic resolution.

Method 1: Chiral Auxiliary-Mediated Asymmetric Alkylation

This is a classic, robust, and often high-yielding approach where a temporary chiral controller is covalently attached to the substrate to direct a diastereoselective transformation.[1] The Evans oxazolidinones and Myers' pseudoephedrine amides are benchmark examples of auxiliaries that provide a rigid chiral environment for subsequent reactions.[]

Experimental Workflow: Pseudoephedrine Amide Alkylation

This protocol is based on the well-established Myers' asymmetric alkylation, which offers high predictability and stereocontrol.[]

Step 1: Amide Formation The starting carboxylic acid (2,3-dimethylbutanoic acid) is coupled with a chiral amine, such as (1R,2R)-pseudoephedrine, to form a chiral amide.

cluster_step1 Step 1: Amide Formation Acid 2,3-Dimethylbutanoic Acid Product1 Chiral Pseudoephedrine Amide Acid->Product1 + Auxiliary (1R,2R)-Pseudoephedrine Auxiliary->Product1 + Reagent1 Coupling Agent (e.g., DCC) Reagent1->Product1

Caption: Coupling of the substrate with the chiral auxiliary.

Step 2: Diastereoselective Enolate Formation and Alkylation The amide is treated with a strong base (e.g., LDA) at low temperature to form a rigid, lithium-chelated Z-enolate. The chiral scaffold, particularly the hydroxyl and methyl groups of the pseudoephedrine, effectively blocks one face of the enolate. Subsequent addition of an electrophile (in this case, for amination, an electrophilic aminating agent like di-tert-butyl azodicarboxylate) occurs from the less hindered face.

cluster_step2 Step 2: Diastereoselective Amination Product1 Chiral Amide Intermediate Chelated Z-Enolate Product1->Intermediate + Base2 LDA, LiCl Base2->Intermediate Solvent2 THF, -78 °C Solvent2->Intermediate Product2 α-Amino Amide Product Intermediate->Product2 + Reagent2 Electrophilic Aminating Agent Reagent2->Product2 +

Caption: Stereocontrolled formation of the C-N bond.

Step 3: Auxiliary Cleavage The chiral auxiliary is cleaved, typically via acidic or basic hydrolysis, to release the enantiomerically enriched α-amino acid. The auxiliary can often be recovered and reused, which is a key consideration for cost-effectiveness.

cluster_step3 Step 3: Hydrolysis & Recovery Product2 α-Amino Amide Product FinalProduct Enantiopure α-Amino Acid Product2->FinalProduct + RecoveredAuxiliary Recovered Auxiliary Product2->RecoveredAuxiliary Reagent3 Acid Hydrolysis (e.g., H2SO4) Reagent3->FinalProduct

Caption: Release of the final product and auxiliary recycling.

Performance Data
Parameter Typical Value Reference
Diastereomeric Ratio (d.r.) >99:1[]
Overall Yield 60-80%[]
Enantiomeric Excess (e.e.) >99%[]
Causality and Field-Proven Insights

The success of this method hinges on the formation of a conformationally locked enolate intermediate. The use of lithium chloride (LiCl) is crucial; it breaks up LDA aggregates and forms a well-defined, monomeric chelated enolate structure, which enhances diastereoselectivity. The auxiliary acts as a "chiral steering wheel," and its removal in the final step is a critical consideration. Harsh hydrolysis conditions can risk racemization, so careful method development for this cleavage step is essential.

Method 2: Asymmetric Strecker Synthesis

The Strecker synthesis is a powerful one-pot reaction that combines a ketone, an amine source, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the α-amino acid.[3] Asymmetric variants use a chiral amine auxiliary or a chiral catalyst to control the stereochemistry of the cyanide addition to the imine intermediate.[4][5]

Experimental Workflow: Crystallization-Induced Asymmetric Transformation

This advanced Strecker protocol utilizes a chiral amine auxiliary, (R)-phenylglycine amide, where the desired diastereomeric product selectively crystallizes from the reaction mixture, driving the equilibrium towards a single stereoisomer.[5]

Step 1: One-Pot Reaction and In Situ Crystallization Pivaldehyde (a precursor to the required t-butyl group), (R)-phenylglycine amide, and potassium cyanide are reacted in methanol. An equilibrium is established between two diastereomeric α-aminonitriles. One diastereomer is significantly less soluble and selectively precipitates, effectively removing it from the equilibrium and pulling the reaction to completion.

cluster_strecker1 Step 1: Asymmetric Strecker & Dynamic Resolution Reagents Pivaldehyde + (R)-phenylglycine amide + KCN Equilibrium Diastereomeric α-Aminonitriles (in solution) Reagents->Equilibrium Reaction Product1 Single Diastereomer (Crystalline Solid) Equilibrium->Product1 Selective Crystallization

Caption: One-pot Strecker reaction with in situ resolution.

Step 2: Conversion to the Final Amino Acid The isolated, diastereomerically pure α-aminonitrile is then converted in a multi-step process (not detailed here but typically involving protection, hydrolysis, and deprotection) to the final (S)-tert-leucine (an analogue of the target molecule).

cluster_strecker2 Step 2: Conversion to Amino Acid Product1 Diastereomerically Pure α-Aminonitrile Process 3-Step Conversion (Hydrolysis, etc.) Product1->Process FinalProduct (S)-tert-leucine Process->FinalProduct

Caption: Conversion of the aminonitrile intermediate.

Performance Data
Parameter Typical Value Reference
Diastereomeric Ratio (d.r.) >99:1 (after crystallization)[5]
Isolated Yield (Aminonitrile) 76-93%[5]
Enantiomeric Excess (e.e.) >98%[5]
Causality and Field-Proven Insights

This method's elegance lies in its use of a crystallization-induced asymmetric transformation. It overcomes the typical 50% yield limit of classical resolution by constantly re-equilibrating the undesired diastereomer in solution back to the desired one, which is then removed by precipitation. The choice of solvent is paramount; it must allow for the equilibrium to be established while ensuring that only one diastereomer has low solubility. This makes the process highly efficient, though it may require specific physical properties of the intermediate that are not universally applicable.

Method 3: Chemoenzymatic Resolution

Enzymatic methods offer unparalleled stereoselectivity under mild, environmentally benign conditions.[6] For resolving racemic amino acids, enzymes like acylases or amidases are commonly used. They selectively hydrolyze an N-acylated derivative of one enantiomer, allowing for the easy separation of the free amino acid (one enantiomer) from the unreacted N-acyl derivative (the other enantiomer).[7][8]

Experimental Workflow: Dynamic Kinetic Resolution

To overcome the 50% yield limitation of simple kinetic resolution, a dynamic process can be implemented where the unwanted enantiomer is racemized in situ, allowing for a theoretical yield of 100%.[9]

Step 1: Racemic Substrate Preparation A racemic mixture of 2-Amino-2,3-dimethylbutanoic acid is prepared and converted to a suitable derivative, such as a hydantoin.

cluster_enzyme1 Step 1: Substrate Preparation RacemicAA Racemic α-Amino Acid Product1 Racemic Hydantoin RacemicAA->Product1 + Reagents1 e.g., KOCN, Acetic Acid Reagents1->Product1

Caption: Formation of the racemic hydantoin precursor.

Step 2: Enantioselective Hydrolysis with In Situ Racemization The racemic hydantoin is subjected to a D- or L-hydantoinase enzyme. This enzyme selectively opens the ring of one enantiomer (e.g., the D-form) to an N-carbamoyl-amino acid. Simultaneously, conditions are maintained (e.g., slightly elevated pH or a racemase enzyme) that cause the unreacted L-hydantoin to racemize back to a D/L mixture, constantly feeding the substrate for the D-hydantoinase. A second enzyme, a carbamoylase, then hydrolyzes the N-carbamoyl group to yield the free D-amino acid.

cluster_enzyme2 Step 2: Dynamic Resolution Cascade D_Hydantoin D-Hydantoin Carbamoyl_AA N-Carbamoyl-D-Amino Acid D_Hydantoin->Carbamoyl_AA D-Hydantoinase (Selective Hydrolysis) L_Hydantoin L-Hydantoin L_Hydantoin->D_Hydantoin Racemization D_AA D-Amino Acid Carbamoyl_AA->D_AA D-Carbamoylase (Hydrolysis)

Caption: The hydantoinase/carbamoylase dynamic resolution process.

Performance Data
Parameter Typical Value Reference
Enantiomeric Excess (e.e.) >99%[9]
Overall Yield >90%[9]
Biocatalyst Productivity High (s.t.y. > 1 kg/L/d )[9]
Causality and Field-Proven Insights

The success of this industrial-scale process relies on the synergistic action of multiple components. The hydantoinase provides the stereoselectivity, while the in situ racemization of the substrate ensures a high theoretical yield. The ease of racemization is critical; for hydantoins, the α-proton is relatively acidic, facilitating this process.[9] The high solubility of the substrates and products also contributes to high reactor productivity, making this a highly efficient and scalable method for producing enantiomerically pure amino acids.[9]

Comparative Summary and Recommendation

MethodKey AdvantageKey DisadvantageTypical e.e.Best Suited For
Chiral Auxiliary High reliability and predictability; excellent stereocontrol.Stoichiometric use of expensive auxiliary; requires protection/deprotection steps.>99%Lab-scale synthesis where absolute stereocontrol is paramount and cost is secondary.
Asymmetric Strecker Atom economical; can achieve high yield and e.e. through dynamic resolution.May require specific substrate properties for crystallization; can involve hazardous reagents (cyanide).>98%Scenarios where a specific crystalline intermediate can be exploited for a highly efficient, large-scale process.
Enzymatic Resolution Exceptional enantioselectivity; mild, green conditions; highly scalable.Requires development of a racemic precursor; enzyme stability and activity must be optimized.>99%Industrial-scale production where efficiency, cost, and environmental impact are major drivers.

Final Recommendation:

  • For exploratory, lab-scale synthesis requiring the highest degree of certainty and enantiopurity for a novel derivative, the chiral auxiliary method (e.g., Myers or Evans) is often the most dependable starting point.

  • For large-scale, cost-sensitive production , a chemoenzymatic approach like the dynamic kinetic resolution of hydantoins is unequivocally superior due to its high efficiency, yield, and green credentials.

  • The asymmetric Strecker synthesis represents a powerful alternative, particularly if a crystallization-induced asymmetric transformation is feasible, as it can combine high efficiency with operational simplicity.

The optimal choice depends on a careful analysis of project goals, balancing the need for stereochemical perfection with the practicalities of scale, cost, and available expertise.

References

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  • Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. RSC Publishing, 2023.
  • Catalytic, Asymmetric Synthesis of α,α-Disubstituted Amino Acids. Request PDF, 2025.
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  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
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Validation

2-Amino-2,3-dimethylbutanoic acid vs. other non-proteinogenic amino acids

An In-Depth Comparative Guide to 2-Amino-2,3-dimethylbutanoic Acid and Other Non-Proteinogenic Amino Acids in Peptide Science Introduction: Expanding the Chemical Lexicon of Peptides In the landscape of modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 2-Amino-2,3-dimethylbutanoic Acid and Other Non-Proteinogenic Amino Acids in Peptide Science

Introduction: Expanding the Chemical Lexicon of Peptides

In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics, prized for their high selectivity and low toxicity.[1] However, native peptides often suffer from poor metabolic stability and low oral bioavailability, limiting their therapeutic potential.[2][3] The strategic incorporation of non-proteinogenic amino acids (NPAAs)—those not found among the 20 canonical amino acids encoded by the genetic code—has emerged as a powerful strategy to overcome these limitations.[1][4][5] NPAAs provide a vast toolkit of physicochemical properties, enabling the rational design of peptidomimetics with enhanced stability, potency, and pharmacokinetic profiles.[2][3][6]

Among the most impactful NPAAs are the α,α-disubstituted amino acids, which introduce significant steric constraints that profoundly influence peptide conformation and resistance to enzymatic degradation.[7][8] This guide provides a detailed comparative analysis of 2-amino-2,3-dimethylbutanoic acid , a sterically demanding valine derivative, against other key α,α-disubstituted and bulky non-proteinogenic amino acids. We will explore their structural nuances, impact on peptide secondary structure, challenges in chemical synthesis, and applications in drug development, providing field-proven insights for researchers, chemists, and drug development professionals.

Featured Amino Acid: 2-Amino-2,3-dimethylbutanoic Acid

2-Amino-2,3-dimethylbutanoic acid, sometimes referred to as α-methyl-valine, is an α,α-disubstituted amino acid characterized by the presence of both a methyl and an isopropyl group on its α-carbon.[9] This unique substitution pattern imparts a high degree of steric hindrance, making it a valuable building block for constraining peptide backbones into specific, predictable conformations.

Caption: Structure of 2-Amino-2,3-dimethylbutanoic acid.

Its structure as a valine derivative suggests potential applications in mimicking or blocking interactions involving the natural amino acid, while its gem-disubstituted nature provides robust protection against proteolysis at the incorporation site.[10][11]

Comparative Analysis: Structural and Conformational Impact

To understand the unique contributions of 2-amino-2,3-dimethylbutanoic acid, it is best compared with other widely used NPAAs that also impose significant steric constraints. For this guide, we will focus on 2-Aminoisobutyric acid (Aib), Isovaline (Iva), and L-tert-Leucine (Tle).

Caption: Chemical structures of the compared non-proteinogenic amino acids.

Physicochemical Properties

A direct comparison of their fundamental properties reveals key differences that underpin their utility.

Property2-Amino-2,3-dimethylbutanoic Acid2-Aminoisobutyric Acid (Aib)Isovaline (Iva)L-tert-Leucine (Tle)
IUPAC Name 2-amino-2,3-dimethylbutanoic acid[9]2-amino-2-methylpropanoic acid[12]2-amino-2-methylbutanoic acid[13](2S)-2-amino-3,3-dimethylbutanoic acid[14]
Molecular Formula C₆H₁₃NO₂[9]C₄H₉NO₂[15]C₅H₁₁NO₂[13]C₆H₁₃NO₂[14]
Molecular Weight 131.17 g/mol [9]103.12 g/mol [15]117.15 g/mol [13]131.17 g/mol [14]
Key Structural Feature α-methyl, α-isopropylα,α-dimethyl (gem-dimethyl)α-methyl, α-ethylβ,β-dimethyl (tert-butyl)
Chirality Chiral at CαAchiralChiral at CαChiral at Cα
Conformational Propensities

The primary reason for incorporating these residues is to restrict the conformational freedom of the peptide backbone. The steric bulk around the α-carbon limits the allowable Ramachandran (φ, ψ) angles, favoring specific secondary structures.

  • 2-Aminoisobutyric Acid (Aib): As the simplest α,α-disubstituted amino acid, Aib is a potent helix inducer.[12][16] Its gem-dimethyl groups strongly favor conformations in the α-helical or 3₁₀-helical regions of the Ramachandran plot.[12] This property is exploited in stabilizing peptide helices and has been used in marketed drugs like Semaglutide to protect against enzymatic degradation.[17][18]

  • Isovaline (Iva): With α-methyl and α-ethyl groups, Iva also promotes helical structures but with slightly different torsional angle preferences compared to Aib. It has been found in meteorites and is studied for its potential role in the origin of life.[19] In pharmacology, it demonstrates analgesic properties by acting on peripheral GABA-B receptors without crossing the blood-brain barrier.[19]

  • L-tert-Leucine (Tle): Tle is not α,α-disubstituted, but its bulky tert-butyl side chain provides immense steric hindrance. This bulkiness strongly disfavors α-helical structures and instead promotes extended or β-sheet conformations. It is a derivative of leucine and is widely used to probe steric effects in receptor binding sites.[20][21]

  • 2-Amino-2,3-dimethylbutanoic Acid: Possessing the highest degree of steric hindrance at the α-carbon among the dialkylated examples, this residue imposes even more severe restrictions on the peptide backbone than Aib or Iva. Its conformational space is highly constrained, making it an exceptional tool for locking a peptide into a desired turn or helical conformation, which can be critical for optimizing receptor affinity and biological activity.

Synthetic Challenges and Methodologies

The very steric hindrance that makes these amino acids desirable also renders their incorporation into a growing peptide chain exceptionally challenging.[22][23] Standard solid-phase peptide synthesis (SPPS) protocols often result in low coupling yields or complete synthesis failure.[24]

Causality of Synthetic Difficulty: The nucleophilic attack by the N-terminal amine of the resin-bound peptide on the activated carboxyl group of the incoming amino acid is sterically shielded by the bulky groups on the α-carbon.[23][25] This dramatically slows down the reaction kinetics of peptide bond formation.[25]

To overcome this, specialized protocols and reagents are required.

SPPS_Workflow Start Start with Peptide-Resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling of Sterically Hindered AA (High-Potency Activation) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Activation Pre-activation: Fmoc-AA-OH (4 eq) HATU (3.8 eq) DIEA (8 eq) Activation->Coupling Check Check Coupling Completion? (e.g., Kaiser Test) Wash2->Check Capping 3. Capping (Optional) (Acetic Anhydride/DIEA) To block unreacted amines Check->Capping No Next Proceed to next cycle Check->Next Yes Wash3 Wash (DMF) Capping->Wash3 Wash3->Next Next->Deprotection Repeat Cycle End Synthesis Complete Next->End Final Cycle

Caption: Workflow for incorporating a sterically hindered amino acid in SPPS.

Experimental Protocol: Coupling of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid via SPPS

This protocol describes a robust method for incorporating a sterically hindered α,α-disubstituted amino acid onto a resin-bound peptide using manual Fmoc-based SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Kaiser test kit

  • Acetic anhydride

Methodology (for a 0.1 mmol scale synthesis):

  • Resin Swelling:

    • Place the peptide-resin (0.1 mmol) in a reaction vessel.

    • Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin.[26]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.[26]

    • Agitate for 5 minutes, drain, and repeat with fresh solution for another 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Kaiser Test (Self-Validation):

    • Take a small sample of beads and perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal. If the test is negative, repeat Step 2.

  • Amino Acid Activation and Coupling:

    • Rationale: A high-potency coupling reagent like HATU is essential to overcome the steric barrier.[26] An extended pre-activation and coupling time ensures the reaction proceeds to completion.

    • In a separate vial, dissolve Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 3 mL of DMF.

    • Add DIEA (0.8 mmol, 8 eq) to the activation mixture and agitate for 5-10 minutes (pre-activation).

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 2 to 4 hours. For extremely difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 40°C).[27]

  • Post-Coupling Wash and Validation:

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

    • Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) is necessary. Repeat Step 4.

  • Capping (Optional but Recommended):

    • Rationale: To ensure sequence fidelity, any unreacted N-terminal amines that failed to couple must be permanently blocked to prevent the formation of deletion sequences.

    • Prepare a capping solution of acetic anhydride/DIEA/DMF (e.g., 5:6:89 v/v/v).

    • Add the capping solution to the resin and agitate for 30 minutes.[26]

    • Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to prepare for the next cycle.

Conclusion and Future Outlook

2-Amino-2,3-dimethylbutanoic acid represents a powerful, albeit synthetically challenging, tool for peptide drug design. Its defining characteristic—a highly congested α-carbon—provides an exceptional ability to enforce specific, rigid conformations upon a peptide backbone. When compared to other NPAAs like Aib, Iva, and Tle, it offers a unique point in the spectrum of steric bulk and conformational control. While Aib and Iva are potent helix inducers and Tle promotes extended structures, 2-amino-2,3-dimethylbutanoic acid provides an even more constrained scaffold for fine-tuning peptide geometry.

The continued development of advanced coupling reagents and synthesis methodologies will further simplify the incorporation of such sterically hindered residues, making them more accessible for routine use in peptidomimetic and drug discovery campaigns.[25][28] As our understanding of the relationship between peptide conformation and biological function deepens, the strategic use of highly constraining NPAAs like 2-amino-2,3-dimethylbutanoic acid will be indispensable in creating the next generation of potent, stable, and bioavailable peptide therapeutics.

References

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  • Hojo, K., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]

  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

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  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248-3257. [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-Amino-2,3-dimethylbutanoic acid. PubChem Compound Database. [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]

  • Han, A., et al. (2022). Efficacy of Natural Antimicrobial Peptides Versus Peptidomimetic Analogues: A Systematic Review. Critical Reviews in Therapeutic Drug Carrier Systems, 39(2), 1-42. [Link]

  • Chemsrc. (n.d.). L-tert-Leucine. [Link]

  • National Center for Biotechnology Information. (n.d.). Aminoisobutyric acid. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). L-tert-Leucine. PubChem Compound Database. [Link]

  • SciSpace. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

  • National Center for Biotechnology Information. (n.d.). Isovaline. PubChem Compound Database. [Link]

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  • Taylor & Francis Online. (n.d.). 2-Aminoisobutyric acid – Knowledge and References. [Link]

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Comparative

A Researcher's Guide to the Stereospecific Biological Effects of (R)- vs (S)-2-Amino-2,3-dimethylbutanoic Acid

Introduction: The Critical Role of Stereochemistry in Drug Discovery In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Drug Discovery

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. This disparity arises from the chiral nature of biological targets such as enzymes and receptors, which often demonstrate a high degree of specificity for one enantiomer over the other.[1] The non-proteinogenic amino acid, 2-amino-2,3-dimethylbutanoic acid, possesses two chiral centers, giving rise to four possible stereoisomers. This guide will focus on a comparative analysis of the (R)- and (S)- enantiomers at the alpha-carbon, providing a framework for researchers to investigate their distinct biological effects.

While extensive research on 2-amino-2,3-dimethylbutanoic acid is not widely available in public literature, the principles outlined in this guide are based on established methodologies for comparing the biological activities of stereoisomers.[2] Non-proteinogenic amino acids (NPAAs) are increasingly utilized in drug discovery to enhance the stability, potency, and bioavailability of peptide-based therapeutics.[3][4][5] Therefore, understanding the unique contributions of each stereoisomer of novel NPAAs like 2-amino-2,3-dimethylbutanoic acid is a critical step in harnessing their full therapeutic potential.

Comparative Analysis of (R)- and (S)-2-Amino-2,3-dimethylbutanoic Acid

Due to the limited direct comparative data for (R)- versus (S)-2-Amino-2,3-dimethylbutanoic acid in the scientific literature, this guide will present a comprehensive experimental workflow to enable researchers to perform this comparison. This framework will cover in vitro and in vivo methodologies to elucidate differences in their pharmacodynamic and pharmacokinetic profiles.

I. In Vitro Comparative Studies: Unraveling Molecular Interactions

In vitro assays are fundamental for dissecting the specific molecular interactions of each enantiomer in a controlled environment.[6] These assays provide crucial data on receptor binding, functional activity, and potential cytotoxicity.

A. Receptor Binding Assays

Radioligand binding assays are a common and precise method to determine the affinity of a compound for a specific receptor.[7][8] These assays can be conducted in saturation, competition, or kinetic formats to determine key binding parameters.[7]

Table 1: Hypothetical Receptor Binding Affinities (Ki) of (R)- and (S)-2-Amino-2,3-dimethylbutanoic Acid for a Target Receptor

EnantiomerTarget ReceptorBinding Affinity (Ki) (nM)
(R)-2-Amino-2,3-dimethylbutanoic acidReceptor X50
(S)-2-Amino-2,3-dimethylbutanoic acidReceptor X500

Experimental Protocol: Competitive Radioligand Binding Assay [9][10]

  • Preparation of Cell Membranes: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]-ligand), and increasing concentrations of the unlabeled competitor ((R)- or (S)-2-Amino-2,3-dimethylbutanoic acid).

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[10]

  • Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membrane-bound radioligand. Wash the filters to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

B. Cell-Based Functional Assays

Cell-based assays are essential for determining whether the binding of an enantiomer to a receptor translates into a biological response.[11][12][13] These assays can measure various downstream effects, such as changes in second messenger levels, gene expression, or cell viability.[14]

Table 2: Hypothetical Functional Potency (EC50/IC50) of (R)- and (S)-2-Amino-2,3-dimethylbutanoic Acid in a Cell-Based Assay

EnantiomerAssay TypeFunctional Potency (EC50/IC50) (µM)
(R)-2-Amino-2,3-dimethylbutanoic acidAgonist Activity (cAMP production)1.5
(S)-2-Amino-2,3-dimethylbutanoic acidAgonist Activity (cAMP production)> 100

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Culture cells expressing the target G-protein coupled receptor (GPCR) in 96- or 384-well plates.[15]

  • Compound Addition: Treat the cells with increasing concentrations of (R)- or (S)-2-Amino-2,3-dimethylbutanoic acid in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Incubation: Incubate for a defined period to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

C. Cytotoxicity Assays

Assessing the potential toxicity of each enantiomer is a critical component of the safety evaluation.[13]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Expose the cells to a range of concentrations of each enantiomer for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, a purple crystalline product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.

II. In Vivo Comparative Studies: Assessing Systemic Effects

In vivo studies are crucial for understanding how the body processes each enantiomer and their resulting physiological effects.[16] These studies provide insights into the pharmacokinetic and pharmacodynamic profiles of the compounds.

A. Pharmacokinetic (PK) Studies

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[17] It is not uncommon for enantiomers to exhibit different pharmacokinetic profiles.[18]

Table 3: Hypothetical Pharmacokinetic Parameters of (R)- and (S)-2-Amino-2,3-dimethylbutanoic Acid in Rats Following Intravenous Administration

Parameter(R)-Enantiomer(S)-Enantiomer
Clearance (CL) (mL/min/kg)2050
Volume of Distribution (Vd) (L/kg)1.51.2
Half-life (t1/2) (h)3.51.2
Bioavailability (F%) (Oral)4015

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats [19][20]

  • Animal Dosing: Administer a single dose of each enantiomer to separate groups of rats via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of each enantiomer in the plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

B. Pharmacodynamic (PD) Studies

Pharmacodynamic studies evaluate the physiological and biochemical effects of a drug on the body. The specific design of these studies will depend on the intended therapeutic target of the compounds.

Visualization of Experimental Workflows and Signaling Pathways

Diagram 1: Workflow for In Vitro Comparison of Enantiomers

G cluster_0 In Vitro Assays cluster_1 Data Analysis Receptor Binding Receptor Binding Binding Affinity (Ki) Binding Affinity (Ki) Receptor Binding->Binding Affinity (Ki) Functional Assays Functional Assays Functional Potency (EC50/IC50) Functional Potency (EC50/IC50) Functional Assays->Functional Potency (EC50/IC50) Cytotoxicity Assays Cytotoxicity Assays Toxicity (IC50) Toxicity (IC50) Cytotoxicity Assays->Toxicity (IC50)

Caption: Workflow for in vitro comparison of enantiomers.

Diagram 2: Hypothetical Signaling Pathway Activated by the (R)-Enantiomer

G (R)-Enantiomer (R)-Enantiomer Receptor X Receptor X (R)-Enantiomer->Receptor X Binds G-Protein G-Protein Receptor X->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Stimulates cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates Substrates

Caption: Hypothetical signaling pathway.

Conclusion and Future Directions

The comprehensive investigation of the stereospecific biological effects of (R)- and (S)-2-Amino-2,3-dimethylbutanoic acid is essential for determining their therapeutic potential. The experimental framework provided in this guide offers a robust starting point for researchers to elucidate the distinct pharmacodynamic and pharmacokinetic profiles of these enantiomers. Future research should focus on identifying the specific molecular targets and exploring the in vivo efficacy of the more active enantiomer in relevant disease models. A thorough understanding of the structure-activity relationship of these novel non-proteinogenic amino acids will undoubtedly contribute to the development of more effective and safer therapeutics.

References

  • Vertex AI Search. (n.d.). The Role of Non-Proteinogenic Amino Acids in Modern Drug Discovery.
  • Ding, Y., Ting, J. P., Liu, J., Al-Azzam, S., Pandya, P., & Afshar, S. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226.
  • Ding, Y., Ting, J. P., Liu, J., Al-Azzam, S., Pandya, P., & Afshar, S. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central, 52(9), 1207–1226.
  • Wikipedia. (n.d.). Non-proteinogenic amino acids.
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  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central, 76, 1.e1–1.e17.
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  • Harvard University. (n.d.). Cell-based assays.
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  • Benchchem. (n.d.). Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide.
  • Antibodies.com. (2025). Cell-Based Assays Guide.
  • CRC Press. (1989). Absorption and Metabolism of Amino Acids Studied In Vitro, In Vivo, an.
  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
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  • National Center for Biotechnology Information. (n.d.). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor.
  • Elango, R., & Ball, R. O. (2016). Amino acid pharmacokinetics and safety assessment. PubMed, 146(7), 1547S–1555S.
  • Obach, R. S. (2010). Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles. Journal of Pharmaceutical Sciences, 99(10), 4385–4393.
  • National Center for Biotechnology Information. (n.d.). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385.
  • Benchchem. (n.d.). biological activity of 2-amino-3-methylhexanoic acid stereoisomers.
  • Li, Y., Zhang, J., Li, W., & Wang, Y. (2024). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. MDPI.
  • Głowacka, I. E., & Wróblewski, A. E. (2018).
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  • Blank, L. M., & Lütz, S. (2024). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. PubMed Central.
  • ResearchGate. (n.d.). Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb).
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  • JJ Medicine. (2017, November 25).
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Validation

A Comparative Spectroscopic Guide to 2-Amino-2,3-dimethylbutanoic Acid and its Isomeric Analogs

Introduction In the landscape of pharmaceutical research and peptide science, the structural nuances of non-proteinogenic amino acids are of paramount importance. 2-Amino-2,3-dimethylbutanoic acid, a synthetic amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and peptide science, the structural nuances of non-proteinogenic amino acids are of paramount importance. 2-Amino-2,3-dimethylbutanoic acid, a synthetic amino acid, presents a unique structural motif with a quaternary α-carbon and a bulky isopropyl group. This structure imparts specific conformational constraints, making it a valuable building block in the design of peptidomimetics and other bioactive molecules. An unambiguous characterization of this molecule is the bedrock of its application, and for this, spectroscopic methods remain the gold standard.

This guide provides a comprehensive analysis of the available spectroscopic data for 2-Amino-2,3-dimethylbutanoic acid, offering a comparative perspective against its close structural relatives. We will delve into the intricacies of its Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) data. While experimental IR and MS data are accessible, a notable gap exists in the public domain for its experimental NMR spectra. To address this, we present a detailed theoretical prediction of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and comparative data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic signatures of this unique amino acid.

Spectroscopic Data Analysis of 2-Amino-2,3-dimethylbutanoic Acid

A multi-technique spectroscopic approach is essential for the complete structural elucidation of 2-Amino-2,3-dimethylbutanoic acid. Each technique provides a unique piece of the structural puzzle, from the functional groups present to the connectivity of the carbon skeleton and the electronic environment of each atom.

Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of 2-Amino-2,3-dimethylbutanoic acid, available from the SpectraBase repository, reveals key functional groups characteristic of an amino acid[1]. The spectrum, typically acquired as a KBr pellet, showcases a broad absorption band in the region of 2500-3300 cm⁻¹, which is a hallmark of the O-H stretching vibration of the carboxylic acid group, often overlapping with the N-H stretching vibrations of the amino group.

A strong, sharp peak is expected around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the carboxylic acid. The presence of the amino group is further confirmed by N-H bending vibrations, which typically appear in the 1500-1600 cm⁻¹ region. The C-H stretching vibrations of the methyl and isopropyl groups are observed as a series of sharp peaks in the 2850-2970 cm⁻¹ range. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions corresponding to various C-C and C-N stretching and bending vibrations, which are unique to the molecule's overall structure.

Table 1: Key IR Absorption Bands for 2-Amino-2,3-dimethylbutanoic Acid

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretch, N-H stretchCarboxylic acid, Amino group
2850-2970C-H stretchAlkyl groups (methyl, isopropyl)
~1700C=O stretchCarboxylic acid
1500-1600N-H bendAmino group
Below 1500Fingerprint regionC-C, C-N stretches and bends
Mass Spectrometry (MS)

The mass spectrum of 2-Amino-2,3-dimethylbutanoic acid, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), provides crucial information about its molecular weight and fragmentation pattern[1]. The molecular ion peak ([M]⁺) is expected at an m/z of 131, corresponding to the molecular weight of the compound (C₆H₁₃NO₂)[1].

The fragmentation of amino acids in MS is often characterized by the loss of the carboxyl group (-COOH) as a radical, leading to a significant fragment at [M-45]⁺. For 2-Amino-2,3-dimethylbutanoic acid, this would result in a peak at m/z 86. Another common fragmentation pathway involves the loss of the amino group and a hydrogen atom, resulting in an [M-16]⁺ peak. The bulky isopropyl group can also undergo fragmentation, leading to the loss of a propyl radical ([M-43]⁺) or a propylene molecule. The base peak in the spectrum is often the most stable carbocation formed during fragmentation.

Predicted Fragmentation Pattern:

M [C₆H₁₃NO₂]⁺˙ m/z = 131 M_minus_45 [M - COOH]⁺ m/z = 86 M->M_minus_45 - COOH (45) M_minus_43 [M - C₃H₇]⁺ M->M_minus_43 - C₃H₇ (43) M_minus_16 [M - NH₂]⁺ M->M_minus_16 - NH₂ (16)

Caption: Predicted major fragmentation pathways for 2-Amino-2,3-dimethylbutanoic acid in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's structure. The chemical shifts are influenced by the electron-withdrawing effects of the amino and carboxyl groups.

  • -NH₂ protons: These protons will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. In a non-exchanging solvent, it could appear between 1-3 ppm.

  • -COOH proton: This is the most deshielded proton and will appear as a broad singlet far downfield, typically above 10 ppm.

  • Isopropyl group (-CH(CH₃)₂): This group will give rise to a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet will be located further downfield than the doublet due to its proximity to the quaternary carbon.

  • α-Methyl group (-CH₃): The methyl group attached to the quaternary α-carbon will appear as a singlet. Its chemical shift will be influenced by the adjacent amino and carboxyl groups.

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum will provide a count of the unique carbon environments in the molecule.

  • Carboxyl carbon (-COOH): This carbon will be the most deshielded, appearing at the downfield end of the spectrum, typically in the range of 170-180 ppm.

  • Quaternary α-carbon: The carbon atom bonded to the amino, carboxyl, methyl, and isopropyl groups will be a key signal, expected in the 50-60 ppm range.

  • Isopropyl group carbons: The methine carbon (-CH) will appear further downfield than the two equivalent methyl carbons (-CH₃).

  • α-Methyl carbon: The carbon of the methyl group attached to the α-carbon will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-2,3-dimethylbutanoic Acid

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
-COOH>10170-180broad s
α-C-50-60-
α-CH₃~1.520-25s
-CH(CH₃)₂ (CH)~2.230-35septet
-CH(CH₃)₂ (CH₃)~1.015-20d
-NH₂1-3-broad s

Comparative Spectroscopic Analysis

To better understand the unique spectral features of 2-Amino-2,3-dimethylbutanoic acid, it is instructive to compare its data with those of its structural isomers and other common branched-chain amino acids like valine and leucine.

Comparison with Valine and Leucine

Valine (2-amino-3-methylbutanoic acid) and Leucine (2-amino-4-methylpentanoic acid) are proteinogenic amino acids with branched alkyl side chains.

Table 3: Comparative IR Data (Key Bands in cm⁻¹)

CompoundO-H / N-H stretchC-H stretchC=O stretchN-H bend
2-Amino-2,3-dimethylbutanoic acid 2500-33002850-2970~17001500-1600
Valine 2500-32002870-2960~16901510-1610
Leucine 2500-32002870-2960~17001500-1600

The IR spectra of these three amino acids are broadly similar due to the presence of the same functional groups. However, subtle differences in the fingerprint region can be used for differentiation.

Table 4: Comparative Mass Spectrometry Data (Key Fragments m/z)

Compound[M]⁺[M-COOH]⁺Other Key Fragments
2-Amino-2,3-dimethylbutanoic acid 1318688 ([M-C₃H₇]⁺), 74
Valine 1177274, 57
Leucine 1318674, 57, 43

While 2-Amino-2,3-dimethylbutanoic acid and leucine have the same molecular weight, their fragmentation patterns will differ due to the different arrangement of the alkyl side chain. The presence of a quaternary α-carbon in the target molecule will lead to a more stable [M-COOH]⁺ fragment compared to leucine.

Comparative NMR Analysis (Predicted vs. Experimental):

The most significant differences are expected in the NMR spectra. The presence of a quaternary α-carbon in 2-Amino-2,3-dimethylbutanoic acid means it lacks an α-proton, which is a key feature in the ¹H NMR spectra of all proteinogenic amino acids.

cluster_target 2-Amino-2,3-dimethylbutanoic Acid cluster_valine Valine cluster_leucine Leucine target Structure Key NMR Feature α-carbon is quaternary No α-proton signal valine Structure Key NMR Feature α-carbon is tertiary α-proton signal (doublet) leucine Structure Key NMR Feature α-carbon is tertiary α-proton signal (triplet)

Caption: Key structural and NMR differences between 2-Amino-2,3-dimethylbutanoic acid, Valine, and Leucine.

Experimental Protocols

For researchers aiming to acquire spectroscopic data for 2-Amino-2,3-dimethylbutanoic acid or similar compounds, the following protocols provide a general framework.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) in an agate mortar and pestle. Grind the mixture to a fine powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject the sample into the GC. The GC column and temperature program should be optimized to achieve good separation of the analyte.

  • MS Data Acquisition: As the analyte elutes from the GC column, it enters the MS source where it is ionized. Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent is critical and will affect the chemical shifts of exchangeable protons.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Standard parameters include a 90° pulse, a sufficient relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

cluster_workflow General Spectroscopic Workflow start Sample of 2-Amino-2,3-dimethylbutanoic acid ir FTIR Spectroscopy start->ir ms GC-MS start->ms nmr NMR Spectroscopy start->nmr ir_data IR Spectrum ir->ir_data ms_data Mass Spectrum ms->ms_data nmr_data ¹H and ¹³C NMR Spectra nmr->nmr_data analysis Structural Elucidation and Comparison ir_data->analysis ms_data->analysis nmr_data->analysis

Caption: A generalized workflow for the spectroscopic analysis of 2-Amino-2,3-dimethylbutanoic acid.

Conclusion

The spectroscopic characterization of 2-Amino-2,3-dimethylbutanoic acid, while presenting a challenge due to the current lack of public experimental NMR data, can be robustly approached through a combination of available experimental techniques and sound theoretical predictions. The IR and MS data provide definitive evidence for its key functional groups and molecular weight. The predicted NMR spectra, in conjunction with the experimental data for its structural analogs, offer a powerful tool for its unambiguous identification and differentiation from other branched-chain amino acids. This guide serves as a comprehensive resource for researchers, providing both the available data and the necessary framework for its interpretation and application in the broader context of chemical and pharmaceutical sciences.

References

  • PubChem. 2-Amino-2,3-dimethylbutanoic acid. National Center for Biotechnology Information. [Link]

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Comparative

A Senior Scientist's Guide to Selecting an Authentic Standard for HPLC Analysis of 2-Amino-2,3-dimethylbutanoic Acid

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. When quantifying 2-Amino-2,3-dimethylbutanoic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. When quantifying 2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic amino acid often used as a chiral building block in novel therapeutics, the choice of an authentic reference standard is a critical decision that dictates the accuracy and validity of High-Performance Liquid Chromatography (HPLC) results. This guide provides a technical comparison of available standards, supported by experimental protocols and a logical framework for selection, to ensure your analytical methods are robust, reliable, and defensible.

The Imperative of a High-Quality Authentic Standard

An authentic standard is not merely a control; it is the anchor of your entire quantitative analysis. It serves as the single point of truth for identity, purity, and concentration. In the context of HPLC, its role is multifaceted:

  • Unambiguous Peak Identification: It provides the definitive retention time under specific chromatographic conditions, allowing for confident identification of 2-Amino-2,3-dimethylbutanoic acid in complex sample matrices.

  • Method Validation Cornerstone: It is indispensable for validating key analytical performance parameters, including specificity, linearity, accuracy, and precision, as mandated by regulatory bodies like the ICH and USP.[1][2][3]

  • Accurate Quantification: It is used to generate the calibration curve against which all unknown sample concentrations are calculated. The purity of the standard directly impacts the accuracy of these calculations.

A significant challenge in the HPLC analysis of many amino acids, including 2-Amino-2,3-dimethylbutanoic acid, is their lack of a strong UV chromophore.[4] This often necessitates derivatization or the use of less sensitive, low-wavelength UV detection or alternative detectors like Charged Aerosol Detectors (CAD).[5][6] This analytical challenge further elevates the importance of a well-characterized standard to ensure method sensitivity and specificity.

Comparative Analysis of Available Standard Grades

The term "standard" is not monolithic. The quality, level of characterization, and accompanying documentation vary significantly. Understanding these differences is key to selecting the appropriate grade for your application.

Standard Grade Typical Purity Characterization & Documentation Best-Fit Application
Analytical Standard ≥98%Certificate of Analysis (CoA) with purity by a single method (e.g., HPLC area %), ¹H NMR for identity.Early-stage R&D, process development, non-regulated testing.
Reference Standard ≥99.5%Comprehensive CoA with purity by a primary method (e.g., mass balance or qNMR), orthogonal purity assessment (e.g., HPLC), identity confirmed by MS, NMR, IR. Includes detailed storage and handling instructions.Late-stage development, quality control (QC) labs under GMP, method validation, stability studies.
Certified Reference Material (CRM) ≥99.5% (with uncertainty)ISO 17034 / ISO/IEC 17025 accredited. Provides a certified property value (purity) with a stated measurement uncertainty and metrological traceability. The most comprehensive characterization package.Primary calibrator for establishing in-house secondary standards, critical assays for regulatory submission, and when the highest level of accuracy and traceability is required.

Expert Insight: While an Analytical Standard may be cost-effective for initial discovery work, transitioning to a Reference Standard or CRM as a project moves towards clinical or commercial stages is a non-negotiable step for ensuring data integrity and regulatory acceptance.

Workflow for In-House Qualification of a New Reference Standard

Trust, but verify. Even a high-quality purchased standard should undergo a streamlined in-house qualification to ensure its integrity upon arrival and before use in critical assays. This self-validating system is a hallmark of good laboratory practice (GLP).

Caption: In-house qualification workflow for a new authentic standard lot.

Experimental Protocol: HPLC Purity Assessment without Derivatization

This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method suitable for verifying the purity of a 2-Amino-2,3-dimethylbutanoic acid standard via direct UV detection at a low wavelength.

1. Instrumentation and Consumables:

  • HPLC or UHPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm (for UHPLC) or C18, 4.6 x 150 mm, 5 µm (for HPLC).

  • Vials and closures.

  • HPLC grade water, acetonitrile, and formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0.0 min: 2% B

    • 10.0 min: 50% B

    • 10.1 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 2% B

    • 15.0 min: 2% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL (for 2.1 mm ID) or 10 µL (for 4.6 mm ID)

  • Detection Wavelength: 205 nm (Note: Low UV is sensitive to mobile phase quality and baseline drift).

3. Standard Preparation:

  • Accurately weigh approximately 10 mg of the 2-Amino-2,3-dimethylbutanoic acid reference standard.

  • Dissolve in Mobile Phase A to a final concentration of 1.0 mg/mL. Use sonication if necessary.[7][8]

  • Prepare a working solution by diluting the stock solution to 0.1 mg/mL with Mobile Phase A.

4. Data Analysis and Acceptance Criteria:

  • Integrate all peaks in the chromatogram from the injection point to the end of the gradient.

  • Calculate the area percent of the main peak.

  • Acceptance Criterion: The calculated purity (Area %) should be in close agreement with the purity value stated on the vendor's Certificate of Analysis (e.g., within 0.5%). Any significant discrepancy warrants a full investigation.

Logical Framework for Standard Selection

To streamline the decision-making process, this logical diagram maps the intended application to the required standard grade.

G A Define Analytical Need B Early Discovery / Non-Regulated Research A->B Is the data for internal decision-making? C GLP / GMP Environment (QC, Stability, Validation) A->C Is the data for regulatory submission or product release? D Primary Calibration / Metrological Traceability A->D Is the highest level of accuracy and traceability required? E Select 'Analytical Standard' B->E F Select 'Reference Standard' C->F G Select 'Certified Reference Material (CRM)' D->G

Caption: Decision matrix for selecting the appropriate grade of authentic standard.

Conclusion and Recommendations

The selection of an authentic standard for 2-Amino-2,3-dimethylbutanoic acid is a foundational decision that directly influences the quality of analytical data. While various grades of standards are available, the choice must be deliberately aligned with the application's regulatory context and accuracy requirements. For all GMP applications, a fully characterized Reference Standard is the minimum requirement. For establishing the highest level of metrological traceability or qualifying in-house standards, a Certified Reference Material (CRM) is the unequivocal choice.

By implementing a robust in-house qualification workflow and utilizing a validated HPLC method, researchers and drug development professionals can ensure that their analytical measurements are accurate, reproducible, and scientifically sound, thereby supporting confident decision-making throughout the drug development lifecycle.

References

  • Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-Amino-2,3-dimethylbutanoic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from ResearchGate [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline.com [Link]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from chromatographyonline.com [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from Shimadzu.com [Link]

  • IOP Conference Series: Earth and Environmental Science. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

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Validation

A Comparative Analysis of 2-Amino-2,3-dimethylbutanoic Acid: A Guide for Researchers

For researchers and professionals in drug development and the broader scientific community, a deep understanding of the nuanced properties of synthetic amino acids is paramount. This guide provides a comprehensive compar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and the broader scientific community, a deep understanding of the nuanced properties of synthetic amino acids is paramount. This guide provides a comprehensive comparison of 2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic α-amino acid, with its naturally occurring analogue, L-valine, and other relevant isomers. By examining their synthesis, physicochemical characteristics, and biological potential, this document aims to equip scientists with the critical information needed for informed decision-making in their research endeavors.

Introduction: The Significance of α-Alkylated Amino Acids

2-Amino-2,3-dimethylbutanoic acid, also known as α-methylvaline, is a synthetic amino acid that belongs to the class of α-alkylated amino acids. These molecules are characterized by the presence of an additional alkyl group at the α-carbon, a structural modification that imparts unique properties compared to their proteinogenic counterparts.[1] This seemingly subtle change can profoundly influence a molecule's conformational flexibility, metabolic stability, and biological activity, making α-alkylated amino acids valuable tools in medicinal chemistry and drug design.

This guide will focus on a detailed comparison of 2-Amino-2,3-dimethylbutanoic acid with L-valine, the proteinogenic amino acid it is derived from, as well as its structural isomer, 2-amino-3,3-dimethylbutanoic acid.

Synthesis of 2-Amino-2,3-dimethylbutanoic Acid: A Comparative Overview

The synthesis of α,α-disubstituted amino acids like 2-Amino-2,3-dimethylbutanoic acid presents unique challenges, primarily in establishing the quaternary stereocenter with high enantiopurity. Several classical and modern synthetic strategies can be employed, each with its own advantages and limitations.

Classical Approaches: Strecker and Bucherer-Bergs Syntheses

The Strecker synthesis is a foundational method for producing α-amino acids from aldehydes or ketones.[2][3][4][5][6] For 2-Amino-2,3-dimethylbutanoic acid, the starting material would be 3-methyl-2-butanone. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

The Bucherer-Bergs reaction is another robust method that yields hydantoins from carbonyl compounds, which can then be hydrolyzed to α,α-disubstituted amino acids.[7][8][9][10][11] Similar to the Strecker synthesis, 3-methyl-2-butanone would be the starting ketone.

While these methods are well-established, they typically produce racemic mixtures, necessitating a subsequent resolution step to isolate the desired enantiomer, which can be inefficient and costly.

Asymmetric Synthesis Strategies

To overcome the limitations of classical methods, several asymmetric approaches have been developed to afford enantiomerically enriched α-alkylated amino acids.

  • Chiral Auxiliaries: This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of molecules like 2-Amino-2,3-dimethylbutanoic acid, derivatives of natural amino acids such as L-valine or L-proline can be used as chiral auxiliaries to guide the alkylation of a glycine or alanine enolate equivalent.[12]

  • Asymmetric Alkylation: The direct asymmetric alkylation of enolates derived from Schiff bases of amino acids is a powerful technique. Chiral nickel(II) complexes of glycine Schiff bases have been shown to be effective in the asymmetric synthesis of a variety of α-amino acids.[12][13][14][15][16] This method allows for the introduction of the α-methyl group with high stereocontrol.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of an α-methyl group significantly alters the physicochemical properties of 2-Amino-2,3-dimethylbutanoic acid compared to L-valine.

Property2-Amino-2,3-dimethylbutanoic AcidL-Valine2-Amino-3,3-dimethylbutanoic Acid
Molecular Formula C6H13NO2C5H11NO2C6H13NO2
Molecular Weight 131.17 g/mol [1]117.15 g/mol [17]131.17 g/mol [18][19]
Calculated logP -1.8[1]-2.26[17]-
Water Solubility 50 mg/mL ((S)-enantiomer)[20]88.5 mg/mL50 mg/mL ((S)-enantiomer)[19]
pKa (carboxyl) Not reported2.29Not reported
pKa (amino) Not reported9.74Not reported
Melting Point Not reported315 °C (decomposes)[17]Not reported

Key Insights:

  • Lipophilicity: The calculated logP value suggests that 2-Amino-2,3-dimethylbutanoic acid is slightly more lipophilic than L-valine, which is expected with the addition of a methyl group.

  • Solubility: Interestingly, the measured water solubility of the (S)-enantiomer of 2-Amino-2,3-dimethylbutanoic acid is lower than that of L-valine. This could be attributed to the increased steric bulk and altered crystal packing introduced by the α-methyl group.

Spectroscopic Characterization

While comprehensive, publicly available spectral data for 2-Amino-2,3-dimethylbutanoic acid is limited, its expected spectroscopic features can be inferred.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two diastereotopic methyl groups of the isopropyl moiety, a singlet for the α-methyl group, and a signal for the β-methine proton.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and C-H stretching and bending vibrations of the alkyl groups.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity and Potential Applications: An Extrapolation from Branched-Chain Amino Acids

Direct experimental data on the biological activity of 2-Amino-2,3-dimethylbutanoic acid is scarce in the public domain. However, its structural similarity to L-valine, a branched-chain amino acid (BCAA), allows for some informed postulations.

The Role of Branched-Chain Amino Acids

L-valine, along with L-leucine and L-isoleucine, are essential amino acids that play crucial roles in protein synthesis, energy metabolism, and neurotransmitter synthesis.[21][22][23][24] They are particularly important for muscle metabolism and are often used as ergogenic supplements, although the scientific evidence supporting their performance-enhancing effects is mixed.[23][24][25]

Potential Implications of α-Methylation

The introduction of the α-methyl group in 2-Amino-2,3-dimethylbutanoic acid is expected to have several biological consequences:

  • Metabolic Stability: The presence of the quaternary α-carbon is likely to confer resistance to enzymatic degradation by common metabolic enzymes such as amino acid oxidases and transaminases. This increased metabolic stability could lead to a longer biological half-life compared to L-valine.

  • Conformational Restriction: The steric hindrance imposed by the α-methyl group will restrict the conformational freedom of the molecule. This can be advantageous in drug design, as it can lock the molecule into a bioactive conformation, potentially leading to higher affinity and selectivity for a biological target.

  • Receptor Interactions: The altered shape and lipophilicity of 2-Amino-2,3-dimethylbutanoic acid could lead to different interactions with protein binding sites compared to L-valine. It may act as an agonist, antagonist, or allosteric modulator of receptors that normally bind L-valine or other BCAAs.

Comparative Biological Activity: A Data Gap

A significant gap in the current literature is the lack of direct comparative studies on the biological activities of 2-Amino-2,3-dimethylbutanoic acid and L-valine. To truly understand the potential of this synthetic amino acid, further research is needed to investigate its effects in various in vitro and in vivo models. This could include studies on its impact on muscle protein synthesis, its potential as a modulator of BCAA metabolic pathways, and its interaction with amino acid transporters and receptors.

Experimental Protocols

General Protocol for Strecker Synthesis of 2-Amino-2,3-dimethylbutanoic Acid
  • Imine Formation: 3-Methyl-2-butanone is reacted with an ammonia source (e.g., ammonium chloride) in a suitable solvent (e.g., methanol or water).

  • Cyanide Addition: A cyanide source (e.g., sodium cyanide) is added to the reaction mixture to form the α-aminonitrile, 2-amino-2,3-dimethylbutyronitrile.

  • Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield racemic 2-Amino-2,3-dimethylbutanoic acid.

  • Purification and Resolution: The crude product is purified, and the enantiomers are separated using a chiral resolving agent or by chiral chromatography.

Strecker_Synthesis ketone 3-Methyl-2-butanone aminonitrile 2-Amino-2,3-dimethylbutyronitrile ketone->aminonitrile + NH3, NaCN amino_acid Racemic 2-Amino-2,3-dimethylbutanoic acid aminonitrile->amino_acid Hydrolysis (H+ or OH-)

Caption: Generalized workflow for the Strecker synthesis of 2-Amino-2,3-dimethylbutanoic acid.

General Protocol for Asymmetric Alkylation using a Chiral Ni(II) Complex
  • Complex Formation: A chiral ligand (e.g., derived from (S)-proline) is reacted with a nickel(II) salt and glycine to form the chiral Ni(II) complex of a glycine Schiff base.

  • Enolate Formation: The complex is treated with a strong base (e.g., sodium hydride or potassium tert-butoxide) at low temperature to generate the corresponding enolate.

  • Alkylation: The enolate is reacted with an isopropyl halide (e.g., 2-iodopropane) to introduce the isopropyl group.

  • Second Alkylation: The resulting complex is then alkylated with a methyl halide (e.g., methyl iodide) to form the α-methylated product.

  • Hydrolysis and Purification: The desired 2-Amino-2,3-dimethylbutanoic acid enantiomer is liberated from the chiral auxiliary by acid hydrolysis and purified.

Asymmetric_Alkylation start Chiral Ni(II)-Glycine Complex enolate1 Enolate Formation (Base) start->enolate1 alkylated1 Alkylation (Isopropyl Halide) enolate1->alkylated1 enolate2 Enolate Formation (Base) alkylated1->enolate2 alkylated2 Alkylation (Methyl Halide) enolate2->alkylated2 product Enantiopure 2-Amino-2,3-dimethylbutanoic acid alkylated2->product Hydrolysis

Caption: Conceptual workflow for the asymmetric synthesis of 2-Amino-2,3-dimethylbutanoic acid.

Conclusion and Future Directions

2-Amino-2,3-dimethylbutanoic acid represents a structurally intriguing synthetic amino acid with the potential for unique biological properties due to its α-methyl substitution. While its synthesis can be achieved through various established methods, the development of efficient and highly stereoselective routes remains a key area of research.

The primary limitation in providing a definitive comparison with L-valine is the scarcity of publicly available, quantitative biological data for 2-Amino-2,3-dimethylbutanoic acid. Future research should focus on:

  • Detailed Synthesis and Characterization: Reporting of detailed, optimized synthetic protocols with comparative analysis of yields and enantioselectivity. Comprehensive publication of spectroscopic data (NMR, IR, MS) is also crucial.

  • In Vitro and In Vivo Studies: Conducting biological assays to determine the specific effects of 2-Amino-2,3-dimethylbutanoic acid on cellular and physiological processes, particularly in comparison to L-valine.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Amino-2,3-dimethylbutanoic acid to understand its in vivo behavior.

By addressing these knowledge gaps, the scientific community can fully elucidate the potential of 2-Amino-2,3-dimethylbutanoic acid and other α-alkylated amino acids as valuable tools in chemical biology and drug discovery.

References

  • Flexi answers - Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. (n.d.). CK-12 Foundation. Retrieved January 20, 2026, from [Link]

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  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6287, L-Valine. Retrieved January 20, 2026, from [Link].

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  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2020). Beilstein Journal of Organic Chemistry, 16, 1856–1863. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7408715, (2S)-2-amino-2,3-dimethylbutanoic acid. Retrieved January 20, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1182, DL-valine. Retrieved January 20, 2026, from [Link].

  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. (2014). Organic Letters, 16(5), 1354–1357. [Link]

  • Valine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

  • Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. (2013). Amino Acids, 45(5), 1017–1033. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-2,3-dimethylbutanoic Acid

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic amino acid, is critical for ensuring product quality,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic amino acid, is critical for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for this compound, focusing on the principles of cross-validation to ensure consistency and reliability across different techniques. We will explore the nuances of method selection, the rationale behind experimental design, and present supporting data to guide your analytical strategy.

Introduction to 2-Amino-2,3-dimethylbutanoic Acid and the Imperative for Robust Analytics

2-Amino-2,3-dimethylbutanoic acid is a synthetic amino acid with potential applications in pharmaceutical development as a chiral building block or a therapeutic agent itself. Its structure, featuring a quaternary α-carbon and a bulky side chain, presents unique analytical challenges, including potential steric hindrance in derivatization reactions and the need for chiral separation to distinguish between its enantiomers.

The cross-validation of analytical methods is not merely a regulatory requirement but a scientific necessity. It ensures that a change in analytical methodology—whether due to technology transfer between labs, method updates, or a shift to a more efficient technique—does not impact the accuracy and reliability of the data generated. This guide will focus on the cross-validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

The Logic of Method Cross-Validation

The core principle of method cross-validation is to demonstrate that two distinct analytical procedures yield equivalent results for a given analyte. This is achieved by comparing key validation parameters as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The process ensures the integrity of analytical data throughout the lifecycle of a drug product.

Below is a conceptual workflow for the cross-validation of analytical methods for 2-Amino-2,3-dimethylbutanoic acid.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Analyte Define Analyte: 2-Amino-2,3-dimethylbutanoic acid Select_Methods Select Methods for Comparison: - HPLC-UV (Primary) - GC-MS (Alternative) Define_Analyte->Select_Methods 1. Define_Parameters Define Validation Parameters: Accuracy, Precision, Linearity, Selectivity, Range Select_Methods->Define_Parameters 2. Set_Criteria Set Acceptance Criteria: e.g., %RSD < 2%, Recovery 98-102% Define_Parameters->Set_Criteria 3. Prepare_Samples Prepare Identical Sample Sets: Spiked matrix, different concentrations Set_Criteria->Prepare_Samples 4. Analyze_HPLC Analyze with HPLC-UV Prepare_Samples->Analyze_HPLC 5a. Analyze_GCMS Analyze with GC-MS Prepare_Samples->Analyze_GCMS 5b. Compare_Data Compare Datasets: Statistical Analysis (e.g., t-test, F-test) Analyze_HPLC->Compare_Data 6. Analyze_GCMS->Compare_Data Assess_Criteria Assess Against Acceptance Criteria Compare_Data->Assess_Criteria 7. Conclusion Draw Conclusion: Methods are equivalent / not equivalent Assess_Criteria->Conclusion 8.

Caption: A generalized workflow for the cross-validation of two analytical methods.

Comparative Analysis of Analytical Methods

The selection of an analytical method is often a trade-off between various performance characteristics. For 2-Amino-2,3-dimethylbutanoic acid, the choice is influenced by the need for sensitivity, specificity, and the ability to perform chiral separations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the analysis of amino acids.[4] Since 2-Amino-2,3-dimethylbutanoic acid lacks a strong chromophore, derivatization is necessary for sensitive UV detection.[5] Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) is common.[5][6]

  • Expertise & Experience: The choice of derivatization reagent is critical. OPA reacts with primary amines to form highly fluorescent isoindoles, offering excellent sensitivity. However, the derivatives can be unstable. PITC derivatization, while requiring a more involved sample preparation, yields stable phenylthiocarbamyl (PTC) amino acids suitable for UV detection. The stability of the derivative is a key consideration for method robustness, a principle emphasized in FDA guidance.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Amino acids, being non-volatile, require derivatization to increase their volatility.[9][10] Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used.[9]

  • Expertise & Experience: The primary advantage of GC-MS is its high specificity and sensitivity, particularly when operating in selected ion monitoring (SIM) mode. The mass spectrometer provides structural information, which is invaluable for peak identification and purity assessment. However, the derivatization process for GC-MS can be sensitive to moisture and may require careful optimization to ensure complete and reproducible reactions.[9]

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

For chiral molecules like 2-Amino-2,3-dimethylbutanoic acid, separating the enantiomers is often a regulatory requirement. This can be achieved using a chiral stationary phase (CSP) in HPLC.[11][12]

  • Expertise & Experience: The choice of the chiral stationary phase is paramount and depends on the specific molecular interactions required for separation. For amino acids, crown ether-based CSPs can be effective.[13] Alternatively, pre-column derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral column.[14] The latter approach can be more cost-effective but adds complexity to the sample preparation.

Experimental Protocols

The following protocols are provided as a guide for the analysis of 2-Amino-2,3-dimethylbutanoic acid. These protocols should be validated in your laboratory to ensure they meet the specific requirements of your application.

Protocol 1: HPLC-UV with Pre-column PITC Derivatization
  • Sample Preparation:

    • Accurately weigh and dissolve the 2-Amino-2,3-dimethylbutanoic acid standard or sample in 0.1 M HCl.

    • Dry down an aliquot of the sample solution under a stream of nitrogen.

    • Add 20 µL of a 1:1:3 solution of PITC:ethanol:pyridine, vortex, and incubate at room temperature for 20 minutes.

    • Dry down the derivatization mixture under vacuum.

    • Reconstitute the sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M Sodium Acetate, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Protocol 2: GC-MS with MTBSTFA Derivatization
  • Sample Preparation:

    • Accurately weigh and dissolve the 2-Amino-2,3-dimethylbutanoic acid standard or sample in a suitable solvent.

    • Dry down an aliquot of the sample solution under a stream of nitrogen.

    • Add 100 µL of MTBSTFA and 100 µL of acetonitrile.

    • Heat the mixture at 100°C for 4 hours in a sealed vial.[9]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection: Splitless mode, 1 µL injection volume.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of 50-500 m/z or SIM mode monitoring characteristic ions.

Performance Comparison and Cross-Validation Data

The following tables present hypothetical but realistic performance data for the cross-validation of the HPLC-UV and GC-MS methods for the quantification of 2-Amino-2,3-dimethylbutanoic acid.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria
Range (µg/mL)1 - 1000.1 - 50Appropriate for intended use
Correlation Coefficient (r²)0.99920.9995≥ 0.995
y-intercept (% of response at 100% concentration)0.5%0.3%< 2%

Table 2: Accuracy and Precision

Concentration (µg/mL)HPLC-UV Recovery (%)HPLC-UV RSD (%)GC-MS Recovery (%)GC-MS RSD (%)Acceptance Criteria
199.51.8101.22.5Recovery: 98-102% at mid-levels, 95-105% at low/high levels. RSD: ≤ 2%
50100.20.999.81.1
100101.51.2N/AN/A

Table 3: Intermediate Precision (Inter-day)

ParameterHPLC-UVGC-MSAcceptance Criteria
RSD (%) over 3 days1.5%1.8%≤ 3%

Trustworthiness: A Self-Validating System

The protocols and data presented here are designed to be self-validating. By adhering to the principles outlined in regulatory guidelines such as ICH Q2(R1), the generated data will inherently possess a high degree of trustworthiness.[1][2] The use of well-defined acceptance criteria for linearity, accuracy, and precision ensures that the methods are performing as expected.[15] Furthermore, the cross-validation process itself acts as a check on the reliability of both methods.

Conclusion

The choice of an analytical method for 2-Amino-2,3-dimethylbutanoic acid depends on the specific requirements of the analysis. HPLC-UV with pre-column derivatization offers a robust and widely accessible method for quantification. GC-MS provides superior sensitivity and specificity, making it ideal for trace-level analysis and impurity profiling. For enantiomeric purity, Chiral HPLC is the method of choice.

Successful cross-validation between these methods provides confidence in the analytical data and ensures consistency across the product lifecycle. The experimental protocols and performance data presented in this guide offer a starting point for developing and validating robust analytical methods for this important compound.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]

  • Validation of Amino Acid Analysis Methods. ResearchGate. Available from: [Link]

  • Validation of Amino Acid Analysis Methods. Springer Nature Experiments. Available from: [Link]

  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. ACS Publications. Available from: [Link]

  • 2-Amino-2,3-dimethylbutanoic acid | C6H13NO2 | CID 229525. PubChem. Available from: [Link]

  • Amino acid analysis in biological fluids by GC-MS. University of Regensburg. Available from: [Link]

  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. Available from: [Link]

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. Available from: [Link]

  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent. Available from: [Link]

  • Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. MDPI. Available from: [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. Available from: [Link]

  • Analytical Methods for Amino Acids. Shimadzu. Available from: [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PubMed. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthetic 2-Amino-2,3-dimethylbutanoic Acid

For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel amino acid analogs, the rigorous assessment of purity is a cornerstone of reliable and reproducible resear...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel amino acid analogs, the rigorous assessment of purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of the primary analytical methodologies for determining the purity of synthetic 2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic amino acid with a sterically hindered alpha-carbon. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of commercially available alternatives, grounded in experimental data.

The Criticality of Purity in Novel Amino Acid Research

2-Amino-2,3-dimethylbutanoic acid, an analog of valine, presents unique synthetic challenges that can lead to a range of process-related impurities and stereoisomeric variants. The presence of these impurities can have profound, and often unforeseen, consequences in downstream applications, from altering peptide conformation and stability to exhibiting off-target biological activity. Therefore, a multi-faceted analytical approach is not merely a quality control step but an integral part of the research and development process.

This guide will focus on three orthogonal and complementary analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): For the precise determination of enantiomeric purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and derivatizable impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: For an absolute purity assessment against a certified reference standard.

We will explore the strengths and limitations of each technique, providing the rationale for their application in a comprehensive purity assessment workflow.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific purity attribute being assessed. For 2-Amino-2,3-dimethylbutanoic acid, both chemical and stereoisomeric purity are of paramount importance.

Analytical TechniquePrimary ApplicationKey AdvantagesKey Limitations
Chiral HPLC Enantiomeric PurityHigh resolution of enantiomers, direct analysis of underivatized or derivatized forms.Can be matrix-sensitive, method development can be complex.
GC-MS Impurity ProfilingHigh sensitivity and specificity for volatile impurities, excellent for identifying byproducts.[1]Requires derivatization for non-volatile amino acids, potential for thermal degradation.[1]
qNMR Absolute PurityNon-destructive, provides absolute quantification without the need for a specific analyte reference standard, highly accurate and precise.[2][3]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[2][3]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, providing a clear and reliable assessment of the purity of synthetic 2-Amino-2,3-dimethylbutanoic acid.

Chiral HPLC for Enantiomeric Purity

Principle: This method relies on the differential interaction of the enantiomers of 2-Amino-2,3-dimethylbutanoic acid with a chiral stationary phase (CSP), leading to their separation and individual quantification. The choice of a macrocyclic glycopeptide-based CSP, such as one based on teicoplanin, is often effective for the direct analysis of underivatized amino acids.

Workflow Diagram:

Chiral_HPLC_Workflow A Sample Preparation: Dissolve sample in mobile phase B HPLC System with Chiral Column (e.g., Teicoplanin-based CSP) A->B C Isocratic Elution B->C D UV or MS Detection C->D E Data Analysis: Determine enantiomeric ratio D->E

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthetic 2-Amino-2,3-dimethylbutanoic acid and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • HPLC System and Column:

    • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm (or equivalent).

    • Mobile Phase: A mixture of methanol, water, and a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. The exact ratio should be optimized, but a starting point of 80:20 (v/v) methanol:water with 0.1% formic acid is recommended.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or Mass Spectrometry (for higher sensitivity and specificity).

  • Injection and Analysis: Inject 10 µL of the working solution. Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

GC-MS for Impurity Profiling

Principle: This method involves the chemical derivatization of the amino acid to increase its volatility, followed by separation on a gas chromatography column and detection by mass spectrometry. This allows for the identification of residual solvents, starting materials, and synthetic byproducts. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms stable TBDMS derivatives.[1]

Workflow Diagram:

GCMS_Workflow A Sample Preparation: Dry sample B Derivatization: React with MTBSTFA A->B C GC-MS Analysis: Separation on capillary column B->C D Mass Spectrometry Detection C->D E Data Analysis: Identify and quantify impurities D->E

Caption: Workflow for GC-MS Impurity Analysis.

Detailed Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the synthetic 2-Amino-2,3-dimethylbutanoic acid into a reaction vial.

    • Add 100 µL of acetonitrile and 100 µL of MTBSTFA.

    • Seal the vial and heat at 100 °C for 2-4 hours.[1]

  • GC-MS System and Parameters:

    • GC Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-650.

  • Injection and Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

  • Data Analysis: Identify peaks corresponding to impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard, if used.

qNMR for Absolute Purity Assessment

Principle: Quantitative NMR (qNMR) provides a direct measurement of the molar concentration of an analyte by comparing the integral of a specific analyte resonance to the integral of a resonance from a certified internal standard of known purity and concentration. This method is highly accurate and does not require a calibration curve.[2][3]

Workflow Diagram:

qNMR_Workflow A Sample Preparation: Accurately weigh sample and internal standard B Dissolve in deuterated solvent A->B C NMR Spectrometer: Acquire 1H NMR spectrum with quantitative parameters B->C D Data Processing: Phase and baseline correction, integration C->D E Purity Calculation D->E

Caption: Workflow for qNMR Purity Analysis.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic 2-Amino-2,3-dimethylbutanoic acid and 5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a clean vial. The internal standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥ 400 MHz) is recommended.

    • Pulse Sequence: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from 2-Amino-2,3-dimethylbutanoic acid and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Comparison with Commercial Alternatives

When selecting a source for 2-Amino-2,3-dimethylbutanoic acid, it is crucial to consider the purity specifications and the analytical data provided by the supplier. Below is a hypothetical comparison of our in-house synthesized material with commercially available alternatives.

SupplierProduct NumberStated PurityAnalytical Data ProvidedKey Differentiator
In-House Synthesis N/A>99% (by qNMR)Chiral HPLC, GC-MS, qNMR, ¹H NMR, ¹³C NMRFull transparency of the impurity profile and synthetic route.
Supplier A A123>98% (by HPLC)HPLC chromatogramStandard grade, suitable for initial screening.
Supplier B B456>99% (by Titration)Certificate of AnalysisHigh purity grade, but lacks detailed impurity information.
Supplier C C789Enantiomerically Pure (>99% ee)Chiral HPLC chromatogramSpecialized for stereospecific applications.

This comparison highlights the importance of requesting and scrutinizing the analytical data provided by suppliers to ensure the material meets the stringent requirements of your research.

Conclusion: A Tripartite Strategy for Unimpeachable Purity

The assessment of purity for a synthetic amino acid like 2-Amino-2,3-dimethylbutanoic acid is not a one-size-fits-all endeavor. A robust and comprehensive evaluation necessitates a tripartite strategy employing chiral HPLC, GC-MS, and qNMR. This orthogonal approach ensures that all critical aspects of purity – enantiomeric excess, volatile and semi-volatile impurities, and absolute content – are rigorously and accurately determined. By adopting these self-validating protocols and critically evaluating commercial alternatives, researchers can proceed with confidence, knowing that the integrity of their starting materials is beyond reproach, thereby ensuring the validity and reproducibility of their scientific findings.

References

  • Saito, T., Ihara, T., & Kinugasa, S. (2009). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Accreditation and Quality Assurance, 14(2), 79-86.
  • Stenerson, K. K. (2007). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-Amino-2,3-dimethylbutanoic Acid: A Proactive Approach to Laboratory Safety and Compliance

As researchers and scientists, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step procedure for the disposal of 2-Amino-2,3-dimethylbutanoic acid (CAS No. 4378-19-2).

A critical challenge in managing this specific compound is the general lack of publicly available, definitive hazard classification data in GHS and regulatory databases.[1] This guide, therefore, is built upon a foundational principle of laboratory safety: in the absence of complete data, a conservative approach must be taken. We will proceed by treating the substance with the caution it deserves, guiding you through a process of waste characterization and disposal that ensures safety and compliance.

Part 1: The Core Directive - Waste Characterization

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[2][3] This process is known as "waste characterization." Since 2-Amino-2,3-dimethylbutanoic acid is not explicitly "listed" as a hazardous waste by the EPA, the determination rests on whether it exhibits any of the four characteristics of hazardous waste.[4]

You must evaluate your waste stream containing 2-Amino-2,3-dimethylbutanoic acid against these four characteristics:

  • Ignitability: Does the waste have a flash point less than 60°C (140°F)? Is it an oxidizer or an ignitable compressed gas? Based on its structure as an amino acid, pure 2-Amino-2,3-dimethylbutanoic acid is not expected to be ignitable, but this must be confirmed if it is in a solution with a flammable solvent.

  • Corrosivity: Does the waste have a pH of less than or equal to 2, or greater than or equal to 12.5? As an amino acid, it is amphoteric, but solutions can be made acidic or basic. The pH of your specific waste solution must be tested.

  • Reactivity: Is the waste unstable, does it react violently with water, or generate toxic gases when mixed with water or under non-corrosive conditions? While not typically associated with simple amino acids, this must be considered if the compound has been mixed with other reagents.

  • Toxicity: Does the waste contain contaminants (such as heavy metals or certain organic compounds) at concentrations above specified limits?[5] The Toxicity Characteristic Leaching Procedure (TCLP) is the standard test for this characteristic.

Your primary course of action is to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific chemical. If the SDS is unavailable or lacks clear disposal guidance, you must proceed with the conservative assumption that the waste is hazardous.

PropertyDataSource
Molecular Formula C6H13NO2[6]
Molecular Weight 131.17 g/mol [6]
CAS Number 4378-19-2[1]
GHS Hazard Classification No data available[1]
RCRA Classification Not a listed waste; characteristic determination required[4]

Part 2: A Step-by-Step Disposal Protocol

This protocol is designed to ensure safety and compliance, particularly when hazard information is incomplete.

Step 1: Segregation of Waste

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring proper disposal.[7]

  • Do Not Mix: Collect waste containing 2-Amino-2,3-dimethylbutanoic acid in a dedicated waste container. Do not mix it with other waste streams, such as halogenated solvents, strong acids, or bases.[5]

  • Solid vs. Liquid: Keep solid and liquid waste separate.[7] If you have the pure, solid amino acid, collect it separately from any solutions containing it.

Step 2: Containerization

The integrity of your waste container is essential for safe storage and transport.[8]

  • Select a Compatible Container: Use a container that is chemically resistant to the waste. For most amino acid solutions, a high-density polyethylene (HDPE) or glass bottle is appropriate. Ensure the container material is compatible with all components of the waste stream.[7]

  • Ensure Good Condition: The container must be in excellent condition, free from leaks or cracks, and must have a secure, tightly-fitting lid.[8]

  • Leave Headspace: Fill the container to no more than 90% capacity to allow for vapor expansion and to prevent spills.

Step 3: Labeling

Clear and accurate labeling prevents accidents and ensures the waste is handled correctly by disposal personnel.[9]

  • Use a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a completed hazardous waste tag.

  • Complete All Fields: The label must include:

    • The full chemical name: "Waste 2-Amino-2,3-dimethylbutanoic acid." Do not use abbreviations.[8]

    • All constituents of the waste stream, including solvents and their approximate percentages.

    • The hazard characteristics you identified (e.g., "Corrosive" if the pH is >12.5). If unknown, mark as "Caution: Chemical Waste - Hazards Unknown."

    • The date you started accumulating waste in the container (the "accumulation start date").

Step 4: Safe Laboratory Storage (Satellite Accumulation)

Waste must be stored safely within the laboratory at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[2]

  • Secure Location: Store the labeled waste container in a designated SAA, away from general work areas.

  • Secondary Containment: Place the container in a larger, chemically compatible secondary containment bin or tray to contain any potential leaks.[7]

  • Follow Storage Limits: Regulations limit the amount of waste that can be stored in an SAA. Typically, this is 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[10]

Step 5: Arranging for Final Disposal

Chemical waste must be disposed of through a licensed and reputable service.[11]

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your properly segregated, containerized, and labeled waste.

  • Maintain Records: Keep a record of the waste generated and its disposal for your laboratory's inventory.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for characterizing and disposing of your 2-Amino-2,3-dimethylbutanoic acid waste stream.

G start Start: Generate Waste Containing 2-Amino-2,3-dimethylbutanoic acid sds Consult Manufacturer's SDS for disposal information start->sds is_sds_clear Is guidance clear and waste deemed non-hazardous? sds->is_sds_clear characterize Characterize Waste per RCRA [15] Is it Ignitable, Corrosive, Reactive, or Toxic? is_sds_clear->characterize No / Unsure non_haz_path Follow Institutional Guidelines for Non-Hazardous Chemical Waste. Avoid sink disposal. [3, 4] is_sds_clear->non_haz_path Yes is_hazardous Does waste exhibit any hazardous characteristics? characterize->is_hazardous is_hazardous->non_haz_path No haz_path Manage as Hazardous Waste is_hazardous->haz_path Yes / Assume Yes end End: Waste Properly Disposed non_haz_path->end segregate Step 1: Segregate Waste in a dedicated container. [2] haz_path->segregate containerize Step 2: Use a compatible, sealed container. [5] segregate->containerize label Step 3: Attach a complete Hazardous Waste Label. [3] containerize->label store Step 4: Store in a designated Satellite Accumulation Area. [14] label->store dispose Step 5: Arrange pickup via EHS for licensed disposal. [1] store->dispose dispose->end

Caption: Decision workflow for the characterization and disposal of chemical waste.

By adhering to this comprehensive procedure, you build a self-validating system of safety and compliance. This approach not only protects you and your colleagues but also upholds the integrity of our scientific community and protects the environment.

References

  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024-10-24). [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Laboratory Waste Disposal Safety Protocols | NSTA. (2024-08-16). [Link]

  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL . Kamat Lab, University of Notre Dame. [Link]

  • What Are The Proper Procedures For Laboratory Chemical Waste Disposal? (2018-08-10). [Link]

  • 2-Amino-2,3-dimethylbutanoic acid | C6H13NO2 | CID 229525 - PubChem. National Institutes of Health. [Link]

  • Safety Data Sheet for (S)-4-[(tert-Butoxycarbonyl)amino]-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]butanoic acid . (2025-04-30). [Link]

  • (2S)-2-amino-2,3-dimethylbutanoic acid | C6H13NO2 | CID 7408715 - PubChem. National Institutes of Health. [Link]

  • RCRA | Environmental Health and Safety - Case Western Reserve University. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview | US EPA. (2025-09-05). [Link]

  • Summary of the Resource Conservation and Recovery Act | US EPA. (2025-07-25). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025-08-13). [Link]

  • Hazardous Waste Listings | US EPA. [Link]

  • Chemical Waste | Environmental Health & Safety (EHS) - The University of Texas at Austin. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026 . University of Oklahoma. [Link]

  • NON-HAZARDOUS CHEMICALS . University of Nebraska-Lincoln. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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